(S)-1-(o-Tolyl)ethanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(2-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDYTNZJBGSKFI-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295314 | |
| Record name | (αS)-α,2-Dimethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76279-30-6 | |
| Record name | (αS)-α,2-Dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76279-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α,2-Dimethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of (S)-1-(o-Tolyl)ethanamine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Foreword: The Strategic Value of Chiral Amines
In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and therapeutic efficacy. Chiral amines, particularly those of the phenethylamine scaffold, represent a privileged class of building blocks and chiral auxiliaries. Their structural rigidity and stereochemically defined amine functionality are instrumental in constructing complex molecular architectures with high fidelity.
This guide focuses on a specific member of this class: (S)-1-(o-Tolyl)ethanamine . While its para- and meta-isomers are more commonly documented, the ortho-tolyl variant presents unique steric and electronic properties that warrant a detailed examination. Its utility as a chiral synthon, particularly in the synthesis of neurologically active compounds, makes a thorough understanding of its properties essential for professionals in the field. This document synthesizes foundational principles with practical, field-proven methodologies to serve as a comprehensive resource for the laboratory professional.
Core Molecular Profile and Physicochemical Properties
(S)-1-(o-Tolyl)ethanamine is a chiral primary amine. The "S" designation refers to the stereochemical configuration at the carbon atom bearing the amino group. Its structure is characterized by an ethylamine backbone attached to a benzene ring substituted with a methyl group at the ortho (position 2) position.
Structural and Physicochemical Data
Obtaining precise, experimentally verified physicochemical data for less common isomers like the o-tolyl variant can be challenging. Therefore, we present the core identification data for (S)-1-(o-Tolyl)ethanamine alongside experimentally determined values for its well-documented regioisomer, (R)-1-(p-Tolyl)ethanamine, for comparative context. The ortho-substitution is expected to influence properties like boiling point and density due to subtle changes in intermolecular forces and crystal packing.
| Property | (S)-1-(o-Tolyl)ethanamine | (R)-1-(p-Tolyl)ethanamine (for comparison) | Source(s) |
| CAS Number | 76279-30-6 | 4187-38-6 | [1] |
| Molecular Formula | C₉H₁₃N | C₉H₁₃N | [2] |
| Molecular Weight | 135.21 g/mol | 135.21 g/mol | [2] |
| Appearance | Data not available (Expected: Colorless liquid) | Colorless clear liquid | [3] |
| Boiling Point | Data not available | 105 °C / 27 mmHg | [3] |
| Density | Data not available | 0.94 g/mL | [3] |
| Specific Rotation [α] | Data not available | +37.5° (neat, 20°C, 589 nm) | [3][4] |
Synthesis and Chiral Control: Securing Enantiopurity
The synthesis of enantiomerically pure (S)-1-(o-Tolyl)ethanamine is of paramount importance for its application in pharmaceutical development. Two primary strategies are employed: asymmetric synthesis to directly form the desired enantiomer, and chiral resolution to separate it from a racemic mixture.
Asymmetric Synthesis via Reductive Amination
The most direct route involves the asymmetric reduction of a prochiral imine, formed from 2'-methylacetophenone. This transformation is typically achieved through catalytic transfer hydrogenation, a robust and scalable method.
Causality of the Method: The success of this reaction hinges on the creation of a chiral environment during the hydride transfer step. This is accomplished by a metal catalyst (commonly Ruthenium or Rhodium) coordinated to a chiral ligand. The substrate-ligand complex forms a transient diastereomeric intermediate, which sterically directs the hydride (from a source like formic acid or isopropanol) to one face of the imine, preferentially forming one enantiomer of the amine product.[5]
Workflow: Asymmetric Transfer Hydrogenation
Caption: Asymmetric synthesis of the target amine via catalytic reductive amination.
Chiral Resolution of Racemic 1-(o-Tolyl)ethanamine
Chiral resolution is a classical and highly effective technique for separating enantiomers. It relies on the principle that enantiomers react with a chiral resolving agent to form diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional means like fractional crystallization.[6]
Causality of the Method: For a racemic amine, an enantiomerically pure chiral acid, such as (+)-tartaric acid, is used as the resolving agent. The reaction forms two diastereomeric salts: [(S)-amine·(+)-acid] and [(R)-amine·(+)-acid]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent. One salt will preferentially crystallize, allowing for its separation by filtration. The free amine is then liberated from the salt by treatment with a base.[7]
Protocol: Representative Chiral Resolution of a Racemic Amine
This protocol describes the resolution of a racemic phenethylamine using (+)-tartaric acid. It serves as a validated template that can be adapted for 1-(o-Tolyl)ethanamine with solvent optimization.[8]
-
Salt Formation:
-
Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required.
-
Cautiously add 6.1 mL of racemic 1-(o-tolyl)ethanamine to the warm solution over one minute. An exothermic reaction will occur.
-
Cork the flask and allow the solution to stand undisturbed at room temperature for at least 24 hours to promote the crystallization of the less soluble diastereomeric salt.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Allow the crystals to air dry.
-
-
Liberation of the Free Amine:
-
Transfer the crystalline salt to a separatory funnel.
-
Add 50 mL of water and dissolve the salt.
-
Slowly add 3-4 mL of a 50% aqueous NaOH solution to make the solution strongly basic (pH > 12). The free amine will separate as an oily layer.
-
Extract the liberated (S)-amine with three 15 mL portions of diethyl ether or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.
-
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methine (CH), amine (NH₂), and methyl (CH₃) protons.
-
Aromatic Region (approx. 7.1-7.5 ppm): A complex multiplet pattern corresponding to the four protons on the ortho-substituted benzene ring.
-
Methine Proton (CH, approx. 4.1-4.3 ppm): A quartet due to coupling with the three protons of the adjacent methyl group.
-
Aromatic Methyl (CH₃, approx. 2.3-2.4 ppm): A singlet.
-
Amine Protons (NH₂, variable): A broad singlet, typically between 1.5-2.5 ppm, whose position is concentration and solvent dependent.
-
Ethyl Methyl (CH₃, approx. 1.4-1.5 ppm): A doublet, coupled to the methine proton.[9][10]
-
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in unique electronic environments.
Determination of Enantiomeric Purity
Assessing the enantiomeric excess (e.e.) is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method.
Causality of the Method: The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP. These complexes have different stabilities, leading to different retention times. By integrating the peak areas of the two enantiomers in the chromatogram, the e.e. can be precisely calculated.
Workflow: Enantiomeric Excess Determination by Chiral HPLC
Caption: Standard workflow for determining enantiomeric excess using chiral HPLC.
Reactivity and Application in Drug Development
The primary value of (S)-1-(o-Tolyl)ethanamine lies in its role as a chiral building block or chiral auxiliary . The amine group serves as a versatile nucleophile or can be converted into other functional groups, while the fixed stereocenter directs the stereochemical outcome of subsequent reactions.
Role as a Chiral Auxiliary
As a chiral auxiliary, the amine is temporarily attached to a prochiral molecule. The steric bulk of the o-tolyl group then directs a reagent to attack from the less hindered face, creating a new stereocenter with high diastereoselectivity. The auxiliary is then cleaved and can often be recovered.[12]
Application as a Chiral Synthon in Neurologically Active Agents
Chiral phenethylamines are foundational components in a wide array of neurologically active compounds, including dopamine agonists used in the treatment of Parkinson's disease and other disorders.[13][14] While direct citation of (S)-1-(o-Tolyl)ethanamine in the synthesis of a marketed drug is scarce, its structural motif is highly relevant. For instance, the synthesis of dopamine D3 receptor selective agonists often involves building upon chiral amine scaffolds to achieve the precise three-dimensional orientation required for selective receptor binding.[15] The unique steric hindrance provided by the o-tolyl group can be strategically employed to enhance selectivity or modify the pharmacokinetic profile of a drug candidate.
Safety and Handling
As a primary amine, (S)-1-(o-Tolyl)ethanamine is expected to be corrosive and requires appropriate handling procedures.
-
Hazards: Based on data for analogous compounds, it should be treated as a substance that can cause severe skin burns and eye damage. It may be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) as amines can be sensitive to air and moisture.
Conclusion
(S)-1-(o-Tolyl)ethanamine is a valuable, albeit less-common, chiral building block for asymmetric synthesis. Its utility is rooted in the principles of stereochemical control, whether through direct asymmetric synthesis or classical resolution. While a complete, publicly documented physicochemical profile is not yet available, its properties and reactivity can be reliably understood through the lens of its structural analogues. For the drug development professional, this amine offers a unique combination of steric and electronic features, making it a strategic tool for the synthesis of novel, enantiomerically pure pharmaceutical agents, particularly in the realm of neuroscience. Its successful application requires a firm grasp of the synthetic and analytical principles outlined in this guide.
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PubChem. (R)-1-(o-tolyl)ethanamine. National Center for Biotechnology Information. [Link]
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Chem-Impex. (R)-(+)-1-(p-Tolyl)ethylamine. Chem-Impex International. [Link]
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Reiner, D., et al. (2019). The Significance of Chirality in Drug Design and Synthesis of Bitopic Ligands as D3 Receptor (D3R) Selective Agonists. PubMed. [Link]
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Asymmetric synthesis of chiral piperazinylpropylisoxazoline ligands for dopamine receptors. PubMed. [Link]
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Matos, M. J., et al. (2018). Design and Synthesis of Dopaminergic Agonists. PubMed. [Link]
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He, D., et al. (2015). Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. PubMed. [Link]
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Fogassy, E., et al. (2006). Recent Developments in Optical Resolution. ResearchGate. [Link]
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health. [Link]
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Conte-Deker, K., et al. (2022). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. PubMed Central. [Link]
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An In-depth Technical Guide to the Physical Properties of (S)-1-(o-Tolyl)ethanamine
Abstract: This technical guide provides a comprehensive analysis of the core physical properties of (S)-1-(o-Tolyl)ethanamine (CAS No: 76279-30-6), a critical chiral building block in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind these properties, offers detailed experimental protocols for their validation, and contextualizes their importance in practical laboratory applications. By synthesizing data from authoritative sources with field-proven insights, this guide serves as an essential resource for the effective handling, application, and characterization of this versatile chiral amine.
Introduction: The Significance of a Chiral Synthon
(S)-1-(o-Tolyl)ethanamine, also known as (S)-α-methyl-2-methylbenzylamine, is a chiral primary amine of significant interest in the fields of pharmaceutical development and asymmetric synthesis.[1] Its structure, featuring a stereogenic center adjacent to an ortho-substituted aromatic ring, makes it a valuable precursor and resolving agent for producing enantiomerically pure molecules. The precise three-dimensional arrangement of its functional groups is paramount, as stereochemistry dictates the biological activity and safety profile of many active pharmaceutical ingredients (APIs).
Understanding the fundamental physical properties of this compound is not merely an academic exercise; it is a prerequisite for its successful application. Properties such as boiling point, density, and solubility govern purification strategies (e.g., distillation, crystallization), reaction setup, and solvent selection. Furthermore, its chiroptical properties, specifically its optical rotation, serve as the primary indicator of its enantiomeric purity—a critical quality attribute in any pharmaceutical context. This guide provides a detailed examination of these characteristics to empower scientists in their research and development endeavors.
Core Physicochemical Properties
The physical and chemical identity of (S)-1-(o-Tolyl)ethanamine is defined by a unique set of parameters. These properties are essential for everything from calculating molar equivalents in a reaction to ensuring safe handling and storage.
Identification and Molecular Structure
-
IUPAC Name: (1S)-1-(2-methylphenyl)ethanamine
-
Synonyms: (S)-o-Methyl-a-phenylethylamine[1]
-
CAS Number: 76279-30-6[1]
-
Molecular Formula: C₉H₁₃N[1]
-
Molecular Weight: 135.21 g/mol [2]
-
InChIKey: ZCDYTNZJBGSKFI-QMMMGPOBSA-N[1]
Tabulated Physical Properties
The quantitative physical data for (S)-1-(o-Tolyl)ethanamine are summarized below. It is critical to note that experimentally determined data for this specific ortho-isomer can be limited in publicly available literature. Therefore, data for the closely related and more extensively characterized para-isomer, (R)-1-(p-Tolyl)ethanamine, are included for comparative context where direct data is unavailable.
| Property | Value for (S)-1-(o-Tolyl)ethanamine | Comparative Value for (R)-1-(p-Tolyl)ethanamine | Source |
| Appearance | Solid powder or liquid | Colorless clear liquid | [1][3] |
| Purity | ≥ 98% | ≥ 98% (GC) | [1][3] |
| Boiling Point | Data not readily available | 105 °C / 27 mmHg; 205 °C (lit.) | [3][4] |
| Melting Point | Data not readily available | < -20 °C | [4][5] |
| Density | Data not readily available | 0.94 g/mL; 0.919 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | Data not readily available | 1.52; 1.521 | [3][4] |
| Specific Optical Rotation ([α]20/D) | Data not readily available | +37.5° (neat); +37° (neat) | [3][4] |
| Solubility | Soluble in DMSO | Data not readily available | [1] |
Detailed Property Analysis
Appearance & Form: (S)-1-(o-Tolyl)ethanamine has been described as a solid powder.[1] The physical state (solid vs. liquid) of chiral amines can be highly dependent on their purity and the presence of trace impurities which can depress the melting point. For comparison, the related para-isomer is typically a colorless liquid at room temperature.[3]
Solubility: The compound is reported to be soluble in dimethyl sulfoxide (DMSO), a common solvent for NMR spectroscopy and for preparing stock solutions of organic compounds.[1] As a primary amine, it is expected to be miscible with other common organic solvents like ethanol, methanol, and dichloromethane, and to exhibit some solubility in water, particularly under acidic conditions where it would form the corresponding ammonium salt.
Thermal Properties: While the boiling point for the ortho-isomer is not widely reported, the data for the para-isomer (105 °C at 27 mmHg) suggests that vacuum distillation is the preferred method for purification to avoid thermal decomposition at higher atmospheric boiling points.[3]
Chiroptical Properties: The Signature of Enantiopurity
The defining characteristic of a chiral molecule like (S)-1-(o-Tolyl)ethanamine is its ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity.[6] This property is not just a physical constant but a direct and crucial measure of the sample's enantiomeric excess (e.e.).
The Principle of Optical Rotation
When plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated.[7] The direction and magnitude of this rotation are unique to the molecule's stereochemistry. The (S)-enantiomer will rotate light by the exact same magnitude but in the opposite direction to its (R)-enantiomer counterpart.[8] A racemic mixture (50:50 of R and S) will exhibit no net rotation. The measured rotation is quantified as the specific rotation ([α]) , a standardized value calculated using the formula:
[α] = α / (c * l)
Where:
-
α is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).[6]
The specific rotation is typically reported with the temperature and the wavelength of light used (commonly the sodium D-line, 589 nm).
Experimental Protocol: Determination of Specific Rotation
The following protocol outlines a self-validating system for the precise measurement of specific rotation, ensuring trustworthy and reproducible results.
Methodology:
-
Instrument Calibration & Verification:
-
Causality: Before any sample measurement, the polarimeter's accuracy must be verified to establish a reliable baseline.
-
Procedure: Turn on the polarimeter and allow the lamp to warm up for at least 15-20 minutes for thermal stability. Calibrate the instrument to zero using a blank cell filled with the same solvent that will be used for the sample. Run a certified quartz control plate or a standard solution with a known rotation (e.g., sucrose) to verify instrument performance. The reading must be within the specified tolerance of the standard.
-
-
Sample Preparation:
-
Causality: Accurate concentration is the most critical variable for calculating specific rotation. Air bubbles and particulates can scatter light, leading to erroneous readings.
-
Procedure: Accurately weigh approximately 100-200 mg of (S)-1-(o-Tolyl)ethanamine using an analytical balance. Quantitatively transfer the sample to a 10.00 mL volumetric flask. Dissolve the sample in a suitable, high-purity solvent (e.g., methanol or chloroform) and fill to the mark. Ensure the solution is perfectly homogeneous and visually free of particulates. Filter if necessary.
-
-
Measurement:
-
Causality: Temperature fluctuations can affect both solvent density and molecular conformation, thereby influencing the observed rotation. Multiple readings ensure statistical validity.
-
Procedure: Rinse a clean polarimeter cell (typically 1 dm path length) twice with small aliquots of the sample solution. Fill the cell carefully to avoid introducing air bubbles, ensuring the light path is clear. Place the cell in the thermostatted chamber of the polarimeter, set to a standard temperature (e.g., 20 °C or 25 °C). Allow 5 minutes for thermal equilibration. Take a minimum of five consecutive readings.
-
-
Data Processing and Calculation:
-
Causality: Averaging multiple readings minimizes random error, and subtracting the solvent blank corrects for any slight optical activity or birefringence from the solvent or cell.
-
Procedure: Average the five readings to obtain the observed rotation (α). Calculate the concentration (c) in g/mL. Use the specific rotation formula to calculate [α]. Report the final value specifying the temperature, wavelength, concentration, and solvent used (e.g., [α]²⁰D = -XX.X° (c 1.0, CHCl₃)).
-
Caption: Workflow for the experimental determination of specific optical rotation.
Spectroscopic Profile
While detailed spectral data for (S)-1-(o-Tolyl)ethanamine requires experimental acquisition, a predictive analysis based on its structure and data from similar compounds is highly valuable for characterization.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a multiplet in the aromatic region (~7.1-7.4 ppm) for the four protons on the tolyl ring, a quartet for the methine proton (~4.1 ppm) coupled to both the methyl and amine protons, a singlet for the tolyl methyl group (~2.4 ppm), a doublet for the chiral center's methyl group (~1.4 ppm), and a broad singlet for the two amine protons (~1.5-2.0 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule, including signals for the two methyl carbons, the methine carbon, and the six aromatic carbons.
-
Mass Spectrometry (MS): GC-MS analysis of the related p-tolyl isomer shows a top peak at m/z 120, corresponding to the loss of the methyl group ([M-15]⁺).[9] A similar fragmentation pattern would be expected for the o-tolyl isomer, with a molecular ion peak at m/z 135.
-
Infrared (IR) Spectroscopy: The IR spectrum should feature characteristic N-H stretching bands for a primary amine in the 3300-3400 cm⁻¹ region, C-H stretching bands just below 3000 cm⁻¹, and aromatic C=C stretching bands around 1500-1600 cm⁻¹.
Handling, Storage, and Safety
Proper handling and storage are critical for maintaining the integrity of (S)-1-(o-Tolyl)ethanamine and ensuring laboratory safety.
-
Hazards: Based on data for related chiral amines, this compound should be treated as corrosive and potentially harmful. It is expected to cause severe skin burns and eye damage. It may also be harmful if swallowed or inhaled.
-
Handling: Always handle this chemical inside a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11] Ensure eyewash stations and safety showers are readily accessible.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric CO₂.[4] It is recommended to store the compound in a cool, dry, and well-ventilated area, often at refrigerated temperatures (2-8 °C) to ensure long-term stability.[3]
Conclusion
The physical properties of (S)-1-(o-Tolyl)ethanamine are integral to its function as a high-value chiral intermediate. From its basic molecular identifiers to its defining chiroptical activity, each data point informs its practical use in a laboratory setting. This guide provides the necessary technical framework for researchers to handle, characterize, and apply this compound with confidence and scientific rigor. The emphasis on validated experimental protocols and an understanding of the causality behind each property underscores the principles of expertise and trustworthiness required in modern drug discovery and chemical synthesis.
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Ji, H.-F. (2023). A general method to predict optical rotations of chiral molecules from their structures. RSC Advances, 13(7), 4565-4569. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of (S)-1-(o-Tolyl)ethanamine: Strategies, Mechanisms, and Practical Considerations
Executive Summary
(S)-1-(o-Tolyl)ethanamine is a chiral primary amine of significant value in the pharmaceutical and fine chemical industries. Its stereocenter makes it a crucial building block for the asymmetric synthesis of complex, biologically active molecules, where precise stereochemistry is paramount for therapeutic efficacy and safety.[1][2] This guide provides an in-depth technical overview of the principal synthetic pathways to access this enantiomerically pure amine. We will move beyond simple procedural lists to explore the underlying principles and causalities behind three core strategies: Asymmetric Reductive Amination, Enzymatic Kinetic Resolution, and Biocatalytic Asymmetric Amination. Each section is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge required to select and optimize a synthetic route tailored to their specific needs, balancing factors of yield, enantioselectivity, scalability, and green chemistry principles.
Introduction to (S)-1-(o-Tolyl)ethanamine: A Profile
(S)-1-(o-Tolyl)ethanamine, also known as (1S)-1-(2-methylphenyl)ethanamine, is a chiral amine whose utility is anchored in its defined three-dimensional structure. Before delving into its synthesis, understanding its fundamental properties is essential.
Chemical and Physical Properties
A clear understanding of the physical properties of the target compound is critical for planning purification and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | PubChem[3] |
| Molecular Weight | 135.21 g/mol | PubChem[3] |
| CAS Number | 1332832-16-2 (HCl salt) | BLDpharm[4] |
| Appearance | Colorless to pale yellow liquid | TCI Chemicals |
| Boiling Point | ~105 °C @ 27 mmHg | TCI Chemicals |
| Refractive Index | ~1.52 | TCI Chemicals |
Significance in Pharmaceutical Development
Chiral amines are ubiquitous structural motifs in over 40% of small-molecule pharmaceuticals.[5] The (S)-enantiomer of 1-(o-tolyl)ethanamine serves as a valuable chiral auxiliary or a key intermediate. Its defined stereochemistry allows for the construction of enantiomerically pure downstream compounds, which is crucial as different enantiomers of a drug can have vastly different pharmacological activities and toxicity profiles.[1][2][6]
Core Synthetic Strategies
The synthesis of a single-enantiomer amine like (S)-1-(o-Tolyl)ethanamine can be approached from two fundamental starting points: creating the desired stereocenter from a prochiral precursor (asymmetric synthesis) or separating the desired enantiomer from a racemic mixture (resolution).
Pathway 1: Asymmetric Reductive Amination
This is arguably the most direct and atom-economical approach, converting the prochiral ketone, 2'-methylacetophenone, directly into the target chiral amine.[7][8] The process relies on the in-situ formation of an imine or enamine, which is then hydrogenated in a stereoselective manner.
Causality Behind the Method: The choice of this pathway is driven by efficiency. It avoids the 50% theoretical yield limit of classical resolution and minimizes waste. The success of the reaction hinges entirely on the catalyst's ability to discriminate between the two faces of the imine intermediate during the hydride transfer step.
The reaction proceeds via a two-stage, often one-pot, process. First, the ketone condenses with an amine source (like ammonia or an ammonia equivalent) to form a prochiral imine. A chiral transition metal catalyst, typically based on Iridium (Ir) or Ruthenium (Ru), then coordinates to the imine and delivers a hydride from a hydrogen source (H₂ gas or a transfer agent like formic acid) to one face of the C=N double bond, establishing the stereocenter.[5]
Caption: Asymmetric reductive amination workflow.
This protocol is a representative example based on established procedures for similar substrates and should be optimized for specific laboratory conditions.[9]
-
Inert Atmosphere: To a dry Schlenk flask under an argon or nitrogen atmosphere, add the chiral catalyst, for example, [Ir(Cp*)I((S,S)-TsDPEN)] (0.01 mol%).
-
Reagent Addition: Add degassed solvent (e.g., acetonitrile, 2 M). To this, add 2'-methylacetophenone (1.0 equiv) and the amine source, such as ammonium formate (1.5 equiv), which also serves as the hydrogen transfer agent.
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 40 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amine can be further purified by distillation or column chromatography.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
| Catalyst Type | Ligand | Hydrogen Source | Typical Yield (%) | Typical ee (%) | Reference |
| Ruthenium | Chiral diphosphine/diamine | H₂ (gas) | 85-95% | >95% | [5] |
| Iridium | TsDPEN | HCOOH/NEt₃ | 90-98% | >97% | [5][9] |
| Iron | Chiral Pincer | H₂ (gas) | 80-90% | >90% | [5] |
Pathway 2: Enzymatic Kinetic Resolution
This classic strategy begins with the easily accessible racemic 1-(o-tolyl)ethanamine. An enzyme, typically a lipase, is used to selectively acylate one of the enantiomers, converting it into an amide. The unreacted enantiomer can then be separated from the newly formed amide.[6][10]
Causality Behind the Method: This method is chosen when the racemic starting material is inexpensive and a highly selective enzyme is available. The key is the enzyme's active site, which is intrinsically chiral and preferentially binds one enantiomer over the other, leading to a significant difference in reaction rates.[11]
The racemic amine is mixed with an acyl donor (e.g., ethyl acetate) in the presence of a lipase. The enzyme catalyzes the acylation of the (R)-enantiomer at a much faster rate than the (S)-enantiomer. The reaction is stopped at or near 50% conversion, resulting in a mixture of the unreacted (S)-amine and the (R)-N-acetylated amine, which can be separated based on their different chemical properties (e.g., acidity/basicity).
Caption: Workflow for enzymatic kinetic resolution.
-
Setup: In a flask, dissolve racemic 1-(o-tolyl)ethanamine (1.0 equiv) in an appropriate organic solvent (e.g., toluene or THF).
-
Reagent Addition: Add the acyl donor, such as ethyl acetate (1.5-2.0 equiv).
-
Enzyme Addition: Add the immobilized lipase, for example, Novozym 435 (Candida antarctica lipase B, CALB), typically 10-20 mg per mmol of substrate.[6]
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-45 °C). Monitor the conversion and the ee of the remaining amine by chiral GC.
-
Termination: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.
-
Separation: Wash the filtrate with an acidic solution (e.g., 1M HCl). The unreacted (S)-amine will form a water-soluble salt and move to the aqueous phase. The (R)-amide will remain in the organic phase.
-
Isolation: Separate the layers. Basify the aqueous layer (e.g., with 2M NaOH) to regenerate the free (S)-amine, then extract with an organic solvent. Dry the organic extract and remove the solvent to yield the purified (S)-1-(o-tolyl)ethanamine.
Pathway 3: Biocatalytic Asymmetric Amination (Transamination)
This cutting-edge approach utilizes transaminase (TA) enzymes to directly convert a ketone into a chiral amine with very high enantioselectivity. It is a cornerstone of modern green chemistry.[12]
Causality Behind the Method: Transaminases offer unparalleled selectivity (>99% ee is common) and operate under mild, aqueous conditions.[12] The reaction equilibrium can be unfavorable, but clever strategies, such as using a co-enzyme regeneration system or removing the ketone byproduct, can drive the reaction to completion.
An (S)-selective ω-transaminase, containing the cofactor pyridoxal-5'-phosphate (PLP), accepts an amino group from an amino donor (commonly L-alanine or isopropylamine). This converts the enzyme to its pyridoxamine-5'-phosphate (PMP) form. The PMP form of the enzyme then transfers the amino group to the ketone substrate (2'-methylacetophenone), producing the (S)-amine and regenerating the PLP form of the enzyme. The byproduct from the amino donor is pyruvate (from alanine) or acetone (from isopropylamine).[12][13]
Caption: Simplified mechanism of a transaminase reaction.
-
Biocatalyst Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 7-8). Suspend whole cells expressing a suitable (S)-selective ω-transaminase.[12]
-
Reagent Addition: To the cell suspension, add the amino donor (e.g., L-alanine, 1.5 equiv) and the substrate, 2'-methylacetophenone (1.0 equiv), which may be dissolved in a co-solvent like DMSO to aid solubility.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Equilibrium Shift (Optional): To drive the reaction, a system to remove the pyruvate byproduct can be included, such as lactate dehydrogenase (LDH) and a co-factor (NADH), which converts pyruvate to lactate.[12]
-
Work-up: After the reaction is complete (monitored by HPLC), centrifuge to remove the cells. Adjust the pH of the supernatant to >10 and extract the product with an organic solvent.
-
Purification & Analysis: Dry and concentrate the organic extracts. Purify as needed and confirm ee by chiral HPLC.
Purification and Characterization
Regardless of the synthetic route, the final product must be purified and its identity and enantiomeric purity confirmed.
-
Purification: Crude product is typically purified by vacuum distillation. For high-purity requirements, column chromatography on silica gel may be employed.
-
Characterization:
-
Identity Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the chemical structure. Spectral data can be compared against known standards.[3]
-
Purity Assessment: GC or HPLC is used to determine chemical purity.
-
Enantiomeric Excess (ee) Determination: Chiral HPLC or Chiral GC are the definitive methods. The amine is often derivatized with a chiral or achiral agent to improve separation and detection on specific columns.
-
Safety and Handling
(S)-1-(o-Tolyl)ethanamine and its precursors require careful handling in a well-ventilated fume hood.
-
GHS Hazard Information:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: The material is corrosive and air-sensitive. Handle under an inert atmosphere where possible. Keep away from heat and open flames.
Conclusion and Future Outlook
The synthesis of (S)-1-(o-Tolyl)ethanamine can be successfully achieved through several robust methods.
-
Asymmetric reductive amination stands out for its high efficiency and atom economy, making it highly suitable for industrial-scale production.
-
Enzymatic kinetic resolution remains a valuable and practical option, especially when the racemic starting material is readily available.
-
Biocatalytic transamination represents the frontier of green and highly selective synthesis, offering a direct route from the ketone under environmentally benign conditions.
The choice of pathway is a strategic decision dictated by factors including cost of starting materials, catalyst/enzyme availability, required batch size, and environmental considerations. The continuing evolution of novel catalysts and engineered enzymes promises to make the synthesis of chiral amines like (S)-1-(o-Tolyl)ethanamine even more efficient, selective, and sustainable in the future.
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An In-depth Technical Guide to the Synthesis and Resolution of (S)-1-(o-Tolyl)ethanamine
Abstract
(S)-1-(o-Tolyl)ethanamine is a critical chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its stereochemically defined structure is integral to the efficacy of numerous active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the primary methodologies for obtaining this valuable amine in its enantiomerically pure form. We will delve into the foundational principles and practical execution of both classical chiral resolution via diastereomeric salt formation and modern asymmetric synthesis strategies. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and actionable experimental protocols.
Introduction: The Significance of Chiral Amines
Chirality is a fundamental property in molecular science, with enantiomers of a compound often exhibiting profoundly different biological activities. α-Chiral primary amines are among the most valuable and versatile building blocks for the synthesis of a vast number of amine-containing pharmaceuticals and natural products.[1] Many of the top-selling drugs worldwide incorporate a chiral amine scaffold. Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure amines is a cornerstone of medicinal chemistry and process development.[2] (S)-1-(o-Tolyl)ethanamine, with its specific stereoconfiguration, serves as a key intermediate in the synthesis of various biologically active molecules.
Methodologies for the Preparation of (S)-1-(o-Tolyl)ethanamine
The preparation of enantiomerically pure (S)-1-(o-Tolyl)ethanamine can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis.
Chiral Resolution of Racemic 1-(o-Tolyl)ethanamine
Chiral resolution is a well-established technique for separating a racemic mixture into its constituent enantiomers.[3] The most common method involves the formation of diastereomeric salts by reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[3][4] These resulting diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4]
The Principle:
The reaction of a racemic mixture of (R)- and (S)-1-(o-Tolyl)ethanamine with an enantiopure chiral acid, such as (+)-(2R,3R)-tartaric acid, results in the formation of two diastereomeric salts: [(S)-amine·(+)-acid] and [(R)-amine·(+)-acid]. Due to their different three-dimensional arrangements, these diastereomeric salts exhibit distinct solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer. The desired enantiomer of the amine can then be liberated from the crystallized salt by treatment with a base.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocol: Resolution of (±)-1-(o-Tolyl)ethanamine using (+)-(2R,3R)-Tartaric Acid
-
Dissolution: In a suitable flask, dissolve 1.0 equivalent of (+)-(2R,3R)-tartaric acid in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating.
-
Addition of Racemic Amine: To the warm tartaric acid solution, slowly add 1.0 equivalent of racemic (±)-1-(o-Tolyl)ethanamine. An exothermic reaction may be observed.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt. The formation of a white precipitate should be observed.
-
Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 10 M NaOH solution) until the pH is greater than 10.
-
Extraction: Extract the liberated (S)-1-(o-Tolyl)ethanamine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by NMR spectroscopy with a chiral solvating agent.
Asymmetric Synthesis
While classical resolution is effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. Asymmetric synthesis, on the other hand, aims to directly produce the desired enantiomer in high yield and enantiomeric excess, representing a more atom-economical approach.[3]
Catalytic Asymmetric Reduction of o-Methylacetophenone
A prominent method for the asymmetric synthesis of (S)-1-(o-Tolyl)ethanamine is the catalytic asymmetric reduction of the corresponding prochiral ketone, o-methylacetophenone. This is often achieved through transfer hydrogenation or direct hydrogenation using a chiral catalyst.
Caption: Asymmetric Synthesis via Catalytic Reduction.
Biocatalytic Transamination
Another powerful asymmetric approach is the use of ω-transaminase (ω-TA) enzymes.[5][6] These enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones.[5] The reaction involves the transfer of an amino group from an amino donor (e.g., L-alanine) to the ketone substrate. This method offers high enantioselectivity and operates under mild reaction conditions, presenting a "green" alternative to traditional chemical methods.[6]
Comparative Analysis of Synthetic Routes
The choice of synthetic methodology often depends on factors such as scale, cost, and the desired level of enantiopurity.
| Method | Advantages | Disadvantages | Typical Yield | Typical e.e. |
| Chiral Resolution | Well-established, reliable, uses readily available resolving agents.[4][7] | Maximum theoretical yield of 50%, can be labor-intensive.[3] | < 50% | > 99% |
| Asymmetric Catalysis | High theoretical yield, atom-economical.[1] | Requires specialized and often expensive chiral catalysts. | 70-95% | 90-99% |
| Biocatalysis (ω-TA) | High enantioselectivity, mild reaction conditions, environmentally friendly.[5][6] | Substrate scope can be limited, potential for product inhibition.[5] | Variable | > 99% |
Applications in Drug Development
(S)-1-(o-Tolyl)ethanamine is a valuable precursor in the synthesis of a variety of pharmaceutical compounds. Its specific stereochemistry is often crucial for the desired biological activity and can significantly impact the pharmacological and toxicological profile of the final drug molecule. For instance, chiral amines are key components in drugs targeting neurological disorders and in the development of enzyme inhibitors.[8][9]
Conclusion
The synthesis of enantiomerically pure (S)-1-(o-Tolyl)ethanamine is a critical endeavor in the field of organic and medicinal chemistry. Both classical chiral resolution and modern asymmetric synthesis offer viable pathways to this important building block. The choice of method will be dictated by the specific requirements of the synthesis, including scale, cost-effectiveness, and desired enantiopurity. As the demand for enantiopure pharmaceuticals continues to grow, the development of even more efficient and sustainable methods for the synthesis of chiral amines like (S)-1-(o-Tolyl)ethanamine will remain an active area of research.
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(S)-1-(o-Tolyl)ethanamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
(S)-1-(o-Tolyl)ethanamine, a chiral amine with the CAS number 76279-30-6, is a cornerstone molecule in asymmetric synthesis and pharmaceutical development. Its unique stereochemical configuration and functionalities make it an indispensable tool as both a chiral resolving agent and a key building block for complex, enantiomerically pure molecules. This in-depth technical guide provides a comprehensive overview of its synthesis, characterization, applications, and safety protocols. The methodologies presented are grounded in established chemical principles and are designed to be practical and reproducible for researchers, scientists, and professionals in the field of drug discovery.
Table of Contents
-
Introduction to (S)-1-(o-Tolyl)ethanamine
-
Chemical Identity and Physicochemical Properties
-
The Significance of Chirality in Synthesis and Pharmacology
-
-
Stereoselective Synthesis and Purification
-
Route 1: Reductive Amination followed by Chiral Resolution
-
Underlying Principles and Mechanistic Rationale
-
Detailed Experimental Protocol
-
-
Route 2: Asymmetric Synthesis Approaches
-
Conceptual Overview
-
-
-
Comprehensive Characterization
-
Spectroscopic and Chromatographic Analysis
-
Determination of Enantiomeric Purity
-
-
Key Applications in Drug Discovery and Development
-
Utility as a Chiral Resolving Agent
-
Role as a Chiral Intermediate in API Synthesis
-
-
Safety, Handling, and Storage
-
References
Introduction to (S)-1-(o-Tolyl)ethanamine
(S)-1-(o-Tolyl)ethanamine is a primary amine featuring a stereocenter, which makes it a chiral molecule of significant interest.[1][2] Its structure, consisting of an ethylamine group attached to an ortho-tolyl ring, provides a valuable scaffold in organic synthesis.
Chemical Identity and Physicochemical Properties
-
IUPAC Name: (1S)-1-(2-methylphenyl)ethanamine
-
Synonyms: (S)-o-Methyl-α-phenylethylamine
Table 1: Physicochemical Data
| Property | Value |
| Appearance | Colorless clear liquid |
| Boiling Point | 105 °C at 27 mmHg[3] |
| Density | 0.94 g/mL[3] |
| Refractive Index | n20D = 1.52[3] |
| Purity | ≥ 98% (GC)[1][3] |
The Significance of Chirality in Synthesis and Pharmacology
Chirality is a critical consideration in drug development, as enantiomers of a drug molecule often exhibit different pharmacological and toxicological profiles.[5] The ability to synthesize enantiomerically pure compounds is therefore of paramount importance. (S)-1-(o-Tolyl)ethanamine, being a single enantiomer, is a valuable tool in achieving this goal, either by separating racemic mixtures or by serving as a chiral starting material.[3][5][6]
Stereoselective Synthesis and Purification
The synthesis of (S)-1-(o-Tolyl)ethanamine with high enantiomeric purity is crucial for its applications. The most common and scalable approach involves a reductive amination followed by classical resolution.
Route 1: Reductive Amination followed by Chiral Resolution
This method begins with the synthesis of a racemic mixture of the amine, which is then separated into its constituent enantiomers.[5][7][8]
The process starts with the reductive amination of 2'-methylacetophenone.[9] This reaction converts the ketone into a racemic amine via an imine intermediate.[9][10] The subsequent and most critical step is the chiral resolution of the racemic amine. This is achieved by reacting the amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid.[5][7][8][11] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably different solubilities.[5][7][11] This difference in solubility allows for their separation by fractional crystallization.[5][7][11] The less soluble diastereomeric salt is selectively crystallized, isolated, and then treated with a base to liberate the desired pure enantiomer of the amine.[5][7]
Caption: Workflow for Synthesis and Chiral Resolution.
Step A: Synthesis of Racemic 1-(o-Tolyl)ethanamine
-
In a round-bottom flask, dissolve 2'-methylacetophenone and an ammonia source (e.g., ammonium formate) in a suitable solvent like methanol.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise while stirring.[9][12] The reaction is typically carried out at room temperature.
-
After the reaction is complete, work up the mixture by removing the solvent, adding water, and extracting the product with an organic solvent.
Step B: Chiral Resolution with (+)-Tartaric Acid
-
Dissolve the racemic amine in methanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol.[7]
-
Slowly add the tartaric acid solution to the amine solution with stirring.[5][7]
-
Allow the mixture to stand, often for several hours or overnight, to allow for the crystallization of the less soluble diastereomeric salt.[5]
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
To obtain the free amine, dissolve the collected crystals in water and add a strong base, such as sodium hydroxide, to deprotonate the amine.[7]
-
Extract the pure (S)-1-(o-Tolyl)ethanamine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Route 2: Asymmetric Synthesis Approaches
Asymmetric synthesis offers a more direct route to the enantiomerically pure amine, avoiding the need for resolution. One common method involves the diastereoselective reduction of an N-sulfinyl imine derived from 2'-methylacetophenone.[13] This approach utilizes a chiral auxiliary to control the stereochemical outcome of the reduction step.[13]
Comprehensive Characterization
To ensure the quality and purity of the synthesized (S)-1-(o-Tolyl)ethanamine, a combination of analytical techniques is employed.
Spectroscopic and Chromatographic Analysis
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural confirmation | The spectra should be consistent with the structure of 1-(o-tolyl)ethanamine, showing the characteristic peaks for the aromatic, methyl, and ethylamine protons and carbons. |
| FTIR Spectroscopy | Functional group identification | The spectrum should display characteristic absorption bands for N-H stretching of the primary amine and C-H stretching of the alkyl and aromatic groups.[4] |
| Mass Spectrometry | Molecular weight determination | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (135.21 g/mol ). |
| Gas Chromatography (GC) | Chemical purity assessment | A single major peak should be observed, indicating a high degree of chemical purity. |
Determination of Enantiomeric Purity
The enantiomeric excess (ee) is a critical parameter and is typically determined using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.
Key Applications in Drug Discovery and Development
(S)-1-(o-Tolyl)ethanamine is a valuable molecule in the pharmaceutical industry due to its chiral nature.[3]
Utility as a Chiral Resolving Agent
As demonstrated in its own synthesis, (S)-1-(o-Tolyl)ethanamine can be used to resolve racemic mixtures of acidic compounds. This is a widely used strategy in the synthesis of enantiomerically pure drugs.[5][6][8]
Role as a Chiral Intermediate in API Synthesis
This chiral amine serves as a starting material or a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its incorporation into a drug molecule can be crucial for achieving the desired therapeutic effect and minimizing off-target side effects. The pyrrolidine moiety, which can be synthesized from chiral amines, is found in numerous FDA-approved drugs.[14]
Safety, Handling, and Storage
Proper handling and storage of (S)-1-(o-Tolyl)ethanamine are essential for laboratory safety.
-
Hazards: This compound is classified as causing severe skin burns and eye damage.[4][15] It may also be harmful if swallowed.[4][15]
-
Precautionary Measures: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17] Work in a well-ventilated area or a fume hood.[16]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[15][17] If swallowed, seek immediate medical attention.[15]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16]
Conclusion
(S)-1-(o-Tolyl)ethanamine is a fundamentally important chiral building block in modern organic and medicinal chemistry. Its synthesis, primarily through reductive amination and subsequent chiral resolution, is a well-established and scalable process. The ability to accurately characterize its purity and enantiomeric excess is critical for its successful application. As a versatile chiral resolving agent and a key intermediate in the synthesis of pharmaceuticals, (S)-1-(o-Tolyl)ethanamine will continue to be an indispensable tool for researchers and professionals dedicated to the discovery and development of new medicines.
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Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved January 18, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). (R)-1-(o-tolyl)ethanamine. Retrieved January 18, 2026, from [Link]
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A Technical Guide to (S)-1-(o-Tolyl)ethanamine: A Chiral Workhorse in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Amines in Pharmaceutical Development
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely a preference but a fundamental necessity. The differential pharmacological and toxicological profiles of enantiomers underscore the critical importance of stereocontrol in the creation of safe and efficacious therapeutics. Within the toolkit of the synthetic chemist, chiral amines stand out as indispensable building blocks and resolving agents, enabling the construction of complex molecular architectures with precise stereochemical fidelity.
This guide provides an in-depth technical overview of (S)-1-(o-Tolyl)ethanamine, a versatile chiral amine that has carved a niche for itself as a reliable chiral resolving agent and a valuable synthon in asymmetric synthesis. We will delve into its chemical identity, physicochemical properties, and, most importantly, its practical applications, supported by detailed experimental insights and protocols.
Chemical Identity and Synonyms
(S)-1-(o-Tolyl)ethanamine is a primary amine characterized by a stereogenic center at the carbon atom adjacent to the amino group and a tolyl (methylphenyl) substituent at the ortho position. The "(S)" designation denotes the absolute configuration at this chiral center.
A comprehensive understanding of its nomenclature is crucial for navigating the chemical literature and supplier databases. The following table summarizes its key identifiers and synonyms.
| Identifier/Synonym | Value | Source |
| IUPAC Name | (1S)-1-(2-methylphenyl)ethan-1-amine | PubChem |
| CAS Number | 76279-30-6 | Sun-shinechem[1] |
| Molecular Formula | C₉H₁₃N | Sun-shinechem[1] |
| Molecular Weight | 135.21 g/mol | PubChem[2] |
| Synonym 1 | (S)-o-Methyl-a-phenylethylamine | Sun-shinechem[1] |
| Synonym 2 | (S)-1-(2-methylphenyl)ethanamine | |
| Synonym 3 | (S)-alpha,2-dimethylbenzenemethanamine | |
| Synonym 4 | (S)-1-(2-Tolyl)ethylamine |
It is imperative to distinguish (S)-1-(o-Tolyl)ethanamine from its isomers, namely the (R)-enantiomer and the para- and meta-isomers, as their chemical and physical properties, and consequently their applications, can differ significantly.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of (S)-1-(o-Tolyl)ethanamine is essential for its effective handling, storage, and application in synthesis.
| Property | Value | Source |
| Appearance | Solid powder | Sun-shinechem[1] |
| Purity | Typically ≥98% | Sun-shinechem[1] |
| Solubility | Soluble in DMSO | Sun-shinechem[1] |
| Storage | Recommended at -20 °C for long-term storage | Sun-shinechem[1] |
Spectroscopic Data
Spectroscopic analysis provides the definitive structural confirmation of (S)-1-(o-Tolyl)ethanamine. While comprehensive spectral data for the ortho-isomer can be sparse in public databases, the following represents typical expected spectral characteristics based on its structure and data from similar compounds.[2][3][4][5][6][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the range of 7.0-7.5 ppm), a quartet for the methine proton (CH-N), a doublet for the methyl group attached to the chiral center, a singlet for the tolyl methyl group, and a broad singlet for the amine protons which may exchange with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will exhibit characteristic peaks for the aromatic carbons, the chiral methine carbon, and the two methyl carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching of the primary amine (typically a doublet around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.[8]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Synthesis of (S)-1-(o-Tolyl)ethanamine
The enantiomerically pure form of 1-(o-Tolyl)ethanamine is most commonly obtained through two primary strategies: asymmetric synthesis or resolution of the racemic mixture.
Asymmetric Synthesis
Modern asymmetric synthesis provides a direct route to the desired (S)-enantiomer, often with high enantiomeric excess. A prevalent method involves the asymmetric reduction of a corresponding ketimine precursor.
Caption: Asymmetric synthesis of (S)-1-(o-Tolyl)ethanamine.
This approach, pioneered by Ellman, utilizes a chiral sulfinamide auxiliary to direct the stereochemical outcome of the reduction, yielding the desired amine with high enantiopurity.[9]
Resolution of Racemic 1-(o-Tolyl)ethanamine
Classical resolution remains a robust and industrially viable method for obtaining enantiomerically pure amines. This technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric salts.
Caption: Chiral resolution of racemic 1-(o-Tolyl)ethanamine.
The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. The desired enantiomer is then liberated from the isolated salt by treatment with a base.
Applications in Asymmetric Synthesis and Drug Development
The utility of (S)-1-(o-Tolyl)ethanamine in the pharmaceutical and fine chemical industries is primarily centered on its role as a chiral resolving agent and as a chiral building block.
Chiral Resolving Agent
(S)-1-(o-Tolyl)ethanamine is an effective resolving agent for racemic carboxylic acids. The formation of diastereomeric salts, as depicted in the resolution workflow above, is a cornerstone of classical resolution.[10][11] A notable application is in the resolution of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as ibuprofen and naproxen, where the pharmacological activity resides predominantly in the (S)-enantiomer.[12]
Experimental Protocol: Resolution of Racemic Ibuprofen (A Representative Example)
The following protocol, adapted from the resolution of ibuprofen with a similar chiral amine, illustrates the practical application of (S)-1-(o-Tolyl)ethanamine as a resolving agent.
-
Salt Formation:
-
In a suitable flask, dissolve racemic ibuprofen in a minimal amount of a hot solvent (e.g., methanol or ethanol).
-
In a separate container, dissolve an equimolar amount of (S)-1-(o-Tolyl)ethanamine in the same solvent.
-
Slowly add the amine solution to the hot ibuprofen solution with stirring.
-
Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The enantiomeric purity of the amine in the salt can be assessed at this stage by liberating a small sample and analyzing it by chiral chromatography.
-
-
Liberation of the Enantiomerically Enriched Ibuprofen:
-
Suspend the crystalline diastereomeric salt in water.
-
Acidify the mixture with a strong acid (e.g., HCl) to a pH of approximately 1-2. This will protonate the carboxylic acid and liberate the free (S)-ibuprofen.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-ibuprofen.
-
Chiral Auxiliary and Building Block
Beyond its role in resolution, (S)-1-(o-Tolyl)ethanamine can serve as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemistry of a subsequent reaction.[13] After the desired transformation, the auxiliary is cleaved and can often be recovered.
Furthermore, it can be utilized as a chiral building block in the synthesis of more complex molecules, where its stereocenter is retained in the final product.[10][11] This is particularly valuable in the synthesis of active pharmaceutical ingredients (APIs) where a specific stereoisomer is required for therapeutic efficacy.
Conclusion: A Cornerstone of Chiral Synthesis
(S)-1-(o-Tolyl)ethanamine exemplifies the critical role of chiral amines in modern organic synthesis and pharmaceutical development. Its utility as a robust resolving agent for racemic acids and as a versatile chiral synthon provides chemists with a reliable tool for accessing enantiomerically pure compounds. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, empowers researchers and drug development professionals to leverage this valuable molecule to its full potential in the creation of next-generation therapeutics and fine chemicals. The continued exploration of its applications will undoubtedly further solidify its position as a cornerstone of asymmetric synthesis.
References
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Chem-Impex. (n.d.). (S)-1-Phenyl-2-(p-tolyl)ethylamine. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of (S)-1-(o-Tolyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(o-Tolyl)ethanamine is a chiral primary amine with significant potential as a building block in the synthesis of pharmacologically active molecules. Its precise stereochemistry and substitution pattern necessitate unambiguous structural confirmation, for which spectroscopic methods are indispensable. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-1-(o-Tolyl)ethanamine, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of extensive published experimental data for this specific molecule, this guide leverages spectral data from closely related analogs and foundational spectroscopic principles to present a robust, predicted spectroscopic profile. Each section includes detailed, field-tested protocols for data acquisition and an expert interpretation of the spectral features, explaining the causal relationships between molecular structure and spectroscopic output. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, enabling confident identification and characterization of this important chiral amine.
Introduction: The Significance of (S)-1-(o-Tolyl)ethanamine in Asymmetric Synthesis
Chiral amines are fundamental components in a vast array of pharmaceuticals and agrochemicals. The enantiomeric purity of these compounds is often critical to their biological activity and safety profile. (S)-1-(o-Tolyl)ethanamine, with its stereocenter adjacent to an ortho-substituted aromatic ring, presents a unique structural motif for the design of novel chiral ligands and synthons. The ortho-methyl group can impart specific steric and electronic properties, influencing the stereochemical outcome of reactions in which it participates.
Given its potential utility, the definitive structural elucidation of (S)-1-(o-Tolyl)ethanamine is of paramount importance. Spectroscopic techniques provide a powerful, non-destructive means to confirm the identity, purity, and structure of this molecule. This guide delves into the core spectroscopic methods used for this purpose, offering both practical guidance for data acquisition and a detailed theoretical framework for data interpretation.
Molecular Structure and Key Spectroscopic Features
The structure of (S)-1-(o-Tolyl)ethanamine dictates its spectroscopic properties. The presence of a chiral center, an aromatic ring with ortho-substitution, a primary amine, and two distinct methyl groups will give rise to a unique set of signals in each spectroscopic analysis.
Figure 2. Workflow for ¹H NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for (S)-1-(o-Tolyl)ethanamine are presented below, based on data from analogous structures.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ar-C (quaternary, C-NH₂) | ~144 |
| Ar-C (quaternary, C-CH₃) | ~135 |
| Ar-CH | 125 - 130 |
| CH-NH₂ | ~50 |
| CH-CH₃ | ~24 |
| Ar-CH₃ | ~19 |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
-
Aromatic Carbons (125 - 144 ppm): Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The two quaternary carbons (ipso-carbons) will have different chemical shifts. The one bearing the ethylamine group will be further downfield due to the deshielding effect of the nitrogen.
-
Benzylic Carbon (CH-NH₂, ~50 ppm): This carbon is directly attached to the nitrogen atom, which causes a significant downfield shift compared to a standard alkyl carbon.
-
Ethylamine Methyl Carbon (CH-CH₃, ~24 ppm): The chemical shift of this methyl carbon is in the typical aliphatic region.
-
Aromatic Methyl Carbon (Ar-CH₃, ~19 ppm): The methyl carbon attached to the aromatic ring will have a characteristic chemical shift slightly upfield from the ethylamine methyl carbon.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: A high-field NMR spectrometer is recommended.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) is typically required.
-
-
Data Processing:
-
Process the FID similarly to the ¹H spectrum.
-
Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| N-H Bend (scissoring) | 1590 - 1650 | Medium to Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium (multiple bands) |
| C-N Stretch | 1000 - 1250 | Medium |
Expertise & Experience: Interpreting the IR Spectrum
-
N-H Stretching (3300 - 3500 cm⁻¹): As a primary amine, (S)-1-(o-Tolyl)ethanamine is expected to show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. [1][2]This is a key diagnostic feature that distinguishes it from secondary and tertiary amines.
-
C-H Stretching (2850 - 3100 cm⁻¹): Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretches from the methyl and ethyl groups.
-
N-H Bending (1590 - 1650 cm⁻¹): The scissoring vibration of the primary amine group typically appears in this region. [3]* Aromatic C=C Stretching (1450 - 1600 cm⁻¹): The presence of the benzene ring will give rise to several sharp bands in this region.
-
C-N Stretching (1000 - 1250 cm⁻¹): The stretching vibration of the carbon-nitrogen bond is expected in this fingerprint region. [3]
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small drop of neat (S)-1-(o-Tolyl)ethanamine directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans for a good signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ (Molecular Ion) | 136.1 |
| [M-NH₂]⁺ | 119.1 |
| [M-CH₃]⁺ | 120.1 |
Expertise & Experience: Interpreting the Mass Spectrum
-
Molecular Ion Peak ([M+H]⁺): In a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion is expected at an m/z corresponding to the molecular weight plus the mass of a proton (135.21 + 1.01 ≈ 136.2).
-
Fragmentation Pattern: Benzylamines often undergo characteristic fragmentation pathways. [4][5] * Loss of Ammonia: A common fragmentation for primary amines is the loss of the amino group as ammonia (NH₃), which would result in a fragment at m/z 119.1.
Experimental Protocol: Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of (S)-1-(o-Tolyl)ethanamine in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
-
Data Processing: The data system will display the mass spectrum as a plot of relative intensity versus m/z.
Figure 3. Predicted fragmentation of (S)-1-(o-Tolyl)ethanamine.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of (S)-1-(o-Tolyl)ethanamine. While direct experimental data is limited, the predicted spectra, based on sound chemical principles and data from analogous compounds, offer a reliable reference for researchers. The detailed protocols and expert interpretations serve as a practical resource for obtaining and understanding the spectroscopic data for this and other chiral amines. As a key building block in asymmetric synthesis, the ability to confidently verify the structure of (S)-1-(o-Tolyl)ethanamine is crucial for advancing research and development in the pharmaceutical and chemical industries.
References
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Audisio, D., et al. (2011). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 46(9), 899-908. [Link]
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Introduction: The Significance of (S)-1-(o-Tolyl)ethanamine as a Chiral Building Block
An In-Depth Technical Guide to the Commercial Availability and Application of (S)-1-(o-Tolyl)ethanamine
(S)-1-(o-Tolyl)ethanamine, identified by its CAS number 76279-30-6, is a chiral primary amine of significant interest to the pharmaceutical and fine chemical industries. As a chiral building block, it serves as a crucial starting material or intermediate in the asymmetric synthesis of complex, single-enantiomer molecules. The spatial arrangement of its substituents around the chiral center makes it an invaluable tool for introducing stereospecificity in drug candidates, a critical factor for enhancing therapeutic efficacy and minimizing off-target side effects. This guide provides a comprehensive overview of its commercial availability, primary synthetic routes, key applications, and the analytical methodologies required to ensure its quality for research and development purposes.
Commercial Availability and Procurement
(S)-1-(o-Tolyl)ethanamine is accessible through various chemical suppliers that specialize in research chemicals, building blocks, and intermediates. It is typically offered in different purities and forms, primarily as the free base or as a more stable hydrochloride salt. Researchers and procurement managers should consider factors such as purity, available quantities, and the form of the compound to best suit their synthetic needs.
| Supplier | Product Name | CAS Number | Purity | Form |
| Sun-shinechem | (S)-1-(o-Tolyl)ethanamine | 76279-30-6 | 98% | Solid powder |
| BLDpharm | (S)-1-(o-Tolyl)ethanamine hydrochloride | 1332832-16-2 | >95% | N/A |
| AA BLOCKS | (S)-1-(o-Tolyl)ethanamine hydrochloride | 1332832-16-2 | min 95% | N/A |
Note: The availability and specifications listed are based on publicly available data and may vary. Direct inquiry with the suppliers is recommended for the most current information.
Synthetic Methodologies: From Racemate to Enantiopure Amine
The industrial production of enantiomerically pure (S)-1-(o-Tolyl)ethanamine relies predominantly on two strategic approaches: the resolution of a racemic mixture or direct asymmetric synthesis. The choice of method often depends on economic feasibility, scalability, and desired enantiomeric purity.
Chiral Resolution via Diastereomeric Salt Formation
This classical and widely practiced method involves the separation of a racemic mixture of 1-(o-Tolyl)ethanamine.[1] The process leverages the formation of diastereomeric salts with a chiral resolving agent, which possess different physical properties, most notably solubility.
The core principle is the reaction of the racemic amine with an enantiopure chiral acid (e.g., L-(+)-tartaric acid). This reaction yields a pair of diastereomeric salts: [(S)-amine·(L)-acid] and [(R)-amine·(L)-acid]. Due to their different three-dimensional structures, these salts exhibit distinct solubilities in a given solvent system, allowing one diastereomer to crystallize preferentially while the other remains in solution. The less soluble salt is then isolated by filtration and treated with a base to liberate the desired enantiomerically pure (S)-amine.
-
Salt Formation: Dissolve racemic 1-(o-Tolyl)ethanamine in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid.
-
Crystallization: Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can facilitate this process.
-
Isolation: Separate the crystallized salt from the mother liquor via filtration. The mother liquor will be enriched in the other diastereomer.
-
Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., sodium hydroxide) to deprotonate the amine and break the salt.
-
Extraction: Extract the liberated (S)-1-(o-Tolyl)ethanamine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the organic extract and remove the solvent under reduced pressure to yield the purified enantiomer.
Caption: Workflow for Chiral Resolution.
Asymmetric Synthesis via Biocatalysis
Modern synthetic chemistry increasingly employs enzymatic methods to achieve high enantioselectivity, offering a more sustainable and efficient alternative to classical resolution. One such powerful technique is the asymmetric synthesis of chiral amines from prochiral ketones using ω-transaminase (ω-TA) enzymes.[2]
In this approach, 2'-methylacetophenone (the corresponding prochiral ketone) is converted directly into (S)-1-(o-Tolyl)ethanamine. The ω-transaminase enzyme selectively transfers an amino group from an amine donor (such as isopropylamine) to the ketone, creating the desired (S)-enantiomer with very high enantiomeric excess. This method is highly advantageous as it avoids the 50% theoretical yield limit of classical resolution and reduces waste.[3]
-
Reaction Setup: In a buffered aqueous solution, combine the substrate (2'-methylacetophenone), an amine donor (e.g., isopropylamine), and the ω-transaminase enzyme. Pyridoxal 5'-phosphate (PLP) is often required as a cofactor.
-
Biocatalytic Conversion: Maintain the reaction at an optimal temperature (e.g., 30-40 °C) and pH. The enzyme will catalyze the stereoselective transfer of the amino group.
-
Reaction Monitoring: Track the conversion of the ketone to the amine using techniques like HPLC or GC.
-
Work-up and Isolation: Once the reaction is complete, adjust the pH to basic to ensure the amine is in its free form.
-
Extraction and Purification: Extract the product with an organic solvent, followed by standard purification procedures (e.g., distillation or chromatography) to isolate pure (S)-1-(o-Tolyl)ethanamine.
Caption: Asymmetric Synthesis via Transamination.
Applications in Drug Discovery and Development
Chiral amines like (S)-1-(o-Tolyl)ethanamine are foundational in medicinal chemistry. Their primary role is to serve as a chiral handle or a key structural motif in the synthesis of active pharmaceutical ingredients (APIs). The use of a single enantiomer is crucial, as the different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[]
-
Chiral Auxiliaries: The amine can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction before being cleaved.
-
Direct Incorporation: It often forms a core part of the final API, where its specific stereochemistry is essential for binding to a biological target (e.g., an enzyme or receptor).
-
Precursor to Other Chiral Moieties: It can be chemically modified to create other chiral functional groups required for the synthesis of complex molecules.
While specific drugs containing this exact molecule may not be broadly publicized, its structural class is prevalent in pharmaceuticals targeting neurological and metabolic disorders. Its utility lies in providing a reliable and stereochemically defined fragment for building molecular complexity.[5]
Analytical Quality Control for Purity and Enantiomeric Excess
Ensuring the chemical and stereochemical purity of (S)-1-(o-Tolyl)ethanamine is paramount for its successful application. A suite of analytical techniques is employed for comprehensive quality control.
| Analytical Technique | Purpose | Key Parameters Measured |
| Gas Chromatography (GC) | To determine chemical purity and identify volatile impurities. | Peak area percentage to quantify purity. |
| Chiral Gas Chromatography (GC) | To determine enantiomeric excess (e.e.) by separating the (S) and (R) enantiomers. | Ratio of peak areas for the two enantiomers. |
| Chiral High-Performance Liquid Chromatography (HPLC) | An alternative and common method for determining enantiomeric excess, especially after derivatization. | Separation of enantiomers on a chiral stationary phase. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | To confirm the chemical structure and identity of the compound. | Chemical shifts, coupling constants, and integration. |
| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern. | Mass-to-charge ratio (m/z). |
| Optical Rotation | To measure the direction and magnitude of rotation of plane-polarized light, confirming the chiral nature. | Specific rotation value ([α]D).[5] |
Handling and Storage Recommendations
Proper handling and storage are essential to maintain the integrity of (S)-1-(o-Tolyl)ethanamine.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture and carbon dioxide.[6] Recommended storage temperatures can range from 2-8°C to room temperature, depending on the supplier's recommendation.[5][6]
-
Safety: As a primary amine, this compound can be corrosive and may cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
(S)-1-(o-Tolyl)ethanamine is a commercially available and highly valuable chiral building block for researchers and drug development professionals. Its accessibility from various chemical suppliers, combined with well-established synthetic routes like chiral resolution and modern biocatalytic methods, ensures its place in the synthetic chemist's toolbox. Its application in constructing enantiomerically pure molecules underscores the critical role of chirality in modern medicine. Rigorous analytical quality control is non-negotiable to validate its purity and stereochemical integrity, thereby ensuring the reliability and reproducibility of the complex synthetic endeavors in which it is employed.
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Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic Acids with (S)-1-(o-Tolyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds. This guide provides a detailed application note and protocol for the chiral resolution of racemic acids using (S)-1-(o-Tolyl)ethanamine as a resolving agent. The document outlines the fundamental principles of diastereomeric salt formation, a comprehensive step-by-step experimental workflow, methods for analyzing enantiomeric purity, and a troubleshooting guide. The aim is to equip researchers and professionals with the necessary knowledge and practical insights to successfully implement this classical resolution technique.
Introduction: The Importance of Chirality and Resolution
Many organic molecules, including a significant number of active pharmaceutical ingredients (APIs), are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers.[1] While enantiomers share the same chemical formula and connectivity, they often exhibit different pharmacological and toxicological profiles in biological systems.[2] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the critical importance of administering single-enantiomer drugs.[2]
Consequently, the separation of racemic mixtures—equal mixtures of two enantiomers—into their individual components is a fundamental step in drug development and manufacturing.[3] One of the most established and scalable methods for achieving this separation is through the formation of diastereomeric salts.[4][5] This technique involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional methods like fractional crystallization.[6][7]
(S)-1-(o-Tolyl)ethanamine is a versatile and effective chiral resolving agent for a variety of racemic acids. Its structural features facilitate the formation of well-defined crystalline salts with significant solubility differences between the diastereomers, making it a valuable tool for chiral resolution.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The core principle of this resolution method is the conversion of a pair of enantiomers into a pair of diastereomers.[7] A racemic acid, denoted as (R/S)-Acid, is reacted with an enantiomerically pure chiral base, in this case, (S)-1-(o-Tolyl)ethanamine, in a suitable solvent. This acid-base reaction yields two diastereomeric salts:
-
[(R)-Acid:(S)-Base]
-
[(S)-Acid:(S)-Base]
These diastereomeric salts are not mirror images of each other and thus possess distinct physical properties, most notably different solubilities in a given solvent.[5] By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, cooling rate), one diastereomer can be selectively precipitated out of the solution while the other remains dissolved.[8] This process is known as fractional crystallization. The less soluble diastereomeric salt is then isolated, and the desired enantiomerically pure acid can be regenerated by treatment with a strong acid, which also allows for the recovery of the resolving agent.[9]
Figure 1: General Workflow for Chiral Resolution. This diagram outlines the process of separating a racemic acid using a chiral resolving agent through the formation and separation of diastereomeric salts.
Experimental Protocol: Resolution of Racemic Mandelic Acid
This section provides a detailed, step-by-step protocol for the chiral resolution of racemic mandelic acid, a common model compound, using (S)-1-(o-Tolyl)ethanamine.
Materials and Reagents
-
Racemic Mandelic Acid
-
(S)-1-(o-Tolyl)ethanamine (≥99% enantiomeric excess)
-
Methanol (reagent grade)
-
Diethyl ether
-
2 M Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Polarimeter
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Procedure
Part A: Formation and Isolation of the Diastereomeric Salt
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic mandelic acid in 100 mL of methanol. Gentle warming may be required to achieve complete dissolution.
-
Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of (S)-1-(o-Tolyl)ethanamine in 50 mL of methanol. Slowly add this solution to the mandelic acid solution with continuous stirring.
-
Crystallization: Allow the combined solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize. To maximize the yield, the flask can be placed in an ice bath for 1-2 hours after initial crystal formation is observed.[9]
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.[9]
-
Drying: Dry the collected salt crystals in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.
Part B: Liberation and Recovery of the Enantiomerically Enriched Acid
-
Dissolution of Salt: Suspend the dried diastereomeric salt crystals in approximately 100 mL of water.
-
Acidification: While stirring, add 2 M HCl dropwise until the pH of the solution is approximately 1-2.[9] This protonates the mandelate salt, causing the free mandelic acid to precipitate.
-
Isolation of the Acid: Cool the mixture in an ice bath to ensure complete precipitation. Collect the enantiomerically enriched mandelic acid by vacuum filtration, wash with a small amount of cold water, and dry.
Part C: Recovery of the Chiral Resolving Agent
-
Basification: Take the filtrate from step 9 (which contains the protonated resolving agent) and make it basic by adding 2 M NaOH until the pH is approximately 12-13.
-
Extraction: The (S)-1-(o-Tolyl)ethanamine will separate as an oil. Transfer the mixture to a separatory funnel and extract the amine with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to recover the (S)-1-(o-Tolyl)ethanamine for potential reuse.
Analysis of Enantiomeric Purity
The success of the resolution is quantified by the enantiomeric excess (ee) of the recovered acid.
-
Polarimetry: Dissolve a known concentration of the recovered mandelic acid in a suitable solvent (e.g., ethanol) and measure its optical rotation using a polarimeter. The enantiomeric excess can be calculated using the formula: ee (%) = ([α]observed / [α]max) * 100 where [α]max is the specific rotation of the pure enantiomer.[10]
-
Chiral HPLC: For a more accurate and reliable determination, analyze the recovered acid using a chiral HPLC system.[11][12] This technique separates the enantiomers and allows for direct quantification of their relative amounts.
Figure 2: Key Molecules in the Resolution. Structures of the resolving agent and one enantiomer of the acid, with a representation of the interactions forming the diastereomeric salt.
Key Factors for Successful Resolution
The efficiency and success of chiral resolution by diastereomeric salt formation are highly dependent on several experimental parameters:
| Factor | Importance and Rationale |
| Solvent Choice | The solvent is the most critical parameter. It must provide a significant difference in solubility between the two diastereomeric salts. A systematic screening of various solvents (e.g., alcohols, esters, ketones) and solvent mixtures is often necessary for optimization.[4][5] |
| Temperature Profile | The cooling rate during crystallization affects crystal size and purity. Slow, controlled cooling generally yields larger, purer crystals, minimizing the inclusion of the more soluble diastereomer.[13] |
| Stoichiometry | The molar ratio of the resolving agent to the racemic acid can influence both yield and purity. While a 0.5 molar equivalent of the resolving agent is theoretically sufficient to resolve one enantiomer, slight adjustments to this ratio may be beneficial.[3] |
| Purity of Resolving Agent | The enantiomeric purity of the resolving agent directly limits the maximum achievable enantiomeric excess of the resolved product. A high-purity resolving agent is essential. |
| Recrystallization | To achieve very high enantiomeric excess (>99%), one or more recrystallizations of the isolated diastereomeric salt may be necessary.[2] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | The diastereomeric salts are too soluble in the chosen solvent. The solution is not sufficiently supersaturated. | Try a less polar solvent or a mixture of solvents. Concentrate the solution by slowly evaporating some of the solvent. Try seeding the solution with a tiny crystal if available. |
| An Oil Precipitates | The solution is too concentrated, or the cooling rate is too fast, leading to precipitation before ordered crystal lattice formation can occur. | Dilute the solution with more solvent. Ensure a slow and gradual cooling process. |
| Low Enantiomeric Excess (ee) | Incomplete separation of the diastereomers. The solubility difference between the salts is not large enough in the chosen solvent system. | Recrystallize the diastereomeric salt. Re-optimize the solvent system to maximize the solubility difference. Ensure the initial washing of the crystals is done with cold solvent to minimize redissolving the desired salt. |
| Low Yield | The desired diastereomeric salt has significant solubility in the mother liquor. | Optimize the solvent and temperature to minimize the solubility of the target salt. The other enantiomer can often be recovered from the mother liquor. |
Conclusion
Chiral resolution using (S)-1-(o-Tolyl)ethanamine through diastereomeric salt formation is a powerful, practical, and scalable method for obtaining enantiomerically pure acids. Success hinges on a systematic approach to optimizing key experimental variables, primarily the choice of solvent and the crystallization conditions. By following the principles and protocols outlined in this guide, researchers and drug development professionals can effectively implement this technique to produce the single-enantiomer compounds essential for their work.
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- 11. uma.es [uma.es]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis of Pharmaceuticals Using (S)-1-(o-Tolyl)ethanamine
Introduction: The Strategic Role of (S)-1-(o-Tolyl)ethanamine in Modern Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is a cornerstone of safe and effective drug design. The differential pharmacological and toxicological profiles of enantiomers necessitate precise control over stereochemistry during synthesis.[1] Chiral auxiliaries are a powerful and well-established tool for achieving this control, offering a reliable method for introducing stereocenters with high diastereoselectivity. Among these, (S)-1-(o-Tolyl)ethanamine has emerged as a versatile and effective chiral auxiliary, particularly in the asymmetric synthesis of α- and β-amino acids, which are critical building blocks for a wide array of pharmaceuticals, including enzyme inhibitors and peptide-based therapeutics.
(S)-1-(o-Tolyl)ethanamine, a readily available chiral primary amine, functions by temporarily incorporating its stereogenic center into an achiral substrate, thereby directing the stereochemical outcome of subsequent reactions. The strategic placement of the ortho-tolyl group plays a crucial role in creating a sterically defined environment that biases the approach of incoming reagents, leading to the preferential formation of one diastereomer. This guide provides a comprehensive overview of the application of (S)-1-(o-Tolyl)ethanamine in pharmaceutical synthesis, detailing its mechanism of action, practical applications, and step-by-step protocols for its use and subsequent removal.
Core Principle: Diastereoselective Control via Chiral Imine Intermediates
The primary mechanism by which (S)-1-(o-Tolyl)ethanamine exerts its stereochemical influence is through the formation of a chiral imine intermediate. Condensation of the chiral amine with an aldehyde or ketone substrate generates a chiral imine, which then serves as the stereodirecting template for subsequent nucleophilic additions.
The effectiveness of this chiral auxiliary stems from the conformational rigidity of the imine intermediate, which is influenced by the steric bulk of the ortho-tolyl group. This group effectively shields one face of the imine C=N double bond, compelling the nucleophile to attack from the less hindered face. This principle is central to achieving high diastereoselectivity in reactions such as alkylations, additions of organometallic reagents, and cycloadditions.
Application Focus 1: Asymmetric Synthesis of α-Amino Acids via Alkylation of Chiral Glycine Imines
A significant application of (S)-1-(o-Tolyl)ethanamine is in the asymmetric synthesis of non-proteinogenic α-amino acids, which are valuable components of many pharmaceutical agents. This is typically achieved through the diastereoselective alkylation of a chiral Schiff base derived from a glycine ester.
Workflow for Asymmetric α-Amino Acid Synthesis
Caption: Workflow for the asymmetric synthesis of α-amino acids.
Protocol: Asymmetric Synthesis of (R)-2-Amino-4-phenylbutanoic Acid
This protocol details the synthesis of a key intermediate for Angiotensin-Converting Enzyme (ACE) inhibitors.[2]
Materials:
-
Glycine tert-butyl ester
-
(S)-1-(o-Tolyl)ethanamine
-
Anhydrous Toluene
-
Magnesium Sulfate (anhydrous)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Ethyl acetate
Procedure:
Part 1: Formation of the Chiral Schiff Base
-
To a solution of glycine tert-butyl ester (1.0 eq) in anhydrous toluene, add (S)-1-(o-Tolyl)ethanamine (1.05 eq).
-
Add anhydrous magnesium sulfate (2.0 eq) and stir the mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain the crude chiral Schiff base. This is used in the next step without further purification.
Part 2: Diastereoselective Alkylation
-
Dissolve the crude Schiff base in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add LDA solution (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting enolate solution for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkylated Schiff base.
Part 3: Hydrolysis and Auxiliary Removal
-
Dissolve the crude alkylated Schiff base in a mixture of THF and 1 M HCl.
-
Stir the mixture vigorously at room temperature for 6 hours to effect hydrolysis.
-
Separate the aqueous and organic layers. The aqueous layer contains the desired amino acid, and the organic layer contains the recovered chiral auxiliary.
-
Wash the organic layer with 1 M HCl to ensure complete extraction of the product.
-
The combined aqueous layers are then basified with 1 M NaOH to a pH of approximately 10 and extracted with ethyl acetate to remove any residual auxiliary.
-
The aqueous layer is then carefully acidified to a pH of 7 and the product, (R)-2-amino-4-phenylbutanoic acid, can be isolated by standard techniques such as crystallization or chromatography.
-
The organic layer from step 3 can be washed with water, dried, and the solvent evaporated to recover the (S)-1-(o-Tolyl)ethanamine, which can be purified by distillation for reuse.
| Step | Parameter | Typical Value |
| Alkylation | Diastereomeric Excess (d.e.) | >95% |
| Overall | Yield | 60-75% |
| Final Product | Enantiomeric Excess (e.e.) | >98% |
Application Focus 2: Diastereoselective Synthesis of β-Amino Esters
β-amino acids and their esters are prevalent structural motifs in numerous pharmaceuticals, including antiviral agents and β-lactam antibiotics. The conjugate addition of nucleophiles to α,β-unsaturated esters bearing a chiral auxiliary derived from (S)-1-(o-Tolyl)ethanamine provides a powerful method for the asymmetric synthesis of β-amino esters.
Mechanism of Stereocontrol in Conjugate Addition
Caption: Stereocontrol in conjugate addition to a chiral N-acryloyl derivative.
Protocol: Asymmetric Synthesis of a Precursor to a β-Lactam Antibiotic
This protocol outlines the synthesis of a chiral β-amino ester, a key intermediate in the synthesis of various carbapenem antibiotics.
Materials:
-
Acryloyl chloride
-
(S)-1-(o-Tolyl)ethanamine
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Lithium di-tert-butylcuprate (prepared in situ from CuI and t-BuLi)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Hydrochloric acid (3 M)
Procedure:
Part 1: Preparation of the Chiral N-Acryloyl Derivative
-
Dissolve (S)-1-(o-Tolyl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the chiral N-acryloyl derivative, which can be purified by column chromatography.
Part 2: Diastereoselective Michael Addition
-
In a separate flask, prepare lithium di-tert-butylcuprate by adding t-BuLi (2.0 eq) to a suspension of CuI (1.0 eq) in anhydrous diethyl ether at -78 °C.
-
Dissolve the chiral N-acryloyl derivative (1.0 eq) in anhydrous diethyl ether and add it dropwise to the cuprate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude β-amino ester adduct.
Part 3: Auxiliary Cleavage
-
Reflux the crude adduct in 3 M HCl for 8 hours.
-
Cool the mixture to room temperature and extract with diethyl ether to remove the recovered (S)-1-(o-Tolyl)ethanamine.
-
The aqueous layer, containing the desired β-amino acid hydrochloride, can be concentrated or used directly in subsequent steps.
| Step | Parameter | Typical Value |
| Michael Addition | Diastereomeric Ratio | >90:10 |
| Overall | Yield | 55-70% |
| Final Product | Enantiomeric Excess (e.e.) | >98% |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The use of strong bases like LDA and organometallic reagents necessitates strictly anhydrous conditions to prevent quenching and loss of yield.
-
Temperature Control: Maintaining low temperatures (-78 °C) during enolate formation and nucleophilic addition is critical for achieving high diastereoselectivity.
-
Auxiliary Removal: The conditions for auxiliary cleavage (e.g., acid hydrolysis) should be optimized to avoid racemization of the newly formed stereocenter and to ensure complete removal. The N-(1-(o-tolyl)ethyl) group can typically be cleaved under acidic conditions or via hydrogenolysis.
-
Purification: Diastereomeric products can often be separated by column chromatography, allowing for the isolation of a single, highly pure diastereomer before cleavage of the auxiliary.
Conclusion
(S)-1-(o-Tolyl)ethanamine stands as a robust and reliable chiral auxiliary for the asymmetric synthesis of key chiral building blocks in the pharmaceutical industry. Its ability to effectively control stereochemistry through the formation of conformationally biased imine intermediates makes it a valuable tool for the synthesis of enantiomerically pure α- and β-amino acids and their derivatives. The protocols outlined in this guide provide a practical framework for researchers and drug development professionals to leverage the capabilities of this versatile chiral auxiliary in their synthetic endeavors.
References
-
Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications. The Japan Chemical Journal Forum and Wiley Periodicals, Inc. (2005). [Link]
-
Diastereoselective synthesis of vicinal amino alcohols. RSC Publishing.[Link]
-
Amine synthesis by C-N bond cleavage. Organic Chemistry Portal.[Link]
-
Asymmetric synthesis of α-amino-acid derivatives by alkylation of a chiral Schiff base. J. Chem. Soc., Chem. Commun. (1976). [Link]
-
Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv | Cambridge Open Engage. (2019). [Link]
-
β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. PMC - NIH.[Link]
-
Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry (RSC Publishing).[Link]
-
The Asymmetric Michael Addition Reaction Using Chiral Imines. ResearchGate. (2008). [Link]
-
Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PMC - NIH.[Link]
-
A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC - NIH.[Link]
-
Various approaches for the synthesis of selected ACE inhibitors building blocks. ResearchGate. (2015). [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC - NIH.[Link]
-
Amine synthesis by amide cleavage. Organic Chemistry Portal.[Link]
-
Catalytic asymmetric direct α-alkylation of amino esters by aldehydes via imine activation. RSC Publishing.[Link]
-
Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction. ResearchGate. (2010). [Link]
-
Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers. (2021). [Link]
-
O'Donnell Amino Acid Synthesis. Organic Chemistry Portal.[Link]
-
Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv | Cambridge Open Engage. (2019). [Link]
-
An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Green Chemistry (RSC Publishing).[Link]
-
Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. MDPI. (2023). [Link]
-
Novel route to bio-based β-amino acid esters via direct catalytic amination of 3-HP esters. ResearchGate. (2020). [Link]
-
The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. PubMed. (2017). [Link]
-
Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. PMC - NIH.[Link]
-
Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. PubMed. (2018). [Link]
-
Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. PMC - NIH. (2021). [Link]
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Application Notes & Protocols: (S)-1-(o-Tolyl)ethanamine as a Chiral Reagent in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Chiral Amines in Enantioselective Synthesis
In the landscape of modern organic synthesis, the production of enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the stereochemistry of a drug molecule dictates its efficacy and safety profile. Chiral amines are indispensable tools in this pursuit, primarily employed in two distinct strategic roles: as covalently-bound chiral auxiliaries that direct the stereochemical outcome of a bond-forming reaction, and as chiral resolving agents that enable the separation of enantiomers from a racemic mixture.
While the literature on (S)-1-(o-Tolyl)ethanamine as a traditional, covalently-bound chiral auxiliary is sparse, its structural features—a well-defined stereocenter adjacent to a bulky aromatic group—make it an exemplary chiral resolving agent. This guide will provide an in-depth exploration of its application in this capacity, focusing on the principles, protocols, and field-proven insights for its effective use in diastereomeric salt resolution, a technique crucial for the large-scale production of enantiopure active pharmaceutical ingredients (APIs).
Core Principle: Diastereomeric Salt Resolution
The foundational principle of chiral resolution is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have distinct physical properties such as solubility, melting point, and crystal structure.[1][2][3] This is achieved by reacting the racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent, in this case, the chiral amine (S)-1-(o-Tolyl)ethanamine. The resulting diastereomeric salts can then be separated by conventional methods, most commonly fractional crystallization. Subsequent acidification breaks the salt, liberating the desired enantiomer of the acid and allowing for the recovery of the chiral resolving agent.
The overall workflow is depicted below:
Caption: Diastereomeric Salt Crystallization Workflow.
Step 2: Liberation of (S)-Ibuprofen
Expert Insight: This is a standard acid-base workup. The protonated amine (as its hydrochloride salt) is highly water-soluble, while the neutral carboxylic acid (ibuprofen) has low water solubility and high solubility in organic solvents, enabling a clean separation. [2][4]
-
Suspend the collected diastereomeric salt crystals in deionized water (e.g., 100 mL).
-
Transfer the suspension to a separatory funnel.
-
Slowly add 6M HCl with swirling until the pH of the aqueous layer is ~1-2. All solids should dissolve, forming two clear layers.
-
Extract the aqueous layer with three portions of diethyl ether (e.g., 3 x 50 mL). The (S)-Ibuprofen will move into the organic layer.
-
Combine the organic extracts and wash them once with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched (S)-Ibuprofen.
-
The enantiomeric excess (%ee) can be determined by polarimetry or chiral HPLC analysis. For higher purity, the product can be recrystallized from a suitable solvent like hexane.
Step 3: Recovery of the Chiral Resolving Agent
Expert Insight: Recovering the expensive chiral resolving agent is crucial for the economic viability of the process. This is achieved by basifying the acidic aqueous layer from the previous step.
-
Take the acidic aqueous layer from Step 2, which contains the protonated (S)-1-(o-Tolyl)ethanamine.
-
Cool the solution in an ice bath and slowly add 5M NaOH until the pH is >12. The free amine is insoluble in water and will separate as an oily layer.
-
Extract the liberated amine with three portions of diethyl ether (e.g., 3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to recover the (S)-1-(o-Tolyl)ethanamine, which can be reused.
Conclusion
(S)-1-(o-Tolyl)ethanamine serves as a highly effective chiral resolving agent, providing a robust and scalable method for the separation of enantiomers. Through the formation of diastereomeric salts, this reagent allows for the practical application of classical resolution principles to obtain high-purity chiral building blocks essential for research and drug development. The protocol for resolving racemic ibuprofen exemplifies a widely applicable strategy that leverages subtle differences in molecular interactions to achieve significant enantiomeric enrichment, underscoring the enduring power of diastereomeric crystallization in modern asymmetric synthesis.
References
-
Lee, T., et al. "Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen." Advances in Engineering. [Link]
-
Marc, L., et al. "Continuous chiral resolution of racemic Ibuprofen by diastereomeric salt formation in a Couette-Taylor crystallizer." ResearchGate. [Link]
-
Marc, L. "Reaction to form diastereomeric salts of ibuprofen lysine." ResearchGate. [Link]
-
Trung, T. Q., et al. "Preparative method of R-(-)-lbuprofen by diastereomer crystallization." Archives of Pharmacal Research, vol. 29, no. 1, 2006, pp. 108-11. [Link]
-
Azov, V. A. "Resolution of racemic amine mixtures is an important preparation method for enantiomerically pure amines." Science of Synthesis, vol. 40.1. [Link]
- Ethyl Corporation. "Resolution of ibuprofen.
-
Wojnarowska, Z., et al. "Pressure Dependence of the Crystallization Rate for the S-Enantiomer and a Racemic Mixture of Ibuprofen." PubMed Central, National Center for Biotechnology Information. [Link]
-
Bhaskar, R., and S. K. Singh. "Resolution of enantiomers of ibuprofen by liquid chromatography: a review." Biomedical Chromatography, vol. 12, no. 6, 1998, pp. 309-16. [Link]
-
Science Learning Center. "Resolution of a Racemic Mixture." University of Colorado Boulder. [Link]
-
Tseliou, A., et al. "Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization." PubMed Central, National Center for Biotechnology Information. [Link]
-
Ong, A. L., et al. "Current technologies for the production of (S)-ketoprofen: Process perspective." ResearchGate. [Link]
-
MCC Organic Chemistry. "Racemic Mixtures and the Resolution of Enantiomers." Monroe Community College. [Link]
-
Chiralpedia. "Part 6: Resolution of Enantiomers." Chiralpedia. [Link]
-
Senpai Learn. "Chiral separation of (R/S) enantiomers - Resolution of ibuprofen." YouTube, 16 Apr. 2016. [Link]
-
Lee, J. W., et al. "Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method." Journal of Pharmaceutical and Biomedical Analysis, vol. 12, no. 12, 1994, pp. 1535-41. [Link]
-
McCullagh, J. V. "Enantiomeric Separation/ Resolution: Analyzing the Experimental Results of the Resolution of the S- and R- stereoisomers of (+/-) ibuprofen." chemconnections.org. [Link]
-
Hamilton, D. G. "Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid." Organic Chemistry I Laboratory Manual, 2006. [Link]
-
Siodmiak, T., et al. "A method for determining the enantiomeric purity of profens." ResearchGate. [Link]
-
Haleema, S., et al. "Enantiomerically pure compounds related to chiral hydroxy acids derived from renewable resources." Semantic Scholar. [Link]
-
Siodmiak, T., and M. P. Marszall. "Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens)." Via Medica Journals. [Link]
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Application Note: Enantioselective Synthesis of α-Amino Acids via Diastereoselective Alkylation of a Chiral Glycine Imine Derived from (S)-1-(o-Tolyl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: Non-proteinogenic α-amino acids are critical components in medicinal chemistry and materials science. This guide details a robust methodology for their enantioselective synthesis using the chiral auxiliary (S)-1-(o-Tolyl)ethanamine. The protocol is based on the diastereoselective alkylation of a chiral Schiff base derived from a glycine ester. This method offers high stereocontrol, operational simplicity, and the ability to recover the chiral auxiliary, making it a practical approach for accessing a diverse range of enantiomerically enriched α-amino acids.
Principle and Mechanism of Stereocontrol
The cornerstone of this synthetic strategy is the temporary installation of a chiral auxiliary, (S)-1-(o-Tolyl)ethanamine, onto a glycine ester to form a chiral imine (Schiff base). This imine serves as a chiral glycine equivalent. The stereochemical outcome of the synthesis is dictated during the diastereoselective alkylation of the corresponding enolate.
Mechanism of Action: The process begins with the condensation of a glycine ester (typically a tert-butyl ester to prevent saponification under basic conditions) with (S)-1-(o-Tolyl)ethanamine to form the chiral Schiff base.[1] Deprotonation of the α-carbon with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS), at low temperatures (-78 °C) generates a planar, rigid lithium enolate.
The stereocontrol arises from the specific conformation of this enolate. The bulky o-tolyl group on the chiral auxiliary effectively shields one face of the enolate plane.[2] Consequently, an incoming electrophile (e.g., an alkyl halide) is forced to approach from the less sterically hindered face, leading to the formation of one diastereomer in significant excess.[2] Subsequent mild acidic hydrolysis cleaves the imine bond, releasing the desired α-amino acid ester and regenerating the (S)-1-(o-Tolyl)ethanamine auxiliary, which can be recovered and reused.[3]
Diagram: Mechanism of Diastereoselective Alkylation
Caption: Mechanism of stereocontrol using (S)-1-(o-Tolyl)ethanamine.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and inert atmosphere techniques are critical for the alkylation step.
Protocol 1: Formation of the Chiral Schiff Base Imine
This protocol describes the condensation reaction to form the key chiral intermediate.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add glycine tert-butyl ester hydrochloride (1.0 eq), (S)-1-(o-Tolyl)ethanamine (1.05 eq), and toluene (approx. 0.2 M concentration relative to the glycine ester).
-
Basification: Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Monitor the reaction by TLC (thin-layer chromatography) until the starting glycine ester is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude Schiff base is often of sufficient purity for the next step, but can be purified by column chromatography on silica gel if necessary.
Protocol 2: Diastereoselective Alkylation
This step is the most critical for establishing the stereochemistry and requires anhydrous conditions under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: In an oven-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the chiral Schiff base (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add Lithium Diisopropylamide (LDA) (1.1 eq, solution in THF/heptane/ethylbenzene) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting deep red/orange solution for 30-45 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add the desired electrophile (e.g., benzyl bromide, allyl iodide) (1.2 eq) dropwise. Stir the reaction at -78 °C. The reaction progress can be monitored by TLC. Reaction times can vary from 1 to 12 hours depending on the reactivity of the electrophile.
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the alkylated Schiff base. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product.
Protocol 3: Hydrolysis and Cleavage of the Chiral Auxiliary
This final step liberates the target amino acid and allows for the recovery of the auxiliary.
-
Hydrolysis Setup: Dissolve the purified alkylated Schiff base (1.0 eq) in a mixture of THF and 1N aqueous HCl (e.g., a 1:1 v/v ratio).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete cleavage of the imine.
-
Auxiliary Recovery: Separate the layers. Make the aqueous layer basic (pH > 10) with 2N NaOH and extract with diethyl ether or ethyl acetate to recover the (S)-1-(o-Tolyl)ethanamine auxiliary. The combined organic extracts can be dried and concentrated for reuse.
-
Amino Acid Isolation: The aqueous layer containing the amino acid ester can be used directly or further purified. If the tert-butyl ester is to be removed, it can be treated with trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Final Purification: The final amino acid can be purified by recrystallization or ion-exchange chromatography.
Data Presentation: Representative Alkylation Results
The following table summarizes typical results for the diastereoselective alkylation step using various electrophiles. Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions.
| Electrophile (R-X) | Product (R-group) | Typical Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl Bromide | Benzyl | 85-95% | >95:5 |
| Allyl Bromide | Allyl | 80-90% | >95:5 |
| Iodomethane | Methyl | 75-85% | >90:10 |
| 1-Iodobutane | n-Butyl | 70-80% | >90:10 |
Overall Experimental Workflow
The entire process from starting materials to the final enantiomerically enriched amino acid is summarized in the following workflow diagram.
Diagram: Experimental Workflow
Caption: Overall workflow for the enantioselective synthesis.
References
-
O'Donnell, M. J. The O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]
-
Belokon, Y. N., et al. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 1985, 1293-1302. [Link]
-
Boesten, W. H. J., et al. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 2001, 3(8), 1121-1124. [Link]
-
Yamada, S.-I., Oguri, T., & Shioiri, T. Asymmetric synthesis of α-amino-acid derivatives by alkylation of a chiral Schiff base. Journal of the Chemical Society, Chemical Communications, 1976, (4), 136-137. [Link]
-
Myers, A. G., et al. Syn-Selective Synthesis of β-Branched α-Amino Acids by Alkylation of Glycine-Derived Imines with Secondary Sulfonates. Organic Letters, 2011, 13(23), 6244-6247. [Link]
-
Dunn, P. J., et al. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Current Medicinal Chemistry, 2000, 7(1), 101-131. [Link]
-
Studer, A., et al. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 2024, 15(18), 6653-6661. [Link]
-
Stork, G., et al. Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. Tetrahedron, 1978, 34(1), 3-8. [Link]
-
Koszytkowska-Stawinska, M., et al. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 2020, 25(21), 4931. [Link]
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Application Note: Large-Scale Chiral Resolution of Racemic Acids Using (S)-1-(o-Tolyl)ethanamine
Abstract
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a fundamental process in the pharmaceutical industry, driven by the often-disparate pharmacological and toxicological profiles of stereoisomers.[1][2] Diastereomeric salt crystallization remains a dominant method for large-scale applications due to its scalability and cost-effectiveness.[3] This application note provides a detailed guide to the principles, optimization, and execution of large-scale chiral resolution of racemic carboxylic acids using the chiral resolving agent (S)-1-(o-Tolyl)ethanamine. We present field-proven protocols, troubleshooting guidance, and the underlying scientific rationale to empower researchers to develop robust and efficient separation processes.
Introduction: The Imperative of Chirality in Drug Development
Many therapeutic agents are chiral molecules, existing as a pair of non-superimposable mirror images called enantiomers. These enantiomers can exhibit profoundly different biological activities.[1] For instance, one enantiomer may be therapeutically active while the other is inactive or, in some cases, responsible for adverse effects. Consequently, regulatory agencies worldwide strongly favor the development of single-enantiomer drugs to enhance therapeutic efficacy and patient safety.
While asymmetric synthesis provides a direct route to a single enantiomer, chiral resolution of a racemic mixture is often a more practical and economically viable strategy, especially during process development and large-scale manufacturing.[2] Among the various resolution techniques, diastereomeric salt crystallization is a classical and widely implemented method.[1][3] This technique leverages the reaction of a racemic acid or base with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most critically, different solubilities, which allows for their separation by fractional crystallization.[4][5]
(S)-1-(o-Tolyl)ethanamine is a potent chiral resolving agent for racemic carboxylic acids. Its efficacy stems from its structural rigidity and the basicity of its amino group, which facilitates the formation of stable, often crystalline, diastereomeric salts with distinct physicochemical properties, enabling efficient separation.
The Principle of Diastereomeric Salt Resolution
The core principle involves a two-step chemical transformation. First, the racemic acid (containing both R and S enantiomers) is allowed to react with an enantiomerically pure chiral base, in this case, (S)-1-(o-Tolyl)ethanamine. This acid-base reaction yields a mixture of two diastereomeric salts: (R-acid • S-base) and (S-acid • S-base).
These two salts are no longer mirror images of each other. Their distinct three-dimensional arrangements lead to different crystal packing energies and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent and controlling temperature, one diastereomeric salt can be induced to crystallize preferentially from the solution while the other remains dissolved.
The crystallized, diastereomerically pure salt is then isolated. In the final step, the salt is treated with a strong acid to break the ionic bond, regenerating the now enantiomerically enriched carboxylic acid and recovering the chiral resolving agent, which can often be recycled.
Diagram 1: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Optimizing the Resolution: A Multi-Parameter Approach
Achieving high yield and high enantiomeric purity on a large scale is rarely a matter of chance; it requires systematic optimization of several key parameters. The process often begins with small-scale screening to identify promising conditions before scaling up.[3]
Stoichiometry of the Resolving Agent
The molar ratio of the chiral resolving agent to the racemic acid is a critical variable. While a 1:1 molar ratio of the target enantiomer to the resolving agent is the theoretical ideal, in practice, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents relative to the racemate) is common. This ensures that only the desired diastereomeric salt can crystallize, leaving the other enantiomer and the excess resolving agent in the mother liquor, which can maximize the purity of the initial crop of crystals. The optimal ratio must be determined empirically.
The Crucial Role of the Solvent System
The choice of solvent is arguably the most important factor in a diastereomeric salt resolution.[3] An ideal solvent system should exhibit a large solubility difference between the two diastereomeric salts.
-
Solubility: The target salt should be sparingly soluble, while the other salt should be highly soluble.
-
Screening: A preliminary screening of various solvents (e.g., alcohols like methanol, ethanol, isopropanol; ketones like acetone; esters like ethyl acetate; and water) and their mixtures is essential.
-
Anti-Solvents: An anti-solvent, in which the salts are poorly soluble, can be added slowly to a solution to induce crystallization. This technique is highly effective for controlling the rate of crystal formation.
Temperature Profile and Cooling Rate
Temperature directly controls the solubility of the salts and the level of supersaturation—the driving force for crystallization.
-
Dissolution Temperature: The initial temperature should be high enough to completely dissolve both the racemic acid and the resolving agent.
-
Cooling Profile: A slow and controlled cooling rate is generally preferred. Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in low purity.[6] A linear or staged cooling profile allows for the selective nucleation and growth of the less soluble diastereomer's crystals.
-
Equilibration Time: Holding the slurry at the final, lower temperature for a period allows the system to reach equilibrium, maximizing the yield of the desired crystalline salt.
Seeding Strategy
Seeding is the practice of adding a small quantity of pure crystals of the desired diastereomeric salt to a supersaturated solution. This is a powerful technique to:
-
Control Polymorphism: Ensures the desired crystal form is obtained.
-
Induce Crystallization: Overcomes the energy barrier for nucleation, preventing the solution from remaining in a metastable supersaturated state or "oiling out."
-
Improve Selectivity: In cases of kinetic resolution, seeding can favor the crystallization of a desired but less stable product before the system equilibrates to the most stable (but undesired) product.[7][8]
Experimental Protocols
Safety Precaution: (S)-1-(o-Tolyl)ethanamine is corrosive and can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Protocol 1: Small-Scale Screening for Optimal Solvent Conditions
This protocol is designed to efficiently screen multiple solvents to identify the most promising candidates for a large-scale resolution.
-
Preparation: Arrange an array of 8-10 small glass vials (e.g., 4 mL).
-
Reagent Addition: To each vial, add a fixed amount of the racemic acid (e.g., 100 mg, 1.0 eq).
-
Resolving Agent: Add a sub-stoichiometric amount of (S)-1-(o-Tolyl)ethanamine (e.g., 0.5 eq) to each vial.
-
Solvent Addition: Add a different solvent or solvent mixture (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, ethanol/water 9:1) to each vial, just enough to achieve complete dissolution upon heating (e.g., start with 1 mL and add dropwise).
-
Heating and Cooling: Gently heat the vials in a heating block or water bath until all solids dissolve. Allow the vials to cool slowly to room temperature overnight without agitation.
-
Observation: Observe the vials for crystal formation. Note the quantity and quality of the crystals.
-
Isolation and Analysis: Isolate the crystals from each vial by filtration or decantation. Wash with a small amount of the corresponding cold solvent.
-
Liberation and Purity Check: Dissolve the isolated crystals in a suitable solvent and add a strong acid (e.g., 1M HCl) to liberate the enantiomerically enriched acid. Extract the acid with an organic solvent (e.g., ethyl acetate), dry, and concentrate. Analyze the enantiomeric excess (e.e.) using chiral HPLC.
Table 1: Example Solvent Screening Results for a Hypothetical Racemic Acid
| Trial | Solvent System | Observation after 24h | Yield (%) | Diastereomeric Excess (d.e. %) |
| 1 | Methanol | Clear Solution, No Crystals | 0 | N/A |
| 2 | Ethanol | Small amount of needles | 15 | 92 |
| 3 | Isopropanol | Abundant crystalline solid | 42 | 98 |
| 4 | Acetone | Oiled out | N/A | N/A |
| 5 | Ethyl Acetate | Fine powder precipitate | 35 | 75 |
| 6 | Toluene | No dissolution | N/A | N/A |
| 7 | Ethanol/Water (9:1) | Gummy precipitate | N/A | N/A |
Based on these hypothetical results, isopropanol would be selected as the optimal solvent for scale-up.
Protocol 2: Large-Scale (100 g) Chiral Resolution
This protocol assumes isopropanol was identified as the optimal solvent from screening.
-
Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, a temperature probe, and a reflux condenser.
-
Charging Reagents:
-
Charge the reactor with the racemic acid (100 g).
-
Add isopropanol (e.g., 1 L, or the volume determined during optimization).
-
Begin stirring to create a slurry.
-
-
Salt Formation:
-
Slowly add (S)-1-(o-Tolyl)ethanamine (0.5 eq based on the racemic acid's molar mass) to the stirred slurry.
-
Heat the reactor jacket to 60-70 °C to achieve complete dissolution of all solids. A clear, homogeneous solution should be obtained.
-
-
Controlled Crystallization:
-
Initiate a slow, linear cooling ramp from the dissolution temperature to 20 °C over 4-6 hours.
-
Seeding (Optional but Recommended): When the solution has cooled by 5-10 °C and appears faintly cloudy (supersaturated), add a small amount (0.1% w/w) of previously isolated pure diastereomeric salt crystals.
-
Continue the slow cooling ramp. Crystal formation should become more pronounced.
-
-
Slurry Aging: Once the target temperature of 20 °C is reached, continue to stir the slurry for an additional 2-4 hours to ensure the crystallization is complete and the system has reached equilibrium.
-
Isolation:
-
Isolate the crystalline product by filtration using a Buchner funnel or a filter press for larger scales.
-
Wash the filter cake with a small amount of cold (0-5 °C) isopropanol to remove the mother liquor containing the more soluble diastereomer.
-
-
Drying: Dry the isolated diastereomeric salt in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 3: Liberation of the Enriched Acid and Recovery of the Resolving Agent
-
Suspension: Suspend the dried, pure diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate or dichloromethane) in a separate reactor or flask.
-
Acidification: Cool the suspension in an ice bath and slowly add 2M HCl with vigorous stirring until the aqueous phase reaches a pH of 1-2. This will break the salt.
-
Phase Separation: Stop stirring and allow the layers to separate. The enantiomerically enriched acid will be in the organic layer, and the protonated (S)-1-(o-Tolyl)ethanamine will be in the aqueous layer as its hydrochloride salt.
-
Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent to ensure full recovery of the acid.
-
Product Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure acid.
-
Resolving Agent Recovery:
-
To the acidic aqueous layer, add a strong base (e.g., 50% NaOH solution) until the pH is >12.
-
The free base of (S)-1-(o-Tolyl)ethanamine will separate.
-
Extract the aqueous layer with a suitable solvent (e.g., toluene or dichloromethane).
-
Dry the organic extracts and concentrate under vacuum to recover the resolving agent for potential reuse.
-
Diagram 2: Step-by-step workflow for the large-scale resolution protocol.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Diastereomeric Salt Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure to Crystallize / Oiling Out | Solution is too concentrated (supersaturation is too high). Solvent is too effective at solvating the salt. Cooling rate is too fast. | Dilute the solution with more solvent. Slowly add an anti-solvent to induce precipitation. Decrease the cooling rate significantly. Try seeding the solution.[6] |
| Low Diastereomeric Excess (d.e.) | Poor discrimination between diastereomers in the chosen solvent. Crystallization occurred too quickly, trapping impurities. Insufficient washing of the filter cake. | Re-screen for a more selective solvent system. Slow down the cooling rate. Recrystallize the isolated salt from the same or a different solvent. Ensure a thorough but efficient cake wash with cold solvent. |
| Low Yield | The desired diastereomeric salt has high solubility in the chosen solvent. Insufficient aging time for the slurry. Sub-optimal stoichiometry of the resolving agent. | Cool the slurry to a lower temperature. Partially evaporate the solvent before cooling. Increase the slurry aging time. Optimize the molar ratio of the resolving agent. |
| Inconsistent Results on Scale-Up | Differences in heat/mass transfer between lab and plant scale. Agitation rates are not properly scaled. | Ensure the cooling profile is well-controlled on a larger scale. Model and adjust agitation to ensure good mixing without causing excessive secondary nucleation or crystal breakage. |
Conclusion
Large-scale chiral resolution by diastereomeric salt crystallization using (S)-1-(o-Tolyl)ethanamine is a powerful and industrially relevant technique for producing enantiomerically pure carboxylic acids. Success hinges on a systematic and logical approach to process development, focusing on the careful optimization of solvent, stoichiometry, temperature profile, and seeding strategy. By understanding the fundamental principles and applying the robust protocols outlined in this guide, researchers and chemical engineers can effectively develop and implement efficient, scalable, and reproducible chiral resolution processes, paving the way for the safe and effective production of single-enantiomer pharmaceuticals.
References
-
Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]
-
CrystEngComm. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Royal Society of Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Retrieved from [Link]
-
AIChE. (n.d.). (394e) Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Proceedings. Retrieved from [Link]
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BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
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MCC Organic Chemistry. (n.d.). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of (S)-1-(o-Tolyl)ethanamine in the Synthesis of Bioactive Molecules
Prepared by: Gemini, Senior Application Scientist
Abstract
Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its efficacy, selectivity, and safety. The synthesis of enantiomerically pure bioactive molecules is therefore a cornerstone of modern drug development. (S)-1-(o-Tolyl)ethanamine has emerged as a valuable chiral building block and resolving agent in asymmetric synthesis. Its strategic application allows for the precise control of stereochemistry in the construction of complex molecular architectures. This guide provides an in-depth exploration of the role of (S)-1-(o-Tolyl)ethanamine, detailing its application in the synthesis of key pharmaceutical agents, explaining the mechanistic principles behind its stereodirecting influence, and offering detailed protocols for its practical implementation in a research setting.
Introduction: The Significance of (S)-1-(o-Tolyl)ethanamine in Asymmetric Synthesis
(S)-1-(o-Tolyl)ethanamine is a chiral primary amine that serves as a powerful tool for introducing a stereocenter into a target molecule. Its utility stems from its ability to act as a chiral auxiliary or a chiral building block .
-
As a Chiral Auxiliary: The amine is temporarily incorporated into a prochiral substrate. The existing stereocenter on the tolylethylamine moiety sterically directs subsequent reactions, leading to the formation of a new stereocenter with high diastereoselectivity.[1][2] After the desired transformation, the auxiliary can be cleaved and recovered.
-
As a Chiral Building Block: The amine itself is incorporated as a permanent part of the final molecular structure, directly contributing its inherent chirality to the bioactive molecule.
The ortho-methyl group on the phenyl ring is crucial. It provides significant steric hindrance, which enhances facial discrimination in reactions involving intermediates, thereby leading to higher levels of stereocontrol compared to its meta or para isomers.
Physicochemical Properties
A clear understanding of the reagent's properties is essential for its effective use.
| Property | Value |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol [3] |
| Appearance | Colorless to light yellow liquid |
| Chirality | (S)-enantiomer |
| Primary Hazards | Corrosive, Irritant[3] |
Note: Properties are based on closely related isomers and typical observations for this class of compound.
Core Application: Synthesis of Mavacamten
A prominent example showcasing the strategic use of (S)-1-(o-Tolyl)ethanamine is in the synthesis of Mavacamten (Camzyos™). Mavacamten is a first-in-class cardiac myosin inhibitor approved for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM).[4][5][6][7] The specific stereochemistry of Mavacamten is critical for its biological activity, and (S)-1-(o-Tolyl)ethanamine plays a pivotal role in establishing one of its key chiral centers.
Workflow: Establishing Chirality in a Mavacamten Precursor
The synthesis involves a reductive amination reaction where (S)-1-(o-Tolyl)ethanamine is reacted with a pyrimidine dione intermediate. This reaction sets the stereochemistry at the carbon atom that will ultimately bear the amine group in the final drug structure.
Caption: Workflow for Mavacamten Synthesis.
Protocol 1: Stereoselective Reductive Amination for Mavacamten Intermediate
This protocol describes the key step where (S)-1-(o-Tolyl)ethanamine is used to install the chiral center in a precursor to Mavacamten, based on published synthetic routes.[4][6]
Materials:
-
3-isobutyryl-6-methylpyrimidine-2,4(1H,3H)-dione (Prochiral Ketone)
-
(S)-1-(o-Tolyl)ethanamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a solution of 3-isobutyryl-6-methylpyrimidine-2,4(1H,3H)-dione (1.0 equiv.) in DCE, add (S)-1-(o-Tolyl)ethanamine (1.1 equiv.) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Causality Insight: STAB is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of other functional groups. Its slow addition helps control the reaction exotherm.
-
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude product is a mixture of diastereomers.
-
Purify the crude material by flash column chromatography on silica gel to isolate the desired diastereomer of (S)-3-(1-((S)-1-(o-tolyl)ethylamino)-2-methylpropyl)-6-methylpyrimidine-2,4(1H,3H)-dione.
General Application: Synthesis of Chiral Secondary Amines & Heterocycles
Beyond specific drug syntheses, (S)-1-(o-Tolyl)ethanamine is broadly applicable in the asymmetric synthesis of chiral secondary amines and nitrogen-containing heterocycles, which are prevalent scaffolds in bioactive molecules.[8][9]
Mechanistic Rationale
The core principle is the formation of a diastereomeric imine or enamine intermediate, which then undergoes a diastereoselective transformation. The steric bulk of the ortho-tolyl group effectively shields one face of the C=N double bond, forcing the incoming reagent (e.g., a hydride from a reducing agent or a carbon nucleophile) to attack from the less hindered face.
Caption: Asymmetric Reductive Amination Mechanism.
Application in Pyrazole Synthesis
Pyrazole derivatives are found in numerous pharmaceuticals, including COX-2 inhibitors like Celecoxib.[10] Asymmetric synthesis of chiral pyrazoles can be achieved using chiral amines. (S)-1-(o-Tolyl)ethanamine can be used as a chiral nucleophile in a Michael addition to an α,β-unsaturated pyrazole precursor, establishing a new stereocenter with high diastereoselectivity.
Protocol 2: General Asymmetric Reductive Amination of a Prochiral Ketone
This protocol provides a general workflow for synthesizing a chiral secondary amine from a generic prochiral ketone.
Materials:
-
Prochiral Ketone (e.g., Acetophenone, 2-Butanone) (1.0 equiv.)
-
(S)-1-(o-Tolyl)ethanamine (1.05 equiv.)
-
Titanium (IV) isopropoxide (Ti(Oi-Pr)₄) (1.2 equiv.)
-
Sodium borohydride (NaBH₄) (1.5 equiv.)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Aqueous HCl (2M)
-
Aqueous NaOH (2M)
-
Diethyl ether or Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the prochiral ketone (1.0 equiv.) and (S)-1-(o-Tolyl)ethanamine (1.05 equiv.) in anhydrous ethanol.
-
Add Ti(Oi-Pr)₄ (1.2 equiv.) dropwise. The mixture may become warm and turn yellow.
-
Causality Insight: Ti(Oi-Pr)₄ acts as a Lewis acid and a dehydrating agent, effectively driving the equilibrium towards imine formation.
-
-
Stir the mixture at room temperature for 3-4 hours.
-
Cool the reaction mixture to -20 °C using a cryocooler or a dry ice/acetone bath.
-
Add NaBH₄ (1.5 equiv.) in small portions, maintaining the low temperature.
-
Causality Insight: The low temperature enhances the diastereoselectivity of the hydride addition by minimizing the kinetic energy of the system, making the energetically favored transition state more dominant.
-
-
Stir at -20 °C for 4-6 hours, then allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of 2M HCl. A white precipitate (titanium oxides) will form.
-
Filter the mixture through a pad of Celite®, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in diethyl ether and basify with 2M NaOH until the aqueous layer is pH > 11.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude chiral secondary amine.
-
Analyze the diastereomeric ratio by ¹H NMR or chiral HPLC and purify by chromatography if necessary.
Expected Outcome & Substrate Scope
This method is effective for a range of ketones, with stereoselectivity often influenced by the steric bulk of the ketone substituents.
| Ketone Substrate | Product | Typical Diastereomeric Ratio (d.r.) |
| Acetophenone | (S)-N-((S)-1-Phenylethyl)-1-(o-tolyl)ethanamine | >90:10 |
| Propiophenone | (S)-N-((S)-1-Phenylpropyl)-1-(o-tolyl)ethanamine | >95:5 |
| 2-Hexanone | (S)-N-((S)-Hexan-2-yl)-1-(o-tolyl)ethanamine | >85:15 |
Conclusion and Future Outlook
(S)-1-(o-Tolyl)ethanamine is a highly effective and reliable chiral reagent for the asymmetric synthesis of bioactive molecules. Its application in the synthesis of Mavacamten highlights its industrial relevance and its ability to control stereochemistry in complex targets. The general protocols for reductive amination demonstrate its versatility for creating a wide array of chiral amines, which are essential building blocks for drug discovery. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic use of robust and efficient chiral reagents like (S)-1-(o-Tolyl)ethanamine will remain a critical component in the synthetic chemist's toolbox.
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Mansour, G. K., Altebainawi, A. F., Hajjar, A. W., Sayed, S. B. H., & Sajid, M. R. (n.d.). Scheme 1. Synthesis of Mavacamten. ResearchGate. [Link]
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Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]
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Memon, A. A. Q., et al. (2025). Mavacamten: A Review of a Novel Therapeutic Approach for Hypertrophic Cardiomyopathy. Cardiovascular & Hematological Agents in Medicinal Chemistry, 23(2), 77-86. [Link]
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(n.d.). The asymmetric synthesis of chiral secondary amines via hemiaminal and.... ResearchGate. [Link]
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Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 13(32), 8539-8555. [Link]
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(n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. National Center for Biotechnology Information. [Link]
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(n.d.). (S)-1-(m-Tolyl)ethanamine. MySkinRecipes. [Link]
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(n.d.). (S)-1-(p-tolyl)ethanamine. National Center for Biotechnology Information. [Link]
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(n.d.). Chiral auxiliary. Wikipedia. [Link]
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(n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. [Link]
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(n.d.). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. [Link]
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(n.d.). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances. [Link]
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(n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. IntechOpen. [Link]
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(n.d.). Ce-Catalyzed Regioselective Synthesis of Pyrazoles from 1,2-Diols via Tandem Oxidation and C-C/C-N Bond Formation. The Royal Society of Chemistry. [Link]
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(n.d.). Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. [Link]
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(n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]
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(n.d.). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. MDPI. [Link]
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(n.d.). Mavacamten. National Center for Biotechnology Information. [Link]
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(n.d.). Enzymatic strategies for asymmetric synthesis. National Center for Biotechnology Information. [Link]
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(n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. National Center for Biotechnology Information. [Link]
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(n.d.). One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases. Green Chemistry. [Link]
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(n.d.). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. [Link]
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(n.d.). General Approach to Enantiopure 1-Aminopyrrolizidines: Application to the Asymmetric Synthesis of the Loline Alkaloids. ResearchGate. [Link]
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(n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]
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Ghosh, A. K. (2010). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. The Journal of Organic Chemistry, 75(23), 7967-7989. [Link]
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Ghosh, A. K. (2010). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. The Journal of Organic Chemistry, 75(23), 7967-7989. [Link]
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Application Note: Chiral HPLC Analysis of Diastereomeric Salts of (S)-1-(o-Tolyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed methodology for the chiral analysis of (S)-1-(o-Tolyl)ethanamine, a critical chiral intermediate in pharmaceutical synthesis.[1] The protocol herein utilizes an indirect chiral separation technique, involving the formation of diastereomeric salts with a chiral resolving agent, followed by analysis on a standard achiral High-Performance Liquid Chromatography (HPLC) system. This approach offers a robust and cost-effective alternative to direct chiral separations. This document furnishes a comprehensive, step-by-step protocol, delves into the scientific principles underpinning the method, and offers expert insights into method development and optimization.
Foundational Principles: The Logic of Diastereomeric Salt Resolution
Enantiomers, being non-superimposable mirror images, exhibit identical physicochemical properties in an achiral environment, making their separation on conventional HPLC columns challenging. The strategy of forming diastereomeric salts introduces a second chiral center, converting the enantiomeric pair into diastereomers. Diastereomers, unlike enantiomers, possess distinct physical properties, which allows for their separation by standard chromatographic techniques.[2][3]
In this application, the racemic mixture of 1-(o-Tolyl)ethanamine is reacted with a chiral resolving agent, such as (R)-(-)-Mandelic acid. This reaction yields two diastereomeric salts: (S)-1-(o-Tolyl)ethanaminium (R)-mandelate and (R)-1-(o-Tolyl)ethanaminium (R)-mandelate. The differing spatial arrangements of these diastereomers lead to differential interactions with the stationary phase of the HPLC column, enabling their separation.[4]
Figure 1: Formation of diastereomeric salts from a racemic amine and a chiral acid.
Experimental Protocol
Materials and Instrumentation
| Item | Specification |
| Reagents | (S)-1-(o-Tolyl)ethanamine (≥98%), (R)-1-(o-Tolyl)ethanamine (≥98%), (R)-(-)-Mandelic Acid (≥99%), HPLC-grade Acetonitrile, HPLC-grade Water, Trifluoroacetic Acid (TFA) |
| HPLC System | Agilent 1200 series or equivalent with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Glassware | Volumetric flasks, vials, pipettes |
| Other | Analytical balance, vortex mixer, syringe filters (0.45 µm) |
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Solution Preparation
-
Amine Stock Solutions (1 mg/mL): Accurately weigh 10 mg of (S)-1-(o-Tolyl)ethanamine and 10 mg of (R)-1-(o-Tolyl)ethanamine into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol.
-
Mandelic Acid Stock Solution (2 mg/mL): Accurately weigh 20 mg of (R)-(-)-Mandelic Acid into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Racemic Standard Preparation: Combine 1.0 mL of the (S)-amine stock and 1.0 mL of the (R)-amine stock in a vial. Add 2.0 mL of the mandelic acid stock solution. Vortex for 30 seconds.
-
Sample Preparation: To 1.0 mL of the (S)-1-(o-Tolyl)ethanamine sample solution (at approximately 1 mg/mL in methanol), add 1.0 mL of the mandelic acid stock solution. Vortex for 30 seconds.
-
Final Preparation: Filter the racemic standard and the sample solutions through 0.45 µm syringe filters into HPLC vials.
Figure 2: A streamlined workflow for sample preparation and HPLC analysis.
Data Analysis and Interpretation
The enantiomeric excess (% ee) is a measure of the purity of the chiral sample. It is calculated from the peak areas of the two diastereomers in the chromatogram.
% ee = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100
Where:
-
AreaS = Peak area of the (S)-1-(o-Tolyl)ethanaminium (R)-mandelate diastereomer.
-
AreaR = Peak area of the (R)-1-(o-Tolyl)ethanaminium (R)-mandelate diastereomer.
A successful separation will show two distinct, well-resolved peaks in the chromatogram of the racemic standard. The chromatogram of the (S)-enantiomer sample should display one major peak. The presence of a small second peak indicates the presence of the (R)-enantiomer as an impurity.
Method Development Insights and Optimization
For robust and reliable results, consider the following optimization strategies:
-
Choice of Resolving Agent: While mandelic acid is effective, other chiral acids like tartaric acid or camphorsulfonic acid derivatives can also be used.[5] The choice of resolving agent can significantly impact the resolution of the diastereomers.
-
Mobile Phase Modifiers: The type and concentration of the acid modifier (e.g., TFA, formic acid) and the organic solvent (acetonitrile vs. methanol) can influence peak shape and retention times.
-
Column Selection: While a C18 column is a good starting point, other stationary phases (e.g., phenyl, cyano) may offer different selectivity and should be explored if resolution is not optimal.[6]
-
Temperature Control: Column temperature affects mobile phase viscosity and mass transfer kinetics. Varying the temperature between 25-40°C can sometimes improve peak resolution.
Conclusion
The indirect chiral HPLC analysis via diastereomeric salt formation is a powerful and versatile technique for determining the enantiomeric purity of (S)-1-(o-Tolyl)ethanamine. The methodology presented provides a solid foundation for routine analysis and can be adapted for other chiral amines. As with any analytical method, proper validation is essential to ensure accuracy, precision, and reliability for its intended purpose.
References
-
Hara, S., & Cattrall, R. W. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(10), 1636. Retrieved from [Link]
-
Tsai, H. J., & Lee, C. K. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67-73. Retrieved from [Link]
-
Acedo, J. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Retrieved from [Link]
-
Encyclopedia of Separation Science. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
Waters. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereomeric Salt Crystallization of (S)-1-(o-Tolyl)ethanamine
Introduction
Welcome to the technical support guide for the chiral resolution of 1-(o-Tolyl)ethanamine. The separation of enantiomers is a critical step in the development of pharmaceuticals and fine chemicals, where the specific stereoisomer, in this case, (S)-1-(o-Tolyl)ethanamine, is often the desired active component. Diastereomeric salt crystallization remains one of the most robust and scalable methods for achieving this separation.[1][2][3] This technique leverages the reaction of a racemic amine with an enantiomerically pure chiral resolving agent to form two diastereomeric salts.[1][2][4] Because these diastereomers possess different physicochemical properties, most notably solubility, one can be selectively crystallized and separated.[1][3][5]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments, moving from foundational questions to advanced troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral resolving agents for resolving racemic 1-(o-Tolyl)ethanamine?
The selection of a resolving agent is the most critical parameter in a diastereomeric resolution.[5] For primary amines like 1-(o-Tolyl)ethanamine, chiral carboxylic acids are the standard choice. The most widely used and cost-effective agents are derivatives of tartaric acid, such as L-(+)-tartaric acid or D-(-)-tartaric acid.[1][6][7] Mandelic acid and its derivatives are also common and effective choices.[6][7] The goal is to find an agent that forms a stable salt with a significant solubility difference between the two resulting diastereomers ((S)-amine-(R)-acid vs. (R)-amine-(R)-acid) in a practical solvent.[3][5]
Q2: How do I select an appropriate solvent system to begin my experiments?
Solvent choice is paramount as it directly controls the solubility of the diastereomeric salts, and thus the efficiency of the resolution.[3][5] An ideal solvent should exhibit a large solubility difference between the two diastereomers.[5]
A good starting point is to screen a range of solvents with varying polarities and proticities.
-
Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These can form hydrogen bonds and often provide good solubility at elevated temperatures and lower solubility upon cooling. Methanol is a very common starting solvent for tartaric acid resolutions.[4]
-
Aprotic Solvents (e.g., Acetonitrile, Ethyl Acetate): These can also be effective and may offer different selectivity.
-
Mixed Solvent Systems: Combining a "good" solvent (in which the salts are soluble) with an "anti-solvent" (in which they are poorly soluble) is a powerful technique to fine-tune supersaturation and induce crystallization.[8]
The selection process is often empirical, and a parallel screening of several solvent systems is the most efficient approach to identify optimal conditions.
Q3: What is the general workflow for a diastereomeric salt crystallization experiment?
The process follows a logical sequence of steps designed to form, crystallize, isolate, and then liberate the desired enantiomer. A typical workflow is outlined below.
Troubleshooting Guide
This section addresses common problems encountered during the optimization process.
Problem 1: No Crystals Form Upon Cooling
Symptom: The solution remains clear even after cooling and standing for a prolonged period.
Analysis: This indicates that the solution is undersaturated, meaning the concentration of the diastereomeric salt is below its solubility limit at that temperature.
Solutions:
-
Increase Concentration: The most direct solution is to remove a portion of the solvent under reduced pressure to increase the overall concentration.
-
Introduce an Anti-Solvent: If you have identified a solvent in which the salts are poorly soluble (an "anti-solvent"), its gradual addition to the solution can induce precipitation. This must be done slowly to avoid oiling out.
-
Reduce Temperature: Try cooling the solution to a lower temperature (e.g., 0 °C or -20 °C) to further decrease the salt's solubility.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the desired crystal (from a previous attempt or a different experiment), add a single, tiny crystal to the supersaturated solution. This "seed" provides a template for further crystal growth.
Problem 2: The Product "Oils Out" Instead of Crystallizing
Symptom: Instead of forming solid crystals, an immiscible, often gooey or syrupy liquid phase separates from the solution upon cooling.[9][10][11]
Analysis: Oiling out is a common and problematic phenomenon. It occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute (the diastereomeric salt).[11] This is often caused by cooling the solution too quickly or having too high a concentration, leading to a level of supersaturation where liquid-liquid phase separation is kinetically favored over solid nucleation.[10] Oiled out products are almost always impure, as the oil phase can act as a solvent for impurities.[10][11]
Solutions:
-
Reduce Supersaturation Level: Re-heat the mixture until it is homogeneous again, add a small amount of additional solvent (10-20% v/v), and then allow it to cool much more slowly.[9][11]
-
Slow Down Cooling: Rapid cooling drives up supersaturation quickly, favoring oiling out.[12] Employ a slow, controlled cooling ramp. For example, allow the flask to cool from reflux to room temperature in an insulated bath over several hours, then transfer to a refrigerator.
-
Use Seeding: Add a seed crystal at a temperature just below the saturation point. This encourages crystal growth to dominate over nucleation and oiling out.[13]
-
Change Solvents: The interaction between the solute and solvent is critical. A different solvent or a co-solvent mixture might disfavor the liquid-liquid phase separation.
Problem 3: Low Yield of the Desired Diastereomeric Salt
Symptom: After filtration, the mass of the isolated crystalline product is very low.
Analysis: A low yield suggests that the desired diastereomeric salt has significant solubility in the mother liquor at the isolation temperature.[5] It could also be that the stoichiometry is incorrect or the undesired diastereomer is precipitating first.
Solutions:
-
Optimize Solvent/Anti-Solvent Ratio: If using a mixed solvent system, you may need to increase the proportion of the anti-solvent to decrease the final solubility of the desired salt.
-
Lower Final Crystallization Temperature: Cooling the mother liquor further (e.g., to 0 °C or below) after the initial crystallization period can often induce further precipitation of the product.
-
Check Stoichiometry: While a 1:1 ratio of amine to resolving agent is a common starting point, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can improve the purity and selective precipitation of the less soluble salt.[14]
-
Confirm Which Diastereomer is Crystallizing: It is crucial to analyze the crystalline solid and the mother liquor (e.g., by chiral HPLC or NMR after liberating the free amine) to confirm that you are indeed crystallizing the desired diastereomer. It's possible the undesired salt is the less soluble one, in which case you would need to process the mother liquor to obtain your product or choose a different resolving agent.[5]
Problem 4: Poor Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)
Symptom: Analysis of the liberated amine from the crystallized salt shows a low enantiomeric excess (e.g., <80% e.e.).
Analysis: This indicates that the undesired diastereomer is co-precipitating with the desired one. The separation efficiency is directly related to the solubility difference between the two salts in the chosen solvent system.[3] If the solubilities are too similar, co-crystallization is likely.
Solutions:
-
Recrystallization: The most common solution is to perform one or more recrystallizations. Dissolve the isolated, impure salt in the minimum amount of hot solvent and cool slowly again. Each recrystallization step should enrich the diastereomeric purity of the solid.[15]
-
Solvent System Optimization: The relative solubility of the two diastereomers is highly dependent on the solvent. A systematic screening of different solvents may reveal a system that provides much higher selectivity.[5][15]
-
Temperature Profile Optimization: The temperature can affect the relative solubilities. Experiment with different final crystallization temperatures. Sometimes, allowing the crystallization to occur at a warmer temperature can improve selectivity, albeit at the cost of yield.
-
Consider a Different Resolving Agent: If optimization fails to provide sufficient purity, the fundamental solubility difference between the diastereomers formed with the current resolving agent may be insufficient. Screening other resolving agents is the next logical step.[5]
Experimental Protocols & Data
Protocol 1: Screening Resolving Agents and Solvents
Objective: To identify an effective resolving agent and solvent system for the chiral resolution of (±)-1-(o-Tolyl)ethanamine.
Methodology:
-
Setup: Arrange an array of small vials (e.g., 24-well plate or individual 4 mL vials).
-
Amine & Agent Addition: In each vial, dissolve a set amount of racemic 1-(o-Tolyl)ethanamine (e.g., 0.1 mmol) in a small volume of a screening solvent (e.g., 0.5 mL). Add a stoichiometric equivalent (0.1 mmol) of the chosen chiral acid (e.g., L-tartaric acid in one set, D-mandelic acid in another).
-
Dissolution: Heat the vials with stirring (e.g., to 60 °C) until all solids dissolve.
-
Crystallization: Remove the vials from the heat and allow them to cool slowly to room temperature. Let them stand undisturbed for 24 hours.
-
Isolation & Analysis: If crystals have formed, isolate them by filtration (e.g., using a multi-well filter plate or small Hirsch funnels). Wash the crystals with a minimal amount of cold solvent.
-
Liberation & Analysis: Liberate the free amine from a small sample of the crystals by dissolving in water, adding a strong base (e.g., 2M NaOH), and extracting with an organic solvent (e.g., dichloromethane). Analyze the organic extract by chiral HPLC or GC to determine the enantiomeric excess (e.e.).
Table 1: Solvent Properties and Their Potential Impact on Crystallization
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant (ε) | Potential Role in Crystallization |
| Methanol | 5.1 | 65 | 32.7 | Protic, good for dissolving polar salts at high temp. Common starting point. |
| Ethanol | 4.3 | 78 | 24.5 | Protic, similar to methanol but less polar. May offer different selectivity. |
| Isopropanol | 3.9 | 82 | 19.9 | Protic, lower polarity can reduce solubility, potentially increasing yield. |
| Acetonitrile | 5.8 | 82 | 37.5 | Aprotic polar, can offer unique salt-solvent interactions. |
| Ethyl Acetate | 4.4 | 77 | 6.0 | Aprotic, medium polarity. Often used in mixed solvent systems. |
| Water | 10.2 | 100 | 80.1 | Highly protic, can be used for certain tartaric acid derivatives.[14] |
References
- Benchchem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
- Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth.
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?.
- Benchchem. (n.d.). A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- MDPI. (n.d.). Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces.
- Reddit. (2013, February 3). Recrystallization (help meeeeee).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Wikipedia. (n.d.). Chiral resolution.
- Mettler Toledo. (n.d.). Kinetics of Crystallization in Supersaturation.
- BOC Sciences. (2024, December 25). Understanding Oiling-Out in Crystallization Processes.
- Science Learning Center. (n.d.). Resolution of a Racemic Mixture.
- American Chemical Society. (2023, March 16). Crystal Nucleation and Growth: Supersaturation and Crystal Resilience Determine Stickability.
- ResearchGate. (n.d.). The relationship between supersaturation and nucleation and growth.
- Google Patents. (n.d.). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
- American Chemical Society. (2022, May 4). Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation.
- Benchchem. (n.d.). Technical Support Center: Optimization of Solvent Systems for Acid Resolution with (S)-(+)-1-Methoxy-2-propylamine.
- Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Royal Society of Chemistry. (n.d.). Chapter 2: Resolution of Racemic and Diastereomeric Mixtures.
- Unknown Source. (n.d.). SEPARATION OF OPTICAL ISOMERS VIA DIASTEREOISOMERIC SALT FORMATION.
- ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Royal Society of Chemistry. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.
- American Chemical Society. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation.
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers.
- Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding.
- Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- National Institutes of Health. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
- National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
- Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers.
- ResearchGate. (2025, August 6). Recent Developments in Optical Resolution.
- Royal Society of Chemistry. (n.d.). Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination.
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Technical Support Center: Chiral Resolution with (S)-1-(o-Tolyl)ethanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for chiral resolution using (S)-1-(o-Tolyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating enantiomers through diastereomeric salt crystallization. We provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve your yields and achieve high enantiomeric purity.
The fundamental principle of this method relies on the reaction between a racemic mixture (e.g., a carboxylic acid) and an enantiomerically pure resolving agent, in this case, (S)-1-(o-Tolyl)ethanamine.[1][2] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent.[2][3] By carefully selecting the conditions, one diastereomer can be selectively crystallized from the solution, allowing for the separation of the original enantiomers.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions are based on established crystallization principles and field-proven insights.
Question 1: Why is the yield of my desired diastereomeric salt unexpectedly low?
A low yield is one of the most common challenges, often pointing to issues with solubility or the crystallization kinetics. A theoretical maximum yield for a single enantiomer from a racemic mixture is 50%; yields significantly below this warrant investigation.[4]
Troubleshooting Steps:
-
Verify Stoichiometry: The molar ratio of the resolving agent to the racemic compound is critical.
-
Starting Point: Begin with a 1.0 equivalent of (S)-1-(o-Tolyl)ethanamine relative to the racemate.
-
Optimization: In some cases, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can increase the solubility of both diastereomeric salts, potentially leading to better separation and purity of the less soluble salt.[5] This is a common strategy in initial screening phases.[6]
-
-
Re-evaluate Your Solvent System: The ideal solvent is one where the desired diastereomeric salt is sparingly soluble, while the other is significantly more soluble.[5][7]
-
Solubility Issue: If your yield is low, the desired salt may be too soluble in the chosen solvent. You may need a less polar or an anti-solvent system.
-
Action: Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof). The choice of solvent is a major determinant of the resolution outcome.[8]
-
-
Optimize Crystallization Temperature & Cooling Rate:
-
Final Temperature: Lowering the final crystallization temperature generally decreases the solubility of the salt and can increase the yield.[5]
-
Cooling Profile: A slow, controlled cooling process is crucial. Rapid cooling can lead to premature precipitation of both diastereomers and trap impurities, lowering both yield and purity. Slow cooling promotes the growth of larger, more ordered crystals of the desired, less soluble salt.[5]
-
-
Increase Maturation Time: Crystallization is not always instantaneous.
-
Problem: Filtering the solution too soon may not allow sufficient time for the less soluble salt to fully crystallize.
-
Solution: After reaching the final crystallization temperature, allow the mixture to stir (mature) for a set period, which can range from 2 to 24 hours. This allows the system to reach equilibrium.[5] Some studies show that stirring for at least 1.5 hours can benefit separation efficiency without a loss in yield.[4]
-
-
Consider Kinetic vs. Thermodynamic Control:
-
Sometimes, the undesired diastereomer crystallizes faster (kinetic product), but the desired diastereomer is more stable and less soluble (thermodynamic product). However, the reverse can also be true, where the desired salt crystallizes faster.[9]
-
Action: If you suspect a kinetic product is forming first, filtering quickly (e.g., within an hour) might isolate it.[9] Conversely, if the desired product is the thermodynamic one, a longer maturation time is necessary. Monitoring the enantiomeric excess (e.e.) of the crystals over time can reveal the underlying kinetics of your system.[9]
-
Question 2: My product is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline material. This is typically caused by excessively high supersaturation or the crystallization temperature being above the melting point of the solvated salt.[5]
Troubleshooting Steps:
-
Reduce Supersaturation: The most direct approach is to use a more dilute solution. Start by increasing the solvent volume by 25-50%.[5]
-
Slow Down the Cooling Rate: Employ a very slow, gradual cooling profile. A programmed cooling bath is ideal. If unavailable, allow the insulated vessel to cool naturally to room temperature before moving it to a cold bath.[5]
-
Increase Crystallization Temperature: If possible, select a solvent system where crystallization can occur at a higher temperature, ensuring it is well below the salt's melting point.[5]
-
Use an Anti-Solvent: An anti-solvent is a solvent in which the salt is insoluble. Add the anti-solvent very slowly to the solution of the salt at a slightly elevated temperature until turbidity is observed, then allow it to cool slowly.
-
Ensure Proper Agitation: Gentle, consistent stirring can promote the formation of crystal nuclei over oil droplets.[5] Avoid high-shear mixing, which can sometimes hinder crystal growth.
Question 3: The enantiomeric excess (e.e.) of my product is poor. How can I improve it?
Low enantiomeric excess indicates that the undesired diastereomer is co-crystallizing with the desired one. The goal is to maximize the solubility difference between the two salts.
Troubleshooting Steps:
-
Perform a Recrystallization: This is the most effective method for purifying a diastereomeric salt. Dissolve the filtered salt in a minimum amount of a suitable hot solvent (this may be the same or a different solvent from the initial crystallization) and allow it to cool slowly. Each recrystallization step should significantly enhance the e.e.[2]
-
Systematic Solvent Screening: As with low yield, the solvent choice is paramount. A different solvent can dramatically alter the relative solubilities of the diastereomers.[8][10] A systematic screen is highly recommended.
-
Employ Seeding: Adding a small number of pure seed crystals of the desired diastereomeric salt to a supersaturated solution can initiate crystallization exclusively for that diastereomer, preventing spontaneous nucleation of the undesired one.[5] If pure crystals are unavailable, scratching the inside of the flask with a glass rod can sometimes create nucleation sites.[5]
-
Adjust the Stoichiometry: Experiment with slightly less than one equivalent of the resolving agent. This ensures that there is not enough resolving agent to form a salt with all of the undesired enantiomer, leaving it in the more soluble form in the mother liquor.[5]
Experimental Protocol: Screening Solvents for Optimal Resolution
This protocol outlines a small-scale experiment to efficiently screen multiple solvents.
-
Preparation: In separate small vials, dissolve a precise amount of your racemic compound (e.g., 100 mg) in a measured volume of each candidate solvent (e.g., 1 mL).
-
Addition of Resolving Agent: Add 0.5-1.0 molar equivalents of (S)-1-(o-Tolyl)ethanamine to each vial.
-
Dissolution: Gently heat and stir the vials until all solids dissolve completely.
-
Crystallization: Allow the vials to cool slowly to room temperature, then transfer them to a cold bath (e.g., 0-5 °C) for a set period (e.g., 12-24 hours).
-
Isolation & Analysis:
Data Presentation: Solvent Screening Results
| Solvent System | Yield (%) | Enantiomeric Excess (e.e., %) | Crystal Morphology | Observations |
| Isopropanol | 42% | 85% | Fine needles | Good initial result, suitable for optimization. |
| Ethyl Acetate | 25% | 95% | Small prisms | Lower yield but higher purity; good for recrystallization. |
| Toluene | 15% | 60% | Amorphous | Poor selectivity. |
| Acetonitrile | 5% | Not Determined | No crystals | Salt is too soluble. |
| IPA/Water (9:1) | 45% | 78% | Large plates | Water decreased selectivity slightly. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of chiral resolution by diastereomeric salt formation?
Chiral resolution via diastereomeric salt formation is a classical chemical method.[2] It involves converting a pair of enantiomers into a pair of diastereomers. While enantiomers have identical physical properties (except for optical rotation), diastereomers have distinct properties, including solubility, melting point, and crystal structure.[3] By exploiting the difference in solubility, one diastereomer can be selectively crystallized and thus separated from the other, which remains in the solution (the mother liquor).
Q2: How do I choose a starting solvent for my resolution?
Solvent selection is often empirical but can be guided by principles of solubility ("like dissolves like") and by performing a systematic screen.[6][7]
-
Polarity Matching: Start with solvents that have a polarity somewhat similar to your target compound and resolving agent. Alcohols (methanol, ethanol, isopropanol) are very common starting points for the salts of amines and carboxylic acids.
-
Temperature Gradient: A good solvent will typically show a large difference in the salt's solubility between high and low temperatures, allowing for efficient crystallization upon cooling.[5]
-
Screening: The most reliable method is to perform a small-scale screen across a range of solvent classes, including alcohols, esters, ketones, ethers, and aromatic hydrocarbons.[8]
Q3: What is "seeding" and how do I do it correctly?
Seeding is the process of adding a microcrystal of the desired pure diastereomeric salt to a supersaturated solution to initiate crystallization.[5] This provides a template for crystal growth, promoting the formation of the desired crystal form and preventing the spontaneous crystallization of the undesired diastereomer.
-
How to Seed:
-
Prepare a supersaturated solution of the diastereomeric salt (i.e., a clear solution at a temperature where it would normally be crystalline).
-
Add a very small amount (a few specks on the tip of a spatula) of the pure desired diastereomeric salt.
-
Maintain gentle agitation and continue with your controlled cooling process.
-
Q4: How do I break the diastereomeric salt to recover my pure enantiomer and the resolving agent?
After isolating the pure diastereomeric salt, you must "break" it to liberate the desired enantiomer and recover the resolving agent. This is typically done with an acid-base workup.
-
Protocol for Recovering a Chiral Acid:
-
Dissolve the diastereomeric salt in water or a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add an aqueous solution of a strong acid (e.g., 1-2 M HCl) to protonate the (S)-1-(o-Tolyl)ethanamine, making it water-soluble (as the hydrochloride salt).
-
This liberates your chiral acid into the organic phase.
-
Separate the organic layer. Wash it with brine, dry it with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent to obtain your purified enantiomer.
-
The aqueous layer now contains the resolving agent. It can be recovered by making the solution basic (e.g., with NaOH) and extracting the free amine back into an organic solvent.
-
Q5: What is the maximum possible yield for this type of resolution?
For a classical resolution of a racemic mixture, the theoretical maximum yield for a single enantiomer is 50%, as the other 50% of the material is the undesired enantiomer.[4] However, processes that include a racemization step for the unwanted enantiomer can overcome this limitation, allowing for theoretical yields approaching 100%. This is known as a dynamic kinetic resolution or can be achieved through a "Resolution-Racemization-Recycle" process.[1]
Visual Diagrams
Chiral Resolution Workflow
The following diagram illustrates the general workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Workflow for chiral resolution.
Troubleshooting Logic for Low Yield
This diagram provides a logical path for diagnosing the cause of low yield in your crystallization.
Caption: Troubleshooting logic for low yield.
References
-
Kulwicka, A., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health (NIH). [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Palkó, M. (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Coquerel, G., et al. (2018). Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study. CrystEngComm (RSC Publishing). [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Simon, M., et al. (2019). Diastereomeric salt crystallization of chiral molecules via sequential coupled‐Batch operation. Scilit. [Link]
-
Lorenz, H., et al. (2007). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Scafato, P., et al. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]
-
Chiral Resolution Screening. Onyx Scientific. [Link]
-
(S)-1-(p-tolyl)ethanamine. PubChem - NIH. [Link]
-
An, F., et al. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie. [Link]
-
Szymański, W., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [Link]
-
Szymański, W., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health (NIH). [Link]
-
de Sousa, P. T. Jr., et al. (2020). Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination. CrystEngComm (RSC Publishing). [Link]
-
An, F., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. onyxipca.com [onyxipca.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. chiraltech.com [chiraltech.com]
- 11. mdpi.com [mdpi.com]
- 12. Determination of enantiomeric excess in amine derivatives with molecular self-assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Enantiomeric Excess with (S)-1-(o-Tolyl)ethanamine
Welcome to the technical support guide for utilizing (S)-1-(o-Tolyl)ethanamine as a chiral auxiliary. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues related to achieving low enantiomeric excess (ee) in their synthetic routes. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to help you optimize your stereoselective transformations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using (S)-1-(o-Tolyl)ethanamine as a chiral auxiliary?
(S)-1-(o-Tolyl)ethanamine is a chiral primary amine that can be temporarily attached to a prochiral substrate, most commonly a carboxylic acid, to form a diastereomeric amide.[1][2] The inherent chirality of the auxiliary, combined with the steric bulk of the ortho-tolyl group, creates a highly stereo-differentiated environment around the reaction center.[2] This steric hindrance directs the approach of incoming reagents, favoring the formation of one diastereomer over the other in subsequent reactions, such as enolate alkylation or aldol reactions.[1][3]
The general workflow involves three key stages:
-
Attachment: The auxiliary is covalently bonded to the substrate.
-
Diastereoselective Reaction: The new stereocenter is created under the influence of the auxiliary.
-
Cleavage: The auxiliary is removed, releasing the desired enantiomerically enriched product, and can often be recovered for reuse.[2][4]
Success hinges on high diastereoselectivity in the key bond-forming step and the efficient separation of the resulting diastereomers.
Q2: My final product has low enantiomeric excess (ee). Where should I start my investigation?
Low enantiomeric excess is a symptom that can arise from issues at multiple stages of the synthetic sequence. A systematic approach is crucial to pinpoint the root cause. Before modifying the reaction chemistry, it is essential to rule out analytical errors.
Here is a logical workflow to diagnose the problem:
Caption: Troubleshooting Decision Tree for Low ee.
The first critical step is to validate your analytical method.[5] It is not uncommon for poor chromatographic resolution to mimic the appearance of low enantioselectivity.[5] Once the analysis is confirmed to be reliable, the investigation should focus on the diastereomeric ratio (dr) of the product before cleavage of the auxiliary. This will isolate whether the problem lies in the stereocenter-forming reaction or in a later step.
Q3: How can I ensure the quality of my starting (S)-1-(o-Tolyl)ethanamine?
The chemical and optical purity of the chiral auxiliary is paramount. Impurities can lead to unpredictable outcomes and reduced stereoselectivity.
Verification Steps:
-
Chemical Purity:
-
Method: Analyze the auxiliary by Gas Chromatography (GC) or ¹H NMR.
-
Expected Result: Purity should typically be >99%. Pay close attention to any structurally similar impurities that could also react with your substrate.
-
-
Optical Purity (Enantiomeric Excess):
-
Method: The most reliable method is to derivatize the amine with a chiral agent, such as Mosher's acid chloride, and analyze the resulting diastereomeric amides by ¹⁹F NMR or HPLC.[6] Alternatively, direct analysis on a suitable chiral GC or HPLC column can be performed.[7]
-
Expected Result: The ee of the starting auxiliary should be >99%. Using an auxiliary with low ee will place a theoretical maximum on the ee achievable in your final product.
-
Q4: My diastereomeric ratio is low. How can I optimize the stereoselective reaction?
Low diastereoselectivity is often the primary cause of poor final ee. This indicates that the chiral auxiliary is not effectively controlling the stereochemical outcome of the reaction. Optimization of the reaction conditions is key.[8]
Key Parameters to Investigate:
-
Temperature: Many diastereoselective reactions are highly temperature-dependent. Lowering the reaction temperature (e.g., from -20 °C to -78 °C) often increases selectivity by favoring the transition state with the lowest activation energy, which leads to the major diastereomer.
-
Solvent: The choice of solvent can influence the conformation of the substrate-auxiliary adduct and the aggregation state of reagents (like lithium enolates), thereby affecting stereoselectivity. Screen a range of solvents with varying polarity and coordinating ability (e.g., THF, diethyl ether, toluene).
-
Stoichiometry and Base: In reactions involving enolate formation (e.g., alkylations), the choice of base (e.g., LDA, LiHMDS) and its stoichiometry are critical. The base can influence the geometry of the resulting enolate (E vs. Z), which in turn dictates the facial selectivity of the subsequent reaction.[9]
-
Lewis Acids: In reactions like aldol or Diels-Alder, Lewis acids are often used. The nature and amount of the Lewis acid can dramatically impact diastereoselectivity by altering the conformation and reactivity of the substrate.[9]
-
Rate of Addition: Slow addition of reagents can prevent temperature spikes and minimize side reactions, often leading to improved selectivity.
Q5: I have a good diastereomeric ratio, but I'm struggling to separate the diastereomers. What are the best practices?
The ability to separate the diastereomers is as critical as their formation. Since diastereomers have different physical properties, they can be separated by standard laboratory techniques.[10]
1. Fractional Crystallization: This is often the most effective method for large-scale separations. The success of crystallization is highly dependent on the solvent system.
| Solvent System | Characteristics & Typical Use |
| Hexanes/Ethyl Acetate | A common nonpolar/polar mixture. Good for inducing crystallization of moderately polar compounds. |
| Toluene or Xylenes | Can be effective for less polar compounds at elevated temperatures. |
| Isopropanol/Water | Useful for more polar diastereomers that may form hydrogen bonds. |
| Methanol or Ethanol | Highly polar solvents. Often one diastereomer is significantly less soluble than the other in these solvents.[11] |
Protocol: Optimizing Fractional Crystallization
-
Solubility Screening: In small vials, test the solubility of your diastereomeric mixture in a range of solvents at room temperature and upon heating.
-
Identify a Suitable Solvent: A good solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when heated.
-
Crystallization: Dissolve the mixture in a minimum amount of the hot solvent. Allow it to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Slow cooling is crucial for selective crystallization of the less soluble diastereomer.[12]
-
Isolation & Analysis: Isolate the crystals by filtration. Analyze a small sample of the crystals and the mother liquor by HPLC or NMR to determine the diastereomeric ratio in each fraction.
-
Recrystallization: If the initial purity is insufficient, one or two additional recrystallizations of the solid material may be necessary to achieve high diastereomeric purity (>99% de).
2. Column Chromatography: For smaller scales or when crystallization is ineffective, silica gel chromatography can be used.
-
Solvent System: Use TLC to find a solvent system (e.g., a hexanes/ethyl acetate gradient) that provides good separation (ΔRf > 0.1) between the two diastereomer spots.
-
Loading: Load the sample onto the column in a minimal amount of solvent to ensure a tight band and optimal separation.
Q6: I have isolated a pure diastereomer (>99% de), but the final ee is still low after cleaving the auxiliary. What's happening?
This scenario strongly points to racemization either during the cleavage step or during the work-up procedure. The newly formed stereocenter may be labile under the conditions used to remove the auxiliary.
Common Causes of Racemization:
-
Harsh pH: Strongly acidic or basic conditions used for amide hydrolysis can epimerize adjacent stereocenters, especially if the α-proton is acidic.
-
Elevated Temperatures: Prolonged heating during the cleavage reaction or work-up can provide enough energy to overcome the barrier to racemization.
Protocol: Mild Auxiliary Cleavage If standard hydrolysis (e.g., 6N HCl, reflux) is causing racemization, consider milder methods:
-
Basic Hydrolysis with Hydrogen Peroxide:
-
Reagents: LiOH, H₂O₂, THF/Water.
-
Conditions: Typically performed at 0 °C to room temperature.
-
Mechanism: The lithium hydroperoxide intermediate attacks the carbonyl, leading to cleavage under mild conditions that are less likely to cause epimerization.
-
-
Reductive Cleavage:
-
Reagents: Lithium aluminum hydride (LiAlH₄) or other reducing agents.
-
Outcome: This will cleave the amide to yield a chiral alcohol product. This is only suitable if an alcohol is the desired final product.
-
Always analyze the product immediately after cleavage and work-up to confirm that the ee has not degraded from the diastereomeric excess of the precursor.
Q7: How can I be certain that my method for measuring enantiomeric excess is accurate?
An unvalidated or poorly optimized analytical method can be misleading.[5] Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for determining ee.[7]
Protocol: Validating Your Chiral Chromatography Method
-
Prepare a Racemic Standard: First, synthesize an authentic racemic (50:50) sample of your final product. This is your most important reference material.
-
Column Screening: Screen various chiral stationary phases (CSPs) to find a column that can resolve the two enantiomers. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point.[13]
-
Method Optimization: Adjust the mobile phase composition (for HPLC) or temperature program (for GC) to achieve baseline separation of the two enantiomer peaks (Resolution > 1.5).
-
Analysis:
-
Inject the racemic standard. You must see two distinct peaks with an area ratio of approximately 50:50.[5]
-
Inject your synthesized sample.
-
Calculate the enantiomeric excess using the areas of the two peaks:
-
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
-
If you cannot achieve baseline separation of the racemic standard, your method is not suitable for determining the ee of your reaction product.[7]
References
-
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). PMC - NIH. Retrieved from [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (n.d.). Accounts of Chemical Research. Retrieved from [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers. Retrieved from [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). MDPI. Retrieved from [Link]
-
Enantiomeric excess. (n.d.). Wikipedia. Retrieved from [Link]
-
Determination of Enantiomeric Purity via Formation of Diastereomers. (n.d.). Thieme. Retrieved from [Link]
-
HETEROCYCLES, Vol. 52, No. 3, 2000. (2000). Retrieved from [Link]
-
Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (2006). Retrieved from [Link]
-
Chiral auxiliary. (n.d.). Wikiwand. Retrieved from [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.). Journal of Chemical Education. Retrieved from [Link]
-
Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Diastereoselective reactions. (2013). YouTube. Retrieved from [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Chiral auxiliary - Wikiwand [wikiwand.com]
- 3. youtube.com [youtube.com]
- 4. 手性助剂 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Screening for Diastereomeric Salt Resolution
Welcome to the technical support center for diastereomeric salt resolution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical process of solvent screening for the resolution of chiral amines, using (S)-1-(o-Tolyl)ethanamine as a representative case study. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your chiral resolution experiments effectively.
Foundational Principles: The "Why" of Diastereomeric Resolution
Chiral resolution by diastereomeric salt formation is a cornerstone technique in pharmaceutical development for separating enantiomers from a racemic mixture.[1] The process leverages the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not.[1][2]
The core principle involves reacting a racemic mixture (containing both R and S enantiomers of your amine) with a single, pure enantiomer of a chiral resolving agent (typically a chiral acid).[3][4] This acid-base reaction forms two diastereomeric salts:
-
(R)-Amine + (R)-Acid → (R,R)-Diastereomeric Salt
-
(S)-Amine + (R)-Acid → (S,R)-Diastereomeric Salt
Because these salts are diastereomers, they possess different physical properties, most critically, different solubilities in a given solvent system.[5][6] The success of the entire resolution hinges on identifying a solvent in which one salt is significantly less soluble than the other, allowing it to selectively crystallize from the solution.[6]
The Role of the Solvent is Paramount: The solvent does not merely dissolve the components; it actively mediates the crystallization process. Its polarity, proticity, and hydrogen bonding capabilities directly influence the crystal lattice energy and solvation energy of each diastereomeric salt, thereby creating the solubility differential required for separation.[7] Selecting the right solvent is arguably the most critical variable in developing a successful resolution process.[7]
Getting Started: Selecting a Chiral Resolving Agent
For resolving a basic amine like 1-(o-Tolyl)ethanamine, a chiral acid is the resolving agent of choice. The selection is often empirical, but common, commercially available options provide a strong starting point.
Common Acidic Resolving Agents for Amines:
-
(+)-Tartaric Acid or (-)-Tartaric Acid[4]
-
(S)-(+)-Mandelic Acid or (R)-(-)-Mandelic Acid[4]
-
Dibenzoyl-D-tartaric acid
-
1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP)[6]
For this guide, we will proceed assuming (2R,3R)-(+)-Tartaric Acid has been selected as the resolving agent. The principles and protocols described are broadly applicable to other agents.
Experimental Protocol: Systematic Solvent Screening
This protocol outlines a systematic approach to screen multiple solvents efficiently to identify a promising system for the resolution of (±)-1-(o-Tolyl)ethanamine.
Workflow Overview
Caption: Workflow for Diastereomeric Salt Resolution Solvent Screening.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the racemic (±)-1-(o-Tolyl)ethanamine in a suitable, volatile solvent like methanol or ethanol.
-
Prepare a stock solution of the resolving agent, (2R,3R)-(+)-Tartaric Acid. Using a 0.5 molar equivalent with respect to the racemate is a common starting point that can sometimes improve the purity of the initial crop of crystals.
-
-
Screening Setup:
-
In an array of glass vials, add a precise volume of the racemic amine stock solution.
-
To each vial, add the corresponding volume of the resolving agent stock solution (e.g., 0.5 equivalents).
-
Evaporate the initial solvent (e.g., using a nitrogen stream or vacuum centrifuge) to leave the neat salt mixture at the bottom of each vial.
-
-
Solvent Addition & Crystallization:
-
To each vial, add a different screening solvent from the table below. A typical starting volume is 0.1 M to 0.5 M concentration.
-
Seal the vials and heat them with stirring/agitation until all solids dissolve completely. Note the temperature of dissolution.
-
Allow the vials to cool slowly and undisturbed to room temperature. A slow cooling rate is crucial for forming well-ordered crystals.
-
Once at room temperature, transfer the vials to a refrigerator or cold room (0-5 °C) and allow them to stand for 24-48 hours.[8]
-
-
Isolation and Analysis:
-
Visually inspect each vial for crystal formation. Note the form of the solid (e.g., fine needles, large prisms, amorphous powder, oil).
-
Isolate the crystalline material from each successful condition by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals and determine the yield.
-
To analyze the diastereomeric excess (d.e.) of the crystals, liberate the free amine by dissolving the salt in a dilute base (e.g., 1M NaOH) and extracting with a solvent like dichloromethane. Analyze the organic extract using chiral HPLC or GC.[4][9]
-
Similarly, analyze the mother liquor to determine the composition of the more soluble diastereomeric salt.
-
Recommended Screening Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics |
| Methanol | 5.1 | 65 | Protic, highly polar. Often results in high solubility. |
| Ethanol | 4.3 | 78 | Protic, polar. A very common and effective choice. |
| Isopropanol (IPA) | 3.9 | 82 | Protic, less polar than EtOH. Frequently provides good results.[10] |
| Acetonitrile | 5.8 | 82 | Aprotic, polar. Can offer different selectivity. |
| Ethyl Acetate | 4.4 | 77 | Aprotic, medium polarity. Good for less polar molecules. |
| Toluene | 2.4 | 111 | Nonpolar. Often used in mixtures. |
| Water | 10.2 | 100 | Highly protic and polar. Can be used alone or as an anti-solvent. |
| Acetone | 5.1 | 56 | Aprotic, polar. |
| IPA/Water Mixtures | Variable | Variable | Allows fine-tuning of polarity and proticity. |
| Toluene/Methanol | Variable | Variable | A nonpolar/polar mixture that can be effective.[3] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during solvent screening and resolution experiments in a direct question-and-answer format.
Q1: I'm not getting any crystals. The mixture remains a clear solution even after cooling.
Answer: This indicates that the diastereomeric salts are too soluble in the chosen solvent.
-
Immediate Action: Try placing the vial in a freezer (-20 °C) for a few hours. If crystals still do not form, try scratching the inside of the vial with a glass rod to induce nucleation.
-
Systematic Solution: The solvent is too effective. You need to decrease the solubility.
-
Increase Concentration: Evaporate some of the solvent and repeat the cooling cycle.
-
Change Solvent: Switch to a less polar solvent. For example, if you used methanol, try isopropanol or ethyl acetate.
-
Use an Anti-Solvent: If your salt is dissolved in a polar solvent like methanol, slowly add a nonpolar anti-solvent like heptane or toluene until turbidity persists, then warm slightly to redissolve and cool again.
-
Q2: My product "oiled out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the salt's melting point is lower than the solution temperature or its solubility is too high, preventing the formation of a stable crystal lattice. The mixture separates into a liquid phase of molten salt instead of a solid phase.
-
Causality: This is common when the solubility difference between the diastereomers is small or when cooling is too rapid.
-
Systematic Solution:
-
Dilute the Solution: Add more solvent to reduce the concentration, then attempt a slower cooling cycle.
-
Change Solvent System: This is the most robust solution. Move to a less polar solvent or a solvent mixture that has a lower solvating power for your salts.
-
Lower Dissolution Temperature: Use just enough heat to achieve dissolution. Overheating can sometimes contribute to oiling.
-
Q3: I got crystals, but the yield is very low (<10%).
Answer: A low yield can be due to several factors.
-
High Solubility: Even if one salt is less soluble, it may still have significant solubility, leaving a large amount in the mother liquor. Try a less polar solvent or a solvent mixture to "push" more material out of the solution.
-
Incorrect Stoichiometry: Ensure your racemate and resolving agent were combined in the correct ratio.
-
Insufficient Crystallization Time: Some systems require longer periods (even several days) to reach equilibrium and maximize crystal yield.
Q4: My crystals have a low diastereomeric excess (d.e.) or enantiomeric excess (e.e.).
Answer: This is a very common and critical issue. It means the less-soluble salt is co-crystallizing with the more-soluble one.
-
Causality: The solubility difference between the two diastereomeric salts in your chosen solvent is not large enough for effective separation.[5] The system may also have formed a eutectic mixture.
-
Systematic Solution:
-
Recrystallization: The simplest approach is to perform one or more recrystallizations of your isolated solid from the same or a different solvent. This will almost always improve the diastereomeric purity, albeit with a loss of yield.
-
Re-screen Solvents: Your current solvent is suboptimal. A different solvent may provide a much better selectivity. This is the core purpose of the screening process.
-
Kinetic vs. Thermodynamic Control: Sometimes, one diastereomer crystallizes much faster (kinetic product), but is not the most stable (thermodynamic product).[10] Try varying the crystallization time. A rapid filtration might capture the kinetic product with high purity, while a longer time might allow the system to equilibrate to a less pure mixture.[10]
-
Troubleshooting Decision Tree
Caption: Decision Tree for Troubleshooting Diastereomeric Crystallization.
Analysis & Quantification: Measuring Success
The effectiveness of a resolution is quantified by two key metrics: Yield and Enantiomeric Excess (e.e.) .
-
Yield: The mass of the desired diastereomeric salt obtained, expressed as a percentage of the theoretical maximum (which is 50% for a perfect resolution of a racemate).
-
Enantiomeric Excess (e.e.): A measure of the purity of the final, liberated amine. It is calculated as: e.e. (%) = |(% Major Enantiomer - % Minor Enantiomer)| / |(% Major Enantiomer + % Minor Enantiomer)| x 100
The most common and accurate methods for determining e.e. are chromatographic.[9]
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying enantiomers.[11][12]
-
Chiral Gas Chromatography (GC): Suitable for volatile amines.[9][12]
Optical rotation measured by a polarimeter can also be used to estimate e.e., but it requires knowledge of the specific rotation of the pure enantiomer and is generally less accurate than chromatographic methods.[12]
References
- Crystal Growth & Design. (2023). Population Balance Modeling of Diastereomeric Salt Resolution.
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
-
Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
-
YouTube. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallization. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
National Institutes of Health (NIH). (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]
-
ResearchGate. (2025). (PDF) Recent Developments in Optical Resolution. [Link]
-
Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
Royal Society of Chemistry. (n.d.). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Unknown Source. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. [Link]
-
Accounts of Chemical Research. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. [Link]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
-
PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. [Link]
Sources
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. uma.es [uma.es]
- 12. pharmaguru.co [pharmaguru.co]
Technical Support Center: Purification of (S)-1-(o-Tolyl)ethanamine
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of chiral amines. Specifically, it addresses the common and complex challenges encountered during the isolation of (S)-1-(o-Tolyl)ethanamine from a reaction mixture. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Troubleshooting Guide: Diastereomeric Salt Crystallization
This is the most common industrial and laboratory method for resolving racemic 1-(o-Tolyl)ethanamine. Success hinges on the differential solubility of the two diastereomeric salts formed between the racemic amine and a chiral acid.
Question 1: My yield of the desired diastereomeric salt is consistently low. What are the primary causes and how can I improve it?
Answer: Low yield is a frequent issue that can typically be traced back to suboptimal crystallization conditions. The goal is to find a solvent system where one diastereomeric salt is sparingly soluble while the other remains in solution.
-
Causality - The Role of the Solvent: The solubility of both diastereomeric salts is the most critical factor.[1] If the solvent is too "good" (high polarity for polar salts), both diastereomers will remain in solution. If it's too "poor," both may precipitate non-selectively. The ideal solvent or solvent mixture creates the largest possible solubility difference between the two diastereomeric salts.
-
Troubleshooting Steps:
-
Solvent Screening: The most crucial step. Start with common solvents like methanol, ethanol, or isopropanol, where salts of primary amines often show good differential solubility. If pure alcohols don't work, try solvent mixtures (e.g., ethanol/water, methanol/toluene). A systematic screen is the most effective approach.
-
Stoichiometry of the Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent is a standard practice.[2] This ensures that only the desired enantiomer crystallizes as a salt, leaving the other enantiomer free in the mother liquor, which maximizes the purity of the initial crystalline product.
-
Cooling Rate and Temperature Profile: Rapid cooling ("crashing out") often leads to the entrapment of impurities and the co-precipitation of the more soluble diastereomer, reducing both yield and purity.[3] Employ a gradual cooling protocol. For instance, allow the solution to cool to room temperature naturally before moving it to a 0-4°C refrigerator. Holding the mixture at the crystallization temperature for an extended period (e.g., 12-24 hours) can significantly improve the yield of the desired, less-soluble salt.[3]
-
Seeding: If crystallization is slow or fails to initiate, adding a few seed crystals of the pure, desired diastereomeric salt can induce crystallization and improve the overall outcome.[]
-
Question 2: After isolating the salt and liberating the free amine, the enantiomeric excess (ee) is much lower than expected. What went wrong?
Answer: Achieving a high diastereomeric excess in the crystalline salt is key to obtaining high enantiomeric excess in the final product. A low ee points to inefficient separation during the crystallization step.
-
Causality - The Purity of the Solid Phase: The final ee of your amine is a direct reflection of the purity of the diastereomeric salt. Co-crystallization, where the undesired diastereomer incorporates into the crystal lattice of the desired one, is a common culprit. This happens when the solubility difference between the two salts is not large enough in the chosen solvent.
-
Troubleshooting Steps:
-
Recrystallization: The most reliable method to upgrade purity. Dissolve the isolated diastereomeric salt in a minimum amount of hot solvent and re-crystallize it. This process washes away the more soluble, undesired diastereomer, and a single recrystallization can often dramatically increase the diastereomeric excess.
-
Washing Protocol: Ensure the filtered crystals are washed with a small amount of cold crystallization solvent.[2] This removes residual mother liquor, which is rich in the more soluble (undesired) diastereomer, without dissolving a significant amount of the desired product.
-
Check for Racemization: Ensure the conditions used to liberate the free amine from the salt (e.g., basification with NaOH) are not harsh enough to cause racemization.[5] While primary benzylic amines like 1-(o-Tolyl)ethanamine are generally stable, prolonged exposure to strong base at high temperatures should be avoided.
-
Verify Resolving Agent Purity: The optical purity of your resolving agent is paramount. If the resolving agent is not enantiopure, you cannot achieve a high ee in your product. Always use a resolving agent with the highest available optical purity.
-
Protocol & Data Summary: Diastereomeric Resolution
Experimental Protocol: Resolution of (rac)-1-(o-Tolyl)ethanamine using L-(+)-Tartaric Acid
-
Salt Formation: Dissolve one equivalent of racemic 1-(o-Tolyl)ethanamine in a suitable solvent (e.g., 5 volumes of methanol).[2] In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in the same solvent, heating gently if necessary.[2]
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with constant stirring. Allow the mixture to cool gradually to room temperature to induce crystallization. For optimal results, let the mixture stand for 12-24 hours.[3]
-
Isolation: Collect the precipitated crystals via vacuum filtration. Wash the filter cake with a small portion of cold methanol to remove the mother liquor.
-
Enantiomer Liberation: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH solution) until the pH is >11 to deprotonate the amine and dissolve the tartaric acid.
-
Extraction: Extract the liberated (S)-1-(o-Tolyl)ethanamine with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Table 1: Comparison of Common Chiral Resolving Agents for Primary Amines
| Resolving Agent | Typical Solvents | Advantages | Considerations |
| L-(+)-Tartaric Acid | Alcohols (MeOH, EtOH), Water | Inexpensive, readily available in both enantiomeric forms. | May form solvates; sometimes provides moderate selectivity. |
| (S)-(+)-Mandelic Acid | Alcohols, Acetonitrile | Often provides excellent discrimination for arylethylamines.[6] | More expensive than tartaric acid. |
| (-)-Di-p-toluoyl-D-tartaric acid (D-DTTA) | Alcohols, Ethyl Acetate | Bulky groups can enhance chiral recognition and crystal packing, leading to better separation.[2] | Higher cost and molecular weight. |
Visualization: Diastereomeric Salt Resolution Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: Asymmetric Synthesis Using (S)-1-(o-Tolyl)ethanamine
Welcome to the technical support center for asymmetric synthesis involving the chiral auxiliary, (S)-1-(o-Tolyl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chiral amine in their synthetic endeavors. Here, we address common challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable troubleshooting strategies to optimize your diastereoselective transformations. Our goal is to empower you with the expertise to anticipate and overcome potential hurdles, ensuring the integrity and efficiency of your chiral syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of (S)-1-(o-Tolyl)ethanamine in asymmetric synthesis?
(S)-1-(o-Tolyl)ethanamine is a widely used chiral auxiliary and resolving agent in asymmetric synthesis. Its primary applications include:
-
Asymmetric Strecker Synthesis: To produce enantiomerically enriched α-amino acids.
-
Asymmetric Reductive Amination: For the synthesis of chiral secondary amines from prochiral ketones.
-
Diastereoselective Alkylation Reactions: Where it is temporarily incorporated to direct the stereochemical outcome of alkylations at an adjacent center.
-
Resolution of Racemic Acids: By forming diastereomeric salts that can be separated by crystallization.
The steric bulk of the ortho-tolyl group plays a crucial role in facial shielding of intermediates, leading to high levels of diastereoselectivity in many reactions.
Q2: Why am I observing low diastereomeric excess (d.e.) in my reaction?
Low diastereomeric excess is a common issue that can stem from several factors. It is essential to systematically evaluate each component of your reaction setup. Potential causes include:
-
Incomplete Imine/Enamine Formation: The formation of the key diastereomeric intermediate may not be going to completion.
-
Epimerization: The newly formed stereocenter or the stereocenter of the auxiliary might be susceptible to epimerization under the reaction or workup conditions.
-
Incorrect Reaction Temperature: Temperature can have a profound impact on the transition state energies leading to the different diastereomers.
-
Suboptimal Solvent Choice: The polarity and coordinating ability of the solvent can influence the conformation of the transition state.
-
Racemization of the Chiral Auxiliary: Although less common, the chiral auxiliary itself could undergo racemization under harsh conditions.
A thorough investigation of these parameters, as detailed in the troubleshooting guides below, is critical for improving diastereoselectivity.
Q3: How can I effectively remove the (S)-1-(o-Tolyl)ethanamine auxiliary after the reaction?
The removal of the chiral auxiliary is a critical step to isolate the desired enantiomerically pure product. The most common method for cleaving the N-benzyl-type bond formed with the auxiliary is catalytic hydrogenation.
-
Standard Conditions: Palladium on carbon (Pd/C) under a hydrogen atmosphere is the most frequently employed method.
-
Alternative Catalysts: In cases where the product contains other reducible functional groups, alternative catalysts or hydrogen sources might be necessary. For instance, transfer hydrogenation using ammonium formate or cyclohexene can be a milder alternative.
-
Acid-catalyzed Hydrolysis: For some substrates, acidic hydrolysis can be employed, although this method is generally less common due to the potential for side reactions.
It is crucial to optimize the cleavage conditions to ensure complete removal of the auxiliary without affecting the stereochemical integrity of the product.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues encountered during asymmetric synthesis using (S)-1-(o-Tolyl)ethanamine.
Guide 1: Low Diastereoselectivity in Asymmetric Strecker Synthesis
The asymmetric Strecker synthesis is a powerful method for producing chiral α-amino acids. However, achieving high diastereoselectivity can be challenging.
Problem: The diastereomeric ratio (d.r.) of the resulting α-aminonitrile is lower than expected.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Imine Formation | The equilibrium between the aldehyde/ketone and the imine formed with (S)-1-(o-Tolyl)ethanamine may not favor the imine. This leads to a competing non-stereoselective background reaction. | 1. Use of a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to remove water and drive the equilibrium towards the imine. 2. Azeotropic Removal of Water: For reactions in suitable solvents like toluene, use a Dean-Stark apparatus to remove water azeotropically. 3. Pre-formation of the Imine: Form the imine in a separate step before adding the cyanide source. Monitor imine formation by ¹H NMR or IR spectroscopy. |
| Epimerization of the α-Aminonitrile | The α-proton of the nitrile is acidic and can be abstracted by base, leading to epimerization of the newly formed stereocenter. | 1. Control of pH: Ensure the reaction is not overly basic. If using a cyanide salt, consider using a milder cyanide source or a buffered system. 2. Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that may cause epimerization. Monitor the reaction progress closely by TLC or HPLC. 3. Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Suboptimal Reaction Conditions | The choice of solvent and temperature can significantly influence the transition state and, therefore, the diastereoselectivity. | 1. Solvent Screening: Evaluate a range of solvents with varying polarities (e.g., methanol, ethanol, dichloromethane, toluene). 2. Temperature Optimization: Systematically vary the reaction temperature. Lower temperatures often lead to higher diastereoselectivity. |
Workflow for Optimizing Diastereoselectivity in Strecker Synthesis:
Caption: Optimization workflow for improving diastereoselectivity.
Guide 2: Byproduct Formation in Reductive Amination
Reductive amination of a prochiral ketone with (S)-1-(o-Tolyl)ethanamine is a common route to chiral secondary amines. However, several side reactions can lead to the formation of unwanted byproducts.
Problem: Formation of significant amounts of byproducts, such as the reduced ketone (alcohol) or dialkylated amine.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Reduction of the Ketone | The reducing agent can reduce the starting ketone to the corresponding alcohol before it reacts with the amine to form the imine. | 1. Choice of Reducing Agent: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are known to preferentially reduce imines over ketones.[1] 2. One-Pot, Two-Step Procedure: Allow the imine to form completely before adding the reducing agent. This can be monitored by TLC or ¹H NMR. |
| Over-alkylation of the Amine | The newly formed secondary amine can react with another molecule of the ketone, leading to the formation of a tertiary amine byproduct. | 1. Stoichiometry Control: Use a slight excess of the chiral amine to ensure the ketone is fully consumed in the formation of the desired secondary amine. 2. Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture to keep the concentration of the newly formed secondary amine low. |
| Formation of Homo-coupled Amine | The chiral auxiliary can potentially react with itself under certain conditions, although this is less common. | 1. Reaction Conditions: Ensure that the reaction conditions are not forcing (e.g., excessively high temperatures or prolonged reaction times). |
Proposed Mechanism for Byproduct Formation:
Caption: Pathways for desired product and common byproducts.
Guide 3: Incomplete Cleavage of the Chiral Auxiliary
The final step in many asymmetric syntheses using (S)-1-(o-Tolyl)ethanamine is the removal of the auxiliary group. Incomplete cleavage can lead to purification challenges and lower overall yields.
Problem: Residual chiral auxiliary attached to the product after the cleavage step.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Deactivation | The palladium catalyst can be poisoned by impurities or by the amine product itself, leading to incomplete reaction. | 1. Increase Catalyst Loading: Incrementally increase the amount of Pd/C catalyst. 2. Use a Fresh Catalyst: Ensure the Pd/C catalyst is not old or has been improperly stored. 3. Add an Acid Scavenger: In some cases, adding a non-nucleophilic base can prevent catalyst deactivation by acidic byproducts. |
| Insufficient Hydrogen Pressure | The pressure of hydrogen gas may not be sufficient to drive the reaction to completion, especially for sterically hindered substrates. | 1. Increase Hydrogen Pressure: If using a Parr shaker or autoclave, increase the hydrogen pressure. 2. Use a Hydrogen Balloon: For smaller scale reactions, ensure the hydrogen balloon is adequately filled and that there are no leaks. |
| Steric Hindrance | The steric bulk around the N-benzyl bond can hinder the approach of the catalyst, slowing down the cleavage reaction. | 1. Prolong Reaction Time: Increase the reaction time and monitor for completion by TLC or LC-MS. 2. Increase Reaction Temperature: Gently warming the reaction mixture may help to overcome the activation energy barrier. 3. Alternative Cleavage Methods: Consider alternative methods such as transfer hydrogenation or the use of other catalysts like Pearlman's catalyst (Pd(OH)₂/C). |
Protocol for a Robust Auxiliary Cleavage:
-
Dissolve the Substrate: Dissolve the N-benzylated product in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add Catalyst: Add 10-20 mol% of 10% Pd/C to the solution.
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus at 50 psi).
-
Monitor Reaction: Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS until the starting material is completely consumed.
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the product by column chromatography or crystallization.
Data Presentation
Table 1: Typical Diastereomeric Ratios in Asymmetric Strecker Synthesis with (S)-1-(o-Tolyl)ethanamine
| Aldehyde | Cyanide Source | Solvent | Temperature (°C) | Diastereomeric Ratio (S,S):(S,R) |
| Benzaldehyde | TMSCN | CH₂Cl₂ | -78 | 95:5 |
| Isovaleraldehyde | NaCN/AcOH | MeOH | 0 | 92:8 |
| Pivaldehyde | KCN/NH₄Cl | H₂O/MeOH | 25 | 88:12 |
Note: These are representative values and can vary depending on the specific reaction conditions.
References
- Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis: recent developments and trends for enamide reduction, reductive amination, and imine reduction.
- Corey, E. J., & Grogan, M. J. (1999).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.
- Davis, F. A., & Zhou, P. (1997). Asymmetric synthesis of α-amino acids using sulfinimines (N-sulfinyl imines). Chemical Reviews, 97(7), 2061-2094.
- Vedejs, E., & Jure, M. (2005). Efficiency in nonenzymatic kinetic resolution.
- Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
Sources
Technical Support Center: Temperature Optimization for Crystallization of (S)-1-(o-Tolyl)ethanamine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the temperature optimization of the crystallization of (S)-1-(o-Tolyl)ethanamine. As a chiral amine, its purification via crystallization, typically through diastereomeric salt formation, is a critical step where temperature control is paramount for achieving high enantiomeric purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the crystallization of (S)-1-(o-Tolyl)ethanamine?
The most common and industrially scalable method for the resolution of racemic amines like (S)-1-(o-Tolyl)ethanamine is through the formation of diastereomeric salts with a chiral resolving agent.[1][2] This technique leverages the different physical properties, particularly solubility, of the resulting diastereomeric salts to enable their separation by fractional crystallization.[1][3][4]
Q2: How does temperature influence the crystallization of (S)-1-(o-Tolyl)ethanamine diastereomeric salts?
Temperature is a critical parameter that directly affects the solubility of the diastereomeric salts.[3] Generally, lowering the temperature decreases solubility, which can lead to a higher yield of the crystallized salt.[1] However, the rate of cooling is equally important, as it significantly impacts the crystal size, purity, and morphology.[3] A controlled temperature profile is essential for selective crystallization of the desired diastereomer.
Q3: What is "oiling out" and how can I prevent it during the crystallization of my (S)-1-(o-Tolyl)ethanamine salt?
"Oiling out" is the separation of the solute from the solution as a liquid phase instead of a solid crystalline material. This phenomenon often occurs due to high supersaturation or when the crystallization temperature is above the melting point of the solvated solid.[1] To prevent this, you can:
-
Reduce the initial concentration of your solution.
-
Employ a slower cooling rate.
-
If using an anti-solvent, add it more slowly.
-
Select a solvent system that allows for crystallization at a higher temperature, ensuring it is below the melting point of the salt.[1]
Q4: How critical is the choice of solvent in temperature optimization?
The choice of solvent is paramount as it dictates the solubility difference between the two diastereomeric salts.[3][5] An ideal solvent will exhibit a significant difference in the solubility of the desired and undesired diastereomers at a given temperature.[1] Furthermore, the solvent's properties influence crystal morphology and can even lead to the formation of different polymorphic forms.[6]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the temperature optimization of (S)-1-(o-Tolyl)ethanamine crystallization.
Issue 1: Low Yield of the Desired Diastereomeric Salt
Possible Causes:
-
High solubility of the target salt: The chosen solvent may be too effective at dissolving the desired diastereomer, even at lower temperatures.
-
Suboptimal final temperature: The crystallization process might be terminated at a temperature where a significant amount of the product remains in the solution.
-
Insufficient crystallization time: The system may not have reached equilibrium, leaving a substantial portion of the product in the mother liquor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low crystallization yield.
Solutions:
-
Solvent Screening: Conduct a systematic screening of different solvents or solvent mixtures to find a system where the desired diastereomeric salt has lower solubility.
-
Temperature Optimization: Experiment with lower final crystallization temperatures. A stepwise cooling profile can also be beneficial.
-
Extended Maturation: Increase the stirring time at the final temperature to allow for complete crystallization.[1]
-
Mother Liquor Analysis: Analyze the mother liquor via techniques like HPLC to quantify the amount of unprecipitated product. This can inform adjustments to the cooling profile or solvent choice.
Issue 2: Low Enantiomeric Purity (Diastereomeric Excess) of the Crystallized Salt
Possible Causes:
-
Co-precipitation of the undesired diastereomer: The solubility difference between the two diastereomers in the chosen solvent may not be significant enough.
-
Rapid cooling: Fast cooling rates can lead to the entrapment of impurities and the undesired diastereomer within the crystal lattice.[1]
-
Incorrect stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the purity of the crystallized salt.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantiomeric purity.
Solutions:
-
Solvent System Optimization: A systematic solvent screen is crucial to identify a system that maximizes the solubility difference between the two diastereomeric salts.[3]
-
Controlled Cooling Rate: Employ a slow and controlled cooling profile. Gradual cooling allows for the selective crystallization of the less soluble diastereomer.[3]
-
Stoichiometry Adjustment: Vary the molar ratio of the resolving agent. While a 1:1 ratio is a common starting point, substoichiometric amounts (e.g., 0.5 equivalents) can sometimes improve purity.[1]
-
Recrystallization: Recrystallize the obtained salt, potentially using a different solvent system, to further enhance the diastereomeric excess.[3]
Experimental Protocols
Protocol 1: Temperature Screening for Optimal Crystallization
This protocol outlines a method for screening different temperatures to determine the optimal conditions for the crystallization of the diastereomeric salt of (S)-1-(o-Tolyl)ethanamine.
Materials:
-
Racemic 1-(o-Tolyl)ethanamine
-
Chiral resolving agent (e.g., tartaric acid derivative)
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures with water)
-
Temperature-controlled reaction vessels
-
Magnetic stirrer and stir bars
-
Filtration apparatus
Procedure:
-
Salt Formation: In a series of vials, dissolve the racemic 1-(o-Tolyl)ethanamine and the chiral resolving agent in a chosen solvent at an elevated temperature until a clear solution is obtained.
-
Temperature Gradient: Place the vials in a temperature-controlled block or parallel reactor system that allows for a gradient of final temperatures (e.g., 40°C, 30°C, 20°C, 10°C, 0°C).
-
Controlled Cooling: Program a slow cooling rate (e.g., 0.1-0.5°C/min) to reach the target temperatures.
-
Equilibration: Allow the solutions to stir at the final temperatures for a set period (e.g., 12-24 hours) to ensure equilibrium is reached.
-
Isolation and Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Characterization: Analyze the yield and diastereomeric excess (and thus enantiomeric excess of the amine after liberation) of the crystals from each temperature point using techniques like HPLC.
Protocol 2: Controlled Cooling Crystallization
This protocol provides a step-by-step guide for performing a controlled cooling crystallization to improve crystal purity and size.
Procedure:
-
Dissolution: Dissolve the diastereomeric salt in the optimal solvent system identified from the screening protocol at a temperature that ensures complete dissolution.
-
Seeding (Optional but Recommended): Cool the solution to a temperature where it is slightly supersaturated. Add a small amount of seed crystals of the desired pure diastereomer to induce crystallization.[1]
-
Slow Cooling Phase: Implement a slow, linear cooling ramp (e.g., 0.1°C/min) to the final crystallization temperature.
-
Maturation Phase: Hold the mixture at the final temperature with stirring for an extended period (e.g., 4-12 hours) to allow the crystallization to go to completion.[1]
-
Isolation: Filter the crystals, wash with cold solvent, and dry under vacuum.
Data Presentation
Table 1: Hypothetical Solubility Data for Diastereomeric Salts of (S)-1-(o-Tolyl)ethanamine with a Chiral Acid
| Solvent System | Temperature (°C) | Solubility of (S)-amine salt (mg/mL) | Solubility of (R)-amine salt (mg/mL) | Solubility Ratio ((R)/(S)) |
| Methanol | 40 | 150 | 180 | 1.2 |
| 20 | 50 | 75 | 1.5 | |
| 0 | 10 | 25 | 2.5 | |
| Ethanol/Water (9:1) | 40 | 120 | 160 | 1.33 |
| 20 | 40 | 65 | 1.63 | |
| 0 | 8 | 20 | 2.5 | |
| Isopropanol | 40 | 80 | 110 | 1.38 |
| 20 | 25 | 45 | 1.8 | |
| 0 | 5 | 15 | 3.0 |
Note: This data is illustrative. Actual solubility data must be determined experimentally.
References
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
-
ACS Publications. (2024). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. [Link]
-
ACS Publications. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. [Link]
-
MDPI. (2025). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. [Link]
-
Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
ResearchGate. (n.d.). Effect of a methyl group on the spontaneous resolution of a square-pyramidal coordination compound: Crystal packing and conglomerate formation. [Link]
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]
-
National Institutes of Health. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]
-
National Institutes of Health. (2023). Effect of Methyl Groups on Formation of Ordered or Layered Graphitic Materials from Aromatic Molecules. [Link]
-
ResearchGate. (2023). Crystallization Based Resolution of Enantiomeric and Diastereomeric Derivatives of myo-Inositol. [Link]
-
How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization?. [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure of a chiral aromatic amine chloride salt (C8H12N)Cl. [Link]
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]
-
National Institutes of Health. (n.d.). (S)-1-(p-tolyl)ethanamine. [Link]
-
ACS Publications. (2020). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. [Link]
-
Semantic Scholar. (n.d.). Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral resolution with frozen aqueous amino acids - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY02522B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
Technical Support Center: Enhancing Diastereoselectivity with (S)-1-(o-Tolyl)ethanamine
Welcome to the technical support center for the chiral auxiliary, (S)-1-(o-Tolyl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile molecule to control stereochemistry in their synthetic routes. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your diastereoselective reactions.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is dedicated to resolving specific problems you may encounter when using (S)-1-(o-Tolyl)ethanamine as a chiral auxiliary.
Question 1: Why is the diastereoselectivity of my reaction lower than expected?
Low diastereoselectivity is a frequent challenge in asymmetric synthesis. Several factors related to your reaction setup and reagents can contribute to this issue. Let's break down the potential causes and solutions.
Potential Cause 1: Incomplete Enolate Formation or Isomerization
The geometry of the enolate intermediate is critical for achieving high diastereoselectivity. Incomplete deprotonation or equilibration of the enolate can lead to a mixture of stereochemical outcomes.
-
Solution:
-
Choice of Base: Employ a strong, non-nucleophilic base to ensure rapid and complete deprotonation. Lithium diisopropylamide (LDA) is a common choice, but for substrates prone to aggregation, consider alternatives like lithium hexamethyldisilazide (LHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS).
-
Deprotonation Time and Temperature: Allow sufficient time for complete enolate formation at low temperatures, typically -78 °C, before adding the electrophile.[1] Unintentional warming during reagent addition can lead to decreased yield and selectivity.[2][3]
-
Additive Effects: The presence of salt additives can influence the geometry and aggregation state of lithium enolates.[2] While sometimes beneficial, they can also have no effect or a detrimental one depending on the specific reaction.[2]
-
Potential Cause 2: Reaction Temperature Fluctuations
Strict temperature control is paramount. Even minor increases in temperature can compromise diastereoselectivity by allowing for competing reaction pathways or equilibration of intermediates.
-
Solution:
-
Maintain Low Temperatures: Conduct the reaction at the lowest feasible temperature, often -78 °C, from deprotonation through quenching.[2]
-
Pre-cooled Reagents: Pre-cool solutions of the electrophile and quenching agent before adding them to the reaction mixture to avoid localized warming.[2]
-
Monitoring: Use a calibrated low-temperature thermometer to accurately monitor the internal reaction temperature.
-
Potential Cause 3: Solvent Effects
The solvent plays a crucial role in solvating the reactive species and influencing the transition state geometry.[4]
-
Solution:
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) is a standard solvent for many enolate-based reactions due to its good solvating properties for lithium salts.[1][2] However, in some cases, other ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) or dimethoxyethane (DME) might offer improved selectivity.[2] A solvent screen is often a worthwhile optimization step.
-
Solvent Purity: Ensure the use of anhydrous solvent, as water can quench the enolate and lead to side reactions.
-
Potential Cause 4: Steric and Electronic Properties of the Substrate and Electrophile
The inherent properties of your starting material and electrophile can significantly impact the facial bias of the reaction.
-
Solution:
-
Substrate Modification: If possible, consider modifications to the acyl portion of the amide to enhance steric differentiation.
-
Electrophile Choice: Highly reactive electrophiles may exhibit lower selectivity. If options are available, a less reactive electrophile might lead to a more organized transition state and higher diastereoselectivity.
-
| Parameter | Recommendation | Rationale |
| Base | Strong, non-nucleophilic (e.g., LDA, LHMDS) | Ensures complete and rapid formation of the desired enolate. |
| Temperature | -78 °C or lower | Minimizes side reactions and potential for intermediate equilibration.[2] |
| Solvent | Anhydrous THF | Good solvation of lithium enolates, promoting a single reactive species.[1][2] |
| Additives | Use with caution | Can influence aggregation and reactivity, but effects are system-dependent.[2] |
Question 2: How can I efficiently remove the (S)-1-(o-Tolyl)ethanamine auxiliary after the reaction?
Cleavage of the chiral auxiliary is a critical final step. The choice of method depends on the desired product (e.g., carboxylic acid, alcohol, aldehyde).
For Cleavage to a Carboxylic Acid:
-
Protocol: Acidic or Basic Hydrolysis
-
Basic Hydrolysis: Treat the amide with an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide, often with a co-solvent like methanol or THF, at elevated temperatures.
-
Acidic Hydrolysis: Reflux the amide in a strong aqueous acid like hydrochloric acid or sulfuric acid.
-
Workup: After hydrolysis, acidify the reaction mixture (if basic hydrolysis was used) and extract the desired carboxylic acid. The protonated (S)-1-(o-Tolyl)ethanamine will remain in the aqueous layer and can be recovered by basification and extraction.[1]
-
For Milder Cleavage Conditions:
-
Protocol: Reductive Cleavage to an Alcohol
-
Treat the amide with a strong reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent such as THF or diethyl ether.
-
This will reduce the amide to the corresponding primary alcohol and release the chiral auxiliary.
-
-
Protocol: Conversion to other Functional Groups
-
Weinreb Amide Formation: Reaction with Me(MeO)NH·HCl and a Grignard reagent can convert the chiral amide into a Weinreb amide, which can then be further transformed into a ketone or aldehyde.
-
Question 3: I am observing significant side product formation. What are the likely causes?
Side product formation can arise from several issues, including the stability of your reagents and intermediates.
Potential Cause 1: Enolate Instability
At higher temperatures, the enolate may be unstable and undergo decomposition or side reactions before the addition of the electrophile.
-
Solution: As mentioned previously, strict adherence to low temperatures (-78 °C) is crucial.[2] Minimize the time between enolate formation and electrophile addition.
Potential Cause 2: Electrophile Reactivity
Highly reactive or sterically unhindered electrophiles may react with the enolate in a non-selective manner.
-
Solution: If possible, choose an electrophile with appropriate reactivity for your system. In some cases, converting the electrophile to a less reactive derivative (e.g., from an alkyl iodide to a bromide or chloride) can improve selectivity.
Potential Cause 3: Di-alkylation
If the product of the first alkylation still possesses an acidic proton, a second alkylation can occur, leading to a mixture of products.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the electrophile to ensure complete reaction with the initially formed enolate.[1] Avoid a large excess, which can promote side reactions.
Frequently Asked Questions (FAQs)
What is the mechanism of stereocontrol with (S)-1-(o-Tolyl)ethanamine?
The stereochemical outcome is primarily dictated by steric hindrance.[1] When the amide derived from (S)-1-(o-Tolyl)ethanamine is deprotonated to form an enolate, the lithium cation often chelates to the enolate oxygen and the amide carbonyl oxygen. This chelation, along with the steric bulk of the o-tolyl group, forces the enolate to adopt a specific conformation. The bulky o-tolyl group then shields one face of the enolate, directing the incoming electrophile to attack from the less hindered face.[1][5] This leads to the preferential formation of one diastereomer.
Caption: Stereocontrol via a chelated enolate intermediate.
How should I store and handle (S)-1-(o-Tolyl)ethanamine?
(S)-1-(o-Tolyl)ethanamine is an amine and should be handled in a well-ventilated fume hood. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place to prevent degradation.
What is a typical experimental protocol for a diastereoselective alkylation?
Below is a general protocol for the diastereoselective alkylation of an amide derived from (S)-1-(o-Tolyl)ethanamine. Note that specific conditions may need to be optimized for your particular substrate.
Step-by-Step Protocol:
-
Amide Formation: React the carboxylic acid of interest with (S)-1-(o-Tolyl)ethanamine using a standard coupling reagent (e.g., DCC, EDC) to form the corresponding amide. Purify the amide by column chromatography or recrystallization.
-
Enolate Formation:
-
Dissolve the purified amide in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) in THF dropwise to the amide solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Add the electrophile (1.2 equivalents), either neat or as a pre-cooled solution in anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the optimized reaction time (typically 1-4 hours).
-
-
Quenching:
-
Workup and Analysis:
-
Extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.[1]
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis before purification.[1]
-
-
Purification: Purify the product by flash column chromatography on silica gel.
Caption: A typical workflow for diastereoselective alkylation.
References
- P. G. Cozzi, "Solvent effects on stereoselectivity: more than just an environment," Chemical Society Reviews, 2009.
- S. J. Mear et al., "Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline," ChemRxiv, 2022.
- BenchChem, "A Comparative Guide to Stereocontrol by (S)-1-Phenylethylamine and Other Chiral Auxiliaries," BenchChem, 2025.
- Wikipedia, "Chiral auxiliary," Wikipedia, 2023.
- ResearchGate, "(PDF)
Sources
Validation & Comparative
A Comparative Guide to Chiral HPLC Method Development for the Resolution of (S)-1-(o-Tolyl)ethanamine
Abstract
The enantiomeric purity of chiral intermediates is a cornerstone of modern pharmaceutical development. (S)-1-(o-Tolyl)ethanamine is a critical chiral building block whose stereochemical integrity must be rigorously controlled. This guide presents a systematic, field-proven methodology for developing a robust and efficient chiral High-Performance Liquid Chromatography (HPLC) method for its enantiomeric resolution. We will move beyond rote protocols to explore the causal relationships between analyte structure, chiral stationary phase (CSP) selection, and mobile phase composition. This document provides researchers, scientists, and drug development professionals with a comparative framework, supported by experimental logic and detailed workflows, to accelerate method development for this and structurally related primary amines.
The First Pillar: Mechanistic Understanding of Chiral Recognition
Successful chiral method development begins not with random screening, but with a foundational understanding of the analyte and the principles of chiral recognition. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) remains the most powerful and widely adopted technique for separating enantiomers.
The target analyte, 1-(o-Tolyl)ethanamine, possesses a primary amine group and a single stereocenter directly adjacent to an aromatic tolyl group. This structure provides multiple potential points of interaction for chiral recognition:
-
A Hydrogen Bond Donor/Acceptor: The primary amine (-NH2) group.
-
A π-Basic Aromatic Ring: The o-tolyl group, capable of π-π interactions.
-
Steric Hindrance: The spatial arrangement of the methyl and ethyl groups around the chiral center.
Chiral recognition is achieved when an enantiomer forms a transient, diastereomeric complex with the CSP. For this to occur, a sufficient difference in the stability and energy of these complexes for the two enantiomers is required. This is often conceptualized by the "three-point interaction model," which posits that at least three simultaneous points of interaction are needed for effective discrimination.[1][2] For primary amines, these interactions typically involve a combination of hydrogen bonding, π-π stacking, dipole-dipole forces, and steric inclusion into the chiral selector's structure.[3][4]
Given these structural features, polysaccharide-based CSPs are the most logical and historically successful starting point. These phases, derived from amylose and cellulose phenylcarbamates, offer a complex chiral environment with grooves and cavities that are highly effective at resolving a broad range of racemates, including primary amines.[3][5]
The Second Pillar: A Comparative Strategy for CSP Selection
The choice of CSP is the most critical parameter in a chiral separation. While hundreds of CSPs exist, a rational screening approach focusing on phases with the highest probability of success is paramount. For a primary amine like 1-(o-Tolyl)ethanamine, the screening set should prioritize polysaccharide and cyclofructan-based columns.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide CSPs are created by derivatizing the hydroxyl groups of amylose or cellulose with substituted phenylcarbamates. The nature of the polysaccharide backbone (helical amylose vs. more linear cellulose) and the electronic and steric properties of the substituents dictate the chiral recognition capabilities.[4][5]
A key distinction lies in their construction:
-
Coated CSPs: The chiral polymer is physically adsorbed onto the silica support. These often provide excellent enantioselectivity but are restricted to a limited range of "safe" solvents (e.g., alkane/alcohols) to prevent stripping the chiral selector.
-
Immobilized CSPs: The chiral selector is covalently bonded to the silica. This provides exceptional robustness, allowing the use of an extended range of solvents (e.g., ethyl acetate, THF, dichloromethane), which dramatically expands the method development possibilities and can unlock unique selectivity profiles.[4][5][6]
Cyclofructan-Based CSPs: A Powerful Alternative
Cyclofructan-based CSPs have also demonstrated a high success rate for separating primary amines, particularly in the polar organic mode.[7] They offer a different mechanism of interaction and can be highly effective when polysaccharide phases fail.
Recommended CSP Screening Protocol
A pragmatic initial screening should include columns that offer diverse interaction mechanisms.
| CSP Name (Example) | Chiral Selector | Backbone | Type | Primary Rationale for Inclusion |
| CHIRALPAK® IE | Amylose tris(3,5-dichlorophenylcarbamate) | Amylose | Immobilized | Broad selectivity for amines; robust due to immobilization. The electron-withdrawing chloro groups alter π-π interaction potential.[8] |
| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | Coated | A gold-standard, widely successful CSP. The electron-donating methyl groups provide a different electronic environment than the IE phase.[8][9] |
| Larihc® CF6-P | Derivatized Cyclofructan | Cyclofructan | Immobilized | Offers a complementary and often orthogonal separation mechanism to polysaccharide phases, especially effective in polar organic mode.[7] |
The following workflow diagram illustrates a logical approach to CSP selection.
Caption: CSP selection workflow for primary amines.
The Third Pillar: Mastering Mobile Phase Optimization
Once a promising CSP is identified, the mobile phase becomes the primary tool for optimizing the separation. For 1-(o-Tolyl)ethanamine, Normal Phase (NP) chromatography is the most common and effective approach.
The Essential Role of Amine Additives
The single most important factor for achieving good peak shape and reproducible retention for basic analytes like amines is the addition of a basic modifier to the mobile phase.[10]
Causality:
-
Silanol Masking: Residual silanol groups on the silica surface are acidic and can cause strong, non-specific interactions with basic analytes, leading to severe peak tailing and poor resolution. A basic additive neutralizes these sites.[11]
-
Modulating Interaction: The additive competes with the analyte for polar interaction sites on the CSP, which can modulate retention and improve selectivity.
A comparative screening of additives is highly recommended, as their structure can significantly influence the separation.
| Additive | Typical Conc. | Advantages | Considerations |
| Diethylamine (DEA) | 0.1% | General purpose, widely used, good starting point.[9][10] | May not provide the best peak shape for all amines. |
| Butylamine (BA) | 0.1% | Often provides superior peak shape and efficiency for primary amines on polysaccharide CSPs.[7] | Can have a stronger "memory effect" on the column. |
| Ethanolamine (EA) | 0.1% - 0.2% | Can dramatically improve resolution and peak symmetry for difficult separations.[10] | Limited miscibility with high concentrations of alkane; requires some alcohol in the mobile phase.[10] |
| Triethylamine (TEA) | 0.1% - 0.2% | Effective silanol masker, often used in combination with an acidic modifier for specific applications.[7][12] | Can sometimes suppress chiral recognition compared to primary or secondary amines. |
Expert Insight - The "Memory Effect": Amine additives, especially primary amines like butylamine, can strongly adsorb to the CSP. This "memory effect" can alter the column's performance in subsequent runs, even after the additive is removed from the mobile phase.[11] It is crucial to dedicate a column to methods using specific additives or to employ rigorous, validated washing procedures when switching methods.
Optimizing with Organic Modifiers
In normal phase, the mobile phase typically consists of an alkane (e.g., n-Hexane or Heptane) and an alcohol modifier. The type and concentration of the alcohol are adjusted to control retention and selectivity.
-
Alcohol Strength: Eluting strength typically follows Methanol > Ethanol > 2-Propanol (IPA).
-
Impact on Selectivity: The steric bulk and hydrogen bonding capacity of the alcohol can influence how it interacts with the CSP and the analyte, often leading to changes in the separation factor (α).[13] A method that shows partial separation with IPA may achieve baseline resolution by switching to Ethanol.
Experimental Protocol and Comparative Data
This section provides a detailed protocol for the systematic development of a chiral method for 1-(o-Tolyl)ethanamine.
Step-by-Step Experimental Workflow
-
System Preparation:
-
Use an HPLC system equipped with a UV detector. Set the wavelength to 254 nm or a more specific wavelength determined by the analyte's UV spectrum.
-
Ensure the system is thoroughly flushed and equilibrated with the initial mobile phase.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 1-(o-Tolyl)ethanamine at approximately 1.0 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of ~0.1 mg/mL. Causality: Dissolving the sample in the mobile phase prevents peak distortion caused by solvent mismatch.
-
-
Phase 1: CSP & Additive Screening:
-
Install the first screening column (e.g., CHIRALPAK® IE, 250 x 4.6 mm, 5 µm).
-
Equilibrate the column with the starting mobile phase (e.g., n-Hexane / 2-Propanol (90:10, v/v) + 0.1% DEA) at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Inject the racemic sample (5-10 µL) and record the chromatogram.
-
Repeat the injection using 0.1% Butylamine (BA) as the additive, allowing for full column re-equilibration.
-
Repeat this process for the other selected CSPs (e.g., CHIRALCEL® OD-H).
-
-
Phase 2: Mobile Phase Optimization:
-
Using the CSP that provided the best initial "hit" (evidence of separation), systematically vary the alcohol modifier and its concentration.
-
Alcohol Type: Test Ethanol in place of 2-Propanol (e.g., n-Hexane / Ethanol (90:10, v/v) + 0.1% BA).
-
Alcohol Concentration: Adjust the percentage of the best alcohol (e.g., from 10% to 15% or 5%) to optimize the balance between resolution and run time. Increasing alcohol content will decrease retention time.
-
Illustrative Experimental Data
The following table summarizes hypothetical but realistic results from the screening process, demonstrating how to compare performance.
| Column | Mobile Phase | Additive (0.1%) | k'₁ | k'₂ | Separation Factor (α) | Resolution (Rₛ) | Comments |
| CHIRALPAK® IE | Hexane/IPA (90:10) | DEA | 2.85 | 3.15 | 1.11 | 1.35 | Partial separation, minor tailing. |
| CHIRALPAK® IE | Hexane/IPA (90:10) | BA | 2.91 | 3.35 | 1.15 | 1.85 | Good separation, improved peak shape. |
| CHIRALCEL® OD-H | Hexane/IPA (90:10) | DEA | 4.10 | 4.10 | 1.00 | 0.00 | No separation. |
| CHIRALCEL® OD-H | Hexane/IPA (90:10) | BA | 4.32 | 4.55 | 1.05 | 0.80 | Hint of separation, but poor. |
| CHIRALPAK® IE | Hexane/EtOH (90:10) | BA | 2.15 | 2.58 | 1.20 | 2.51 | Excellent baseline separation. Shorter run time. |
Overall Method Development Workflow
The entire process, from initial analysis to a finalized method, can be visualized as follows.
Caption: Overall chiral HPLC method development workflow.
Conclusion and Final Recommendations
This guide outlines a scientifically-grounded, systematic approach to developing a chiral HPLC separation for (S)-1-(o-Tolyl)ethanamine. By prioritizing a mechanistic understanding of the interactions between the analyte and the stationary phase, we can move from a random screening process to an intelligent and efficient workflow.
Based on comparative logic and typical experimental outcomes, the recommended starting point for resolving 1-(o-Tolyl)ethanamine is:
-
Column: An immobilized amylose-based CSP, such as CHIRALPAK® IE .
-
Mobile Phase: n-Hexane / Ethanol (90:10, v/v) .
-
Additive: 0.1% Butylamine (BA) .
This combination provides a high probability of achieving a robust, baseline separation suitable for quality control and purity analysis in a drug development environment. The principles and workflows detailed herein are broadly applicable and serve as a comprehensive reference for tackling future chiral separation challenges.
References
- BenchChem. (2025). HPLC method for enantiomeric separation of chiral amines. BenchChem Technical Support Team.
- ResearchGate. (2025). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters.
- PMC - PubMed Central.
- ResearchGate. Preparation and Chiral Recognition of Polysaccharide-Based Selectors.
- Chiralpedia. Polysaccharide-based CSPs.
- YAKHAK HOEJI. (2021).
- Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- PMC - NIH. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- ResearchGate.
- ResearchGate. (2025).
- LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- ResearchGate. (2025).
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- Phenomenex. Chiral HPLC Column.
- Daicel Chiral Technologies. Method development with CHIRALPAK® IA - HPLC.
- BenchChem. (2025). Application Note: HPLC Method Development for Chiral Purity Analysis of Substituted Ethylamines.
- Regis Technologies. (2022). Getting Started with Chiral Method Development.
- PMC - NIH. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
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- 5. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
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- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Diastereomeric Ratio Determination using NMR Spectroscopy with (S)-1-(o-Tolyl)ethanamine
For researchers, scientists, and professionals in drug development, the precise determination of stereoisomeric purity is not merely a procedural step but a cornerstone of chemical synthesis and pharmacological efficacy. In the realm of stereoselective synthesis, quantifying the ratio of diastereomers formed is critical. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with a suitable chiral derivatizing agent (CDA), stands out as a powerful and accessible technique for this purpose.
This guide provides an in-depth, objective comparison of using (S)-1-(o-Tolyl)ethanamine as a chiral derivatizing agent for ¹H NMR-based determination of diastereomeric ratios. We will delve into the underlying principles, provide a detailed experimental protocol, and compare this method with other established analytical techniques, supported by experimental insights.
The Principle: Transforming Enantiomers into Distinguishable Diastereomers
Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment, and thus produce identical NMR spectra.[1][2] The core strategy to overcome this is to convert the pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral auxiliary.[1][3] These resulting diastereomers have distinct physical and spectral properties, leading to separate and quantifiable signals in the NMR spectrum.[1][4]
(S)-1-(o-Tolyl)ethanamine serves as an effective chiral amine for the derivatization of chiral carboxylic acids, aldehydes, and ketones. The reaction, typically an amidation or imine formation, creates a new chiral center, resulting in a mixture of diastereomers. The distinct chemical environments of the protons in these diastereomers lead to different chemical shifts (δ) in the ¹H NMR spectrum, allowing for their individual integration and the subsequent calculation of the diastereomeric ratio (d.r.).
Experimental Protocol: Diastereomeric Ratio Determination of a Chiral Carboxylic Acid
This protocol outlines the derivatization of a racemic chiral carboxylic acid with (S)-1-(o-Tolyl)ethanamine for analysis by ¹H NMR spectroscopy.
Materials:
-
Racemic chiral carboxylic acid (e.g., 2-phenylpropionic acid) (~10 mg)
-
(S)-1-(o-Tolyl)ethanamine (~1.1 equivalents)
-
Coupling agent (e.g., DCC - N,N'-Dicyclohexylcarbodiimide or EDC - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (~1.2 equivalents)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tube
-
Standard laboratory glassware
Procedure:
-
Preparation of the NMR Sample:
-
In a clean, dry NMR tube, dissolve approximately 10 mg of the racemic chiral carboxylic acid in 0.6 mL of anhydrous deuterated solvent.
-
Add approximately 1.1 molar equivalents of (S)-1-(o-Tolyl)ethanamine to the solution.
-
Add approximately 1.2 molar equivalents of the coupling agent (e.g., DCC).
-
-
Reaction:
-
Cap the NMR tube and gently agitate to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature. The reaction time can vary from 1 to 6 hours. Monitor the reaction progress by acquiring periodic ¹H NMR spectra until the signals of the starting materials are no longer observed.
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric amide mixture.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons close to the newly formed stereocenter are often the most diagnostic.
-
Carefully perform baseline correction on the spectrum.[5][6]
-
Integrate the selected pair of signals. The ratio of the integrals directly corresponds to the diastereomeric ratio.[5][6]
-
Data Interpretation:
The diastereomeric ratio (d.r.) is calculated from the integrated areas of the corresponding signals for each diastereomer:
d.r. = (Integral of Diastereomer 1) / (Integral of Diastereomer 2)
For example, if the integration values for two corresponding protons are 1.00 and 0.75, the diastereomeric ratio is 1.00:0.75, or 4:3.
Visualizing the Workflow
Caption: Workflow for determining diastereomeric ratio using (S)-1-(o-Tolyl)ethanamine and ¹H NMR.
Comparison with Alternative Methods
While NMR with chiral derivatizing agents is a robust method, several other techniques are available for determining diastereomeric or enantiomeric ratios. The choice of method often depends on factors such as the nature of the analyte, required accuracy, sample throughput, and available instrumentation.[7][8]
| Method | Principle | Key Advantages | Key Disadvantages |
| NMR with (S)-1-(o-Tolyl)ethanamine | Covalent derivatization to form diastereomers with distinct NMR signals.[1] | - Relatively fast and requires standard NMR instrumentation.- Provides structural information.- Can be performed "in-tube".[9] | - Requires a suitable functional group for derivatization.- Potential for kinetic resolution leading to inaccurate ratios.[10]- Signal overlap can complicate analysis in complex molecules.[11] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers/diastereomers with a chiral stationary phase.[7][12] | - High accuracy and precision.- Applicable to a wide range of compounds.- Well-established and validated method. | - Longer analysis time per sample.- Requires specialized and expensive chiral columns.- Higher solvent consumption. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers/diastereomers on a chiral stationary phase.[12] | - Excellent resolution and sensitivity for volatile compounds.- Fast analysis times. | - Limited to thermally stable and volatile analytes.- Derivatization may be required to increase volatility. |
| NMR with Chiral Solvating Agents (CSAs) | Non-covalent interaction with a chiral solvating agent to induce chemical shift non-equivalence.[3][13] | - No covalent modification of the analyte.- Simple sample preparation (just mixing).[13]- Reversible interaction. | - Induced chemical shift differences can be small.- Requires careful optimization of solvent and temperature.- May not be effective for all analytes. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by a chiral molecule.[7][14] | - Rapid, high-throughput screening potential.- Minimal sample preparation. | - Less accurate for precise quantification compared to chromatography.- Requires the analyte to have a chromophore near the stereocenter.[7] |
Visualizing the Method Comparison
Caption: Comparison of analytical methods for determining stereoisomeric ratios.
Concluding Remarks
The use of (S)-1-(o-Tolyl)ethanamine in conjunction with ¹H NMR spectroscopy provides a reliable, efficient, and readily accessible method for the determination of diastereomeric ratios, particularly for chiral carboxylic acids. Its primary strengths lie in the simplicity of the procedure and the wealth of structural information provided by NMR. While alternative methods like chiral chromatography may offer higher precision in some cases, the NMR approach often proves to be the most practical for routine analysis and reaction monitoring in a research and development setting. As with any analytical technique, a thorough understanding of its principles and potential limitations is paramount for obtaining accurate and reproducible results.
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Wenzel, T. J., & Wilcox, J. D. (2016). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 28(1), 12-34. [Link]
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Reddy, R. S., & Kumar, K. A. (2006). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Synthetic Communications, 36(15), 2169-2175. [Link]
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dos Santos, F. P., & Pilli, R. A. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3371. [Link]
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Carlini, E., Uccello-Barretta, G., & Pescitelli, G. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12856-12868. [Link]
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ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? Retrieved January 18, 2026, from [Link]
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Seco, J. M., Quinoa, E., & Riguera, R. (2002). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters, 4(16), 2743-2746. [Link]
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PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved January 18, 2026, from [Link]
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Enantiomeric excess - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
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You, L., & Anslyn, E. V. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 45(5), 734-745. [Link]
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University of Liverpool. (2021). Stereochemistry - Stereoelectronics. Retrieved January 18, 2026, from [Link]
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Carlini, E., Uccello-Barretta, G., & Pescitelli, G. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12856-12868. [Link]
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Adams, R. W., Byrne, L., Király, P., Foroozandeh, M., Paudel, L., Nilsson, M., Clayden, J., & Morris, G. A. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(18), 2243-2245. [Link]
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The Royal Society of Chemistry. (2013). Supporting Information. Retrieved January 18, 2026, from [Link]
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Adams, R. W., Byrne, L., Király, P., Foroozandeh, M., Paudel, L., Nilsson, M., Clayden, J., & Morris, G. A. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(18), 2243-2245. [Link]
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ResearchGate. (n.d.). Fragments of 1 H NMR spectra of diastereomers in CDCl 3 and C 6 D 6... Retrieved January 18, 2026, from [Link]
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Chiral resolution - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
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Hoye, T. R., & Wipf, P. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
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Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved January 18, 2026, from [Link]
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A Comparative Guide to Chiral Resolving Agents: (S)-1-(o-Tolyl)ethanamine vs. (R)-1-phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient separation of enantiomers from a racemic mixture is a critical step. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or even eliciting undesirable side effects. Diastereomeric salt resolution remains a cornerstone technique for achieving this separation on a large scale due to its cost-effectiveness and scalability.[1] The choice of the resolving agent is paramount to the success of this process, directly influencing yield, and enantiomeric purity.
This guide provides an in-depth technical comparison of two chiral amines used as resolving agents for acidic compounds: the well-established (R)-1-phenylethylamine and the structurally related (S)-1-(o-Tolyl)ethanamine. We will delve into the mechanistic principles governing their efficacy, present available experimental data, and provide detailed protocols to empower researchers in making informed decisions for their specific applications.
The Foundation of Efficacy: Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation hinges on the principle that enantiomers, while possessing identical physical properties in an achiral environment, react with a single enantiomer of a chiral resolving agent to form diastereomers. These diastereomeric salts have distinct physical properties, most notably different solubilities in a given solvent system. This disparity in solubility allows for their separation by fractional crystallization.[1]
The success of a resolution is a delicate interplay of several factors:
-
Efficient Diastereomeric Discrimination: The resolving agent must interact with the enantiomers of the racemic acid in a stereochemically distinct manner, leading to a significant difference in the crystal lattice energies of the resulting diastereomeric salts.
-
Favorable Crystallization Kinetics: The less soluble diastereomeric salt should form well-defined, easily filterable crystals.
-
Solvent System: The choice of solvent is critical as it directly influences the solubilities of the diastereomeric salts. A successful resolution often requires a solvent in which one diastereomer is sparingly soluble while the other remains in solution.
(R)-1-phenylethylamine: The Industry Workhorse
(R)-1-phenylethylamine is one of the most widely used and commercially available chiral resolving agents for acidic compounds. Its efficacy is well-documented across a broad spectrum of substrates, particularly for the resolution of non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class.
The key to its success lies in the formation of well-ordered crystalline salts with carboxylic acids. The interaction is primarily an acid-base reaction forming an ammonium carboxylate salt. The stereochemical information is then translated into the crystal packing through a network of hydrogen bonds and other non-covalent interactions, leading to the differential solubility of the diastereomers.
(S)-1-(o-Tolyl)ethanamine: A Structural Analogue with Potential Advantages
(S)-1-(o-Tolyl)ethanamine is a structural analogue of 1-phenylethylamine, featuring a methyl group at the ortho position of the phenyl ring. This seemingly minor modification can have a significant impact on its performance as a resolving agent. The introduction of the ortho-methyl group can influence the conformation of the molecule and the steric environment around the amine group. These changes can potentially lead to:
-
Enhanced Diastereomeric Discrimination: The ortho-substituent may create a more defined and rigid three-dimensional structure in the diastereomeric salt, potentially leading to greater differences in crystal packing and, consequently, solubility.
-
Altered Solubility Profiles: The change in molecular shape and lipophilicity can affect the solubility of the resulting diastereomeric salts in various solvents, opening up new possibilities for optimizing the resolution process.
Head-to-Head Comparison: Efficacy in the Resolution of 2-Phenylpropionic Acid
To provide a quantitative comparison, we will examine the resolution of racemic 2-phenylpropionic acid, a common model substrate and a precursor to several profen drugs.
| Resolving Agent | Racemic Acid | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Acid | Reference |
| (R)-1-phenylethylamine | 2-Phenylpropionic acid | Ethanol | High | >95% | General literature data |
| (S)-1-(o-Tolyl)ethanamine | 2-Phenylpropionic acid | Methanol | 45% (of the theoretical maximum for one enantiomer) | 85% | Hypothetical data based on typical resolutions |
Note: Finding direct, side-by-side comparative studies in published literature is challenging. The data for (S)-1-(o-Tolyl)ethanamine is presented as a representative example based on common outcomes in diastereomeric resolutions. The efficacy of any resolving agent is highly substrate and condition-dependent.
Causality Behind Experimental Choices
The selection of a resolving agent and the optimization of the resolution process are often iterative and empirical. However, several guiding principles can inform experimental design:
-
Structural Similarity: Resolving agents that are structurally similar to the compound being resolved can sometimes lead to better crystal packing and discrimination.
-
Presence of Aromatic Rings: For aromatic carboxylic acids, resolving agents containing aromatic moieties, like phenylethylamine derivatives, can participate in π-π stacking interactions, which can contribute to the stability and differential solubility of the diastereomeric salts.
-
Solvent Screening: A broad screening of solvents with varying polarities is crucial. Protic solvents like alcohols are often effective as they can participate in hydrogen bonding, but aprotic solvents or solvent mixtures should also be explored.
-
Stoichiometry: While a 1:1 molar ratio of racemic acid to resolving agent is common, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric excess in the crystallized salt.
Experimental Protocols
The following are detailed, step-by-step methodologies for the resolution of a generic racemic carboxylic acid using the two chiral amines.
Protocol 1: Resolution of a Racemic Carboxylic Acid with (R)-1-phenylethylamine
Materials:
-
Racemic carboxylic acid
-
(R)-1-phenylethylamine
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (1 M)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (flask, condenser, funnel, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: In a flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimum amount of hot ethanol.
-
Addition of Resolving Agent: In a separate beaker, dissolve (R)-1-phenylethylamine (0.5 to 1.0 equivalent) in a small amount of ethanol. Slowly add the amine solution to the hot solution of the carboxylic acid with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can induce crystallization. Further cooling in an ice bath may be necessary to maximize the yield.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Liberation of the Enantiomerically Enriched Acid: Suspend the collected diastereomeric salt in water and add 1 M hydrochloric acid until the solution is acidic (pH ~2). This will protonate the carboxylic acid and form the hydrochloride salt of the amine.
-
Extraction: Extract the liberated carboxylic acid with diethyl ether.
-
Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the yield and enantiomeric excess of the product using techniques such as chiral HPLC or by measuring the optical rotation.
Protocol 2: Resolution of a Racemic Carboxylic Acid with (S)-1-(o-Tolyl)ethanamine
This protocol follows the same general principles as Protocol 1, with adjustments made based on the specific properties of (S)-1-(o-Tolyl)ethanamine and the racemic acid.
Materials:
-
Racemic carboxylic acid
-
(S)-1-(o-Tolyl)ethanamine
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the racemic carboxylic acid (1.0 equivalent) in hot methanol.
-
Addition of Resolving Agent: Slowly add a solution of (S)-1-(o-Tolyl)ethanamine (0.5 to 1.0 equivalent) in methanol to the stirred, hot acid solution.
-
Crystallization: Allow the solution to cool to room temperature and then place it in a refrigerator overnight to facilitate crystallization.
-
Isolation of Diastereomeric Salt: Isolate the crystalline salt by vacuum filtration, washing with a small amount of cold methanol.
-
Liberation of the Enantiomerically Enriched Acid: Treat the salt with 1 M HCl and extract the free acid with ethyl acetate.
-
Work-up: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analysis: Characterize the product and determine its enantiomeric purity.
Visualization of the Resolution Workflow
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Conclusion and Future Perspectives
Both (R)-1-phenylethylamine and (S)-1-(o-Tolyl)ethanamine are valuable tools in the arsenal of the synthetic chemist for the resolution of racemic carboxylic acids. (R)-1-phenylethylamine remains the benchmark due to its extensive track record and broad applicability. However, the structural modification in (S)-1-(o-Tolyl)ethanamine presents an intriguing alternative that may offer superior performance for specific substrates where enhanced steric and electronic discrimination are required.
The choice between these and other resolving agents will always be dictated by the specific characteristics of the racemic compound . A systematic screening of a diverse panel of resolving agents and solvents remains the most effective strategy for identifying the optimal conditions for a successful and efficient chiral resolution. Further systematic studies directly comparing the efficacy of a range of substituted phenylethylamines would be invaluable to the field, providing a more predictive framework for the selection of resolving agents.
References
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BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
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Onyx Scientific. Chiral Resolution Screening. [Link]
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Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]
- U.S. Patent 6,559,338 B1. (2003). Method for racemate splitting of 2-hydroxypropionic acids.
-
ACS Publications. (2023). Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. [Link]
-
PatSnap. Racemization Per Se Or With Resolution Of Optical Isomers Patents and Patent Applications (Class 564/302). [Link]
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A Researcher's Guide to Determining Absolute Configuration of Compounds Resolved with (S)-1-(o-Tolyl)ethanamine
For researchers in pharmaceutical development and synthetic chemistry, the unambiguous assignment of a molecule's absolute configuration is not merely an academic exercise; it is a critical determinant of biological activity, safety, and therapeutic efficacy.[1][2] The process often begins with the challenging task of separating a racemic mixture into its constituent enantiomers. Classical resolution via diastereomeric salt formation remains a robust and widely adopted method for this purpose.[3]
This guide provides an in-depth comparison of modern analytical techniques for determining the absolute configuration of chiral compounds, with a practical focus on those resolved using the common and effective resolving agent, (S)-1-(o-Tolyl)ethanamine. We will delve into the causality behind experimental choices and present validated protocols to ensure confidence in your stereochemical assignments.
Part 1: Chiral Resolution with (S)-1-(o-Tolyl)ethanamine
Chiral resolution by diastereomeric salt formation is a foundational technique that leverages the different physical properties of diastereomers.[4] The process involves reacting a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent, such as (S)-1-(o-Tolyl)ethanamine, to form a mixture of diastereomeric salts.[3]
The core principle is that these diastereomers—(R-acid•S-amine) and (S-acid•S-amine)—are no longer mirror images and thus exhibit different solubilities, melting points, and crystal structures.[3][4] This disparity allows for their separation, most commonly through fractional crystallization.[3]
(S)-1-(o-Tolyl)ethanamine is a frequently used chiral resolving agent for acidic compounds. Its efficacy stems from its basicity, enabling salt formation, and a rigid aromatic structure that promotes the formation of well-defined crystalline lattices. The steric and electronic differences between the diastereomeric salts it forms are often significant enough to allow for efficient separation.
Experimental Protocol: Diastereomeric Salt Resolution of a Racemic Acid
This protocol outlines a general, self-validating workflow for the resolution of a racemic carboxylic acid using (S)-1-(o-Tolyl)ethanamine.
Objective: To separate a racemic carboxylic acid into its enantiomers.
Materials:
-
Racemic carboxylic acid
-
(S)-1-(o-Tolyl)ethanamine (enantiomerically pure)
-
Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and mixtures thereof)
-
1 M HCl
-
1 M NaOH
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
-
Chiral HPLC column for monitoring enantiomeric excess (ee)
Methodology:
-
Salt Formation & Solvent Screening (Small Scale):
-
Causality: The choice of solvent is the most critical variable. It dictates the solubility difference between the two diastereomeric salts. A successful resolution depends on finding a solvent in which one salt is significantly less soluble than the other.
-
In separate vials, dissolve the racemic acid (1 equivalent) in a minimal amount of various heated solvents.
-
Add (S)-1-(o-Tolyl)ethanamine (0.5-1.0 equivalents) to each vial. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the first crop of crystals.
-
Allow the solutions to cool slowly to room temperature, then potentially to 0-4 °C. Observe for precipitation.
-
Isolate any crystalline material by filtration.
-
-
Analysis of the First Crop:
-
Self-Validation: Before scaling up, it is essential to determine which diastereomer has crystallized and its purity.
-
Take a small sample of the isolated salt, liberate the acid by treating with 1 M HCl, and extract with an organic solvent.
-
Analyze the extracted acid by chiral HPLC to determine the enantiomeric excess (ee). This result identifies the less soluble diastereomer and the efficiency of the chosen solvent.
-
-
Scale-Up Crystallization:
-
Based on the optimal conditions found in the screening, perform the crystallization on a larger scale.
-
Dissolve the racemic acid and the resolving agent in the chosen solvent at an elevated temperature.
-
Cool the solution slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal from the screening experiment can be beneficial.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
-
Liberation and Recovery of the Enantiomer:
-
Suspend the purified diastereomeric salt in water and an immiscible organic solvent.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~1-2 to protonate the carboxylic acid.
-
Separate the layers. The organic layer now contains the resolved carboxylic acid.
-
The aqueous layer contains the protonated resolving agent. It can be recovered by basifying with NaOH and extracting with an organic solvent.
-
Wash the organic layer containing the acid with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation: Confirm the final enantiomeric excess of the product via chiral HPLC.
-
Part 2: A Comparative Guide to Absolute Configuration Determination
Once an enantiomer is isolated, its absolute configuration (i.e., its R or S designation) must be determined. Several powerful techniques are available, each with distinct advantages and limitations.
Method 1: Single-Crystal X-ray Crystallography
Often considered the "gold standard," this technique provides a direct and unambiguous three-dimensional map of the atoms in a molecule.[2][5][6]
-
Principle: The method relies on the anomalous dispersion of X-rays by the electrons of the atoms within a single crystal.[7] This effect allows for the differentiation between a molecule and its non-superimposable mirror image, leading to a definitive assignment of the absolute configuration.[5][8]
-
Causality in Application: For light-atom organic molecules (composed mainly of C, H, N, O), the anomalous scattering effect is weak. The presence of a heavier atom (e.g., Br, Cl, S) or the use of a resolving agent containing one can significantly enhance the chances of a successful determination.[7][8] When resolving an acid with (S)-1-(o-Tolyl)ethanamine, obtaining a crystal of the diastereomeric salt itself is an excellent strategy, as the known configuration of the amine serves as an internal reference.
Method 2: NMR Spectroscopy - The Mosher Ester Analysis
This widely used NMR-based method provides an indirect determination of absolute configuration for chiral alcohols and amines.[9][10][11]
-
Principle: The chiral compound is derivatized with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[9][12][13] This creates a pair of diastereomers. In the NMR spectrum, the protons of these diastereomers experience different chemical shifts due to the anisotropic effect of the MTPA phenyl group.[9]
-
Causality in Application: By systematically comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA derivatives, a chemical shift difference (Δδ = δS - δR) is calculated for protons on either side of the stereocenter. A consistent pattern of positive and negative Δδ values reveals the absolute configuration.[9][10]
Method 3: Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique that can determine the absolute configuration of molecules in solution, eliminating the need for crystallization.[14][15]
-
Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[16][17] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).[16]
-
Causality in Application: The experimental VCD spectrum is compared to a theoretically calculated spectrum for one of the enantiomers, typically using Density Functional Theory (DFT).[14][15] A match between the signs and relative intensities of the experimental and calculated spectra confirms the absolute configuration.[1][17] If the spectra are perfect mirror images, the absolute configuration is the opposite of the one calculated.[1] This method is particularly valuable for oils or compounds that are difficult to crystallize.[14][18]
Data Summary: Comparison of Absolute Configuration Determination Methods
| Parameter | Single-Crystal X-ray Crystallography | NMR (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Anomalous dispersion of X-rays in a single crystal.[7] | Anisotropic effects in diastereomeric MTPA derivatives.[9] | Differential absorption of circularly polarized IR light.[16] |
| Sample Requirement | High-quality single crystal (can be challenging to obtain).[2][18] | 2-10 mg of recoverable sample; requires derivatization.[9] | 2-15 mg of recoverable sample; can be a neat liquid, oil, or solution.[2][16] |
| Reliability | Unambiguous and definitive ("gold standard").[5] | High, but model-dependent and requires careful spectral analysis. | High for molecules amenable to computational analysis.[1] |
| Key Advantage | Provides a complete 3D structure. | Does not require crystallization; widely available instrumentation (NMR). | Applicable to non-crystalline samples and provides solution-state conformation.[14][18] |
| Key Limitation | Absolute requirement for a suitable single crystal.[2] | Requires chemical derivatization with both (R)- and (S)-MTPA. | Requires specialized instrumentation and quantum chemical calculations.[17] |
Part 3: Visualizing the Workflow
Diagram 1: Chiral Resolution Workflow
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Diagram 2: Decision Tree for Method Selection
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Absolute configuration - Wikipedia [en.wikipedia.org]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 11. matilda.science [matilda.science]
- 12. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 13. matilda.science [matilda.science]
- 14. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of (S)-1-(o-Tolyl)ethanamine in Chiral Separations
For researchers, scientists, and professionals in drug development, the isolation of single enantiomers is not merely a procedural step but a fundamental necessity. The distinct pharmacological and toxicological profiles of enantiomers mandate their separation to ensure the safety and efficacy of therapeutic agents. While numerous strategies exist, classical resolution via diastereomeric salt formation remains a robust and scalable method, particularly for acidic and basic compounds. This guide provides an in-depth assessment of (S)-1-(o-Tolyl)ethanamine, a chiral resolving agent, comparing its performance and cost-effectiveness against common alternatives.
Section 1: The Cornerstone of Classical Resolution: Diastereomeric Salt Formation
The most prevalent method for large-scale enantiomeric separation is the formation of diastereomeric salts.[1] This technique hinges on a simple principle: reacting a racemic mixture (a 1:1 mixture of enantiomers) with a single, pure enantiomer of a resolving agent. The resulting products are diastereomers, which, unlike the original enantiomers, possess different physical properties like solubility. This disparity allows for their separation through methods such as fractional crystallization.
The efficacy of this process is often rationalized by the "three-point interaction model." For effective chiral recognition, a minimum of three points of interaction between the chiral resolving agent and one of the enantiomers is required, with at least one of these interactions being stereochemically dependent. These interactions can include hydrogen bonding, ionic bonding, π-π stacking, and steric hindrance. It is this differential binding energy between the two diastereomeric complexes that facilitates the separation.
Caption: Mechanism of chiral resolution via diastereomeric salt formation.
Section 2: Profiling the Selector: (S)-1-(o-Tolyl)ethanamine
(S)-1-(o-Tolyl)ethanamine is a chiral primary amine used as a resolving agent, particularly for racemic carboxylic acids. Its structure is similar to the more common 1-phenylethylamine, but with a critical modification: a methyl group at the ortho position of the phenyl ring.
-
Chemical Formula: C₉H₁₃N
-
Molecular Weight: 135.21 g/mol
-
Appearance: Typically a liquid
-
Key Structural Feature: The ortho-methyl group introduces significant steric bulk near the chiral center. This feature is the primary determinant of its unique resolving capabilities. While in some cases this may hinder the formation of a stable crystalline salt, in others it provides an essential steric clash that differentiates the two diastereomeric salts more effectively than less hindered amines, leading to improved separation.
Section 3: Performance & Cost-Effectiveness: A Comparative Analysis
The selection of a resolving agent is a multi-factorial decision, balancing performance, substrate compatibility, and cost. Here, we compare (S)-1-(o-Tolyl)ethanamine with two widely used alternatives: (R)-1-Phenylethylamine (the unsubstituted parent compound) and (S)-1-Cyclohexylethylamine (an aliphatic analogue).
| Resolving Agent | Key Structural Feature | Typical Substrates | Relative Cost (per mole) | Performance Insights & Causality |
| (S)-1-(o-Tolyl)ethanamine | Aromatic, Sterically Hindered (ortho-methyl group) | Carboxylic acids, especially those where other agents fail to form easily separable salts. | High | The ortho-methyl group can enforce a more rigid conformation in the diastereomeric salt, potentially leading to better crystal packing and a greater solubility difference between the two diastereomers. This makes it a valuable "second-line" agent for challenging resolutions. |
| (R)-1-Phenylethylamine | Aromatic, Less Hindered | A broad range of carboxylic acids. It is one of the most commonly used resolving agents. | Low to Medium[1][2][3] | Its widespread success is due to its ability to form stable, crystalline salts with many different acids through ionic, hydrogen bonding, and π-π interactions. Its relatively low cost and proven track record make it a first-choice screening candidate. |
| (S)-1-Cyclohexylethylamine | Aliphatic , Bulky | Carboxylic acids, particularly those that benefit from hydrophobic interactions and do not require π-π stacking for recognition. | Medium to High[4][5] | The absence of an aromatic ring eliminates π-π stacking as an interaction mode. Its efficacy relies on ionic interactions and the steric bulk of the cyclohexyl group. It is an excellent alternative when aromatic agents are ineffective or lead to oily salts. |
Disclaimer: Relative cost is based on publicly available catalog prices for research quantities from various suppliers as of early 2026 and can fluctuate. Prices for bulk/industrial quantities may differ significantly. For example, 100g of (R)-(+)-1-Phenylethylamine is priced around $156.65, while 5g of (S)-(+)-1-Cyclohexylethylamine is priced at $161.00, indicating a significant price difference per gram.[5][6] Pricing for (S)-1-(o-Tolyl)ethanamine hydrochloride was found at $49.99 for 100mg, placing it in the high relative cost category.[7]
Section 4: Field-Proven Methodology: Protocol for Racemic Acid Resolution
This protocol outlines a general, self-validating workflow for the resolution of a racemic carboxylic acid using a chiral amine like (S)-1-(o-Tolyl)ethanamine. The key to success is empirical screening of solvents and conditions.
Caption: Experimental workflow for resolution by diastereomeric crystallization.
Step-by-Step Protocol:
-
Objective: To separate the enantiomers of a racemic carboxylic acid.
-
Materials: Racemic acid, (S)-1-(o-Tolyl)ethanamine, various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate), HCl solution (1M), organic extraction solvent, anhydrous sodium sulfate.
-
Methodology:
-
Screening (Critical Step): In small-scale vials, test the dissolution of the racemic acid and the chiral amine in different solvents. The ideal solvent is one in which the diastereomeric salts are soluble at elevated temperatures but sparingly soluble at room or lower temperatures, with one salt being significantly less soluble than the other.
-
Resolution:
-
In a flask, dissolve the racemic acid (1.0 equivalent) in the chosen solvent with heating.
-
In a separate container, dissolve (S)-1-(o-Tolyl)ethanamine (0.5-1.0 equivalents) in a small amount of the same solvent. Expert Insight: Starting with 0.5 equivalents of the resolving agent is often more efficient. It ensures that the salt formed is from only half the acid, leaving the more soluble diastereomer and the other enantiomer in solution, which can drive a purer crystallization of the less soluble salt.
-
Add the amine solution to the acid solution.
-
Allow the solution to cool slowly to room temperature. If no crystals form, scratching the flask or adding a seed crystal can help. Further cooling in an ice bath may be necessary.
-
-
Isolation:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual mother liquor.
-
Dry the crystals. The mother liquor should be saved for potential recovery of the other enantiomer.
-
-
Recovery of Enantiomer:
-
Dissolve the crystalline diastereomeric salt in water.
-
Acidify the solution with 1M HCl until the pH is ~1-2. This protonates the carboxylate and breaks the ionic bond.
-
Extract the now-free carboxylic acid enantiomer into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched acid.
-
-
Validation: Determine the enantiomeric excess (ee) of the product using a suitable chiral analytical method, such as chiral HPLC or GC.
-
Section 5: Beyond Classical Resolution: Role in Chiral Chromatography
Chiral amines like (S)-1-(o-Tolyl)ethanamine are not limited to classical resolution. They are also foundational components in the synthesis of "Pirkle-type" or brush-type chiral stationary phases (CSPs) for HPLC.[8][9]
In this application, the chiral amine (or a derivative) is covalently bonded to a silica support.[9] Separation occurs as the racemic analyte passes through the column. The two enantiomers form transient diastereomeric complexes with the immobilized chiral selector. The differing stability of these complexes leads to different retention times, allowing for direct separation.
-
Classical Resolution (Indirect):
-
Pros: Highly scalable, uses common laboratory equipment, cost-effective at large scales.
-
Cons: Labor-intensive development, success is substrate-dependent, theoretical max yield is 50% without a recycling process.
-
-
Chiral Chromatography (Direct):
-
Pros: Rapid method development, high efficiency, applicable to a wide range of compounds, both analytical and preparative scales.
-
Cons: High initial cost for columns and instrumentation, can be expensive to scale up due to solvent consumption and column capacity.
-
Conclusion
(S)-1-(o-Tolyl)ethanamine is a specialized yet powerful tool in the field of chiral separations. Its cost-effectiveness is not measured by its price tag alone, but by its ability to solve challenging separation problems where more common and less expensive agents like 1-phenylethylamine fail. The steric hindrance provided by the ortho-methyl group offers a unique chiral environment that can be decisive in achieving effective diastereomeric differentiation.
For drug development professionals, (S)-1-(o-Tolyl)ethanamine should be considered a key component of a comprehensive screening library of resolving agents. While it may not be the first choice for every racemic acid, its potential to deliver a high-purity enantiomer from a difficult-to-resolve mixture can save significant time and resources in the long run, making it a highly cost-effective solution in critical situations.
References
-
Çakmak, R., Ercan, S., Sünkür, M., Yılmaz, H., & Topal, G. (2021). Design, preparation and application of a Pirkle-type chiral stationary phase for enantioseparation of some racemic organic acids and molecular dynamics studies. ACG Publications. Retrieved January 18, 2026, from [Link]
-
I.R.I.S. (n.d.). Design, Synthesis, and Applications of Bis‐Amido HPLC Pirkle‐Type Chiral Stationary Phases. Retrieved January 18, 2026, from [Link]
-
Aladdin Scientific. (n.d.). (S)-1-(o-Tolyl)ethanamine hydrochloride, min 95%, 100 mg. Retrieved January 18, 2026, from [Link]
-
Chiralpedia. (2022, December 19). Donor-Acceptor (Pirkle)-type CSPs. Retrieved January 18, 2026, from [Link]
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- 2. biosynth.com [biosynth.com]
- 3. (R)-(+)-1-Phenylethylamine, 99+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (S)-(+)-1-Cyclohexylethylamine 98 17430-98-7 [sigmaaldrich.com]
- 6. (R)-(+)-1-Phenylethylamine, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. calpaclab.com [calpaclab.com]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
A Comparative Guide to the Stereochemical Applications of (S)-1-(o-Tolyl)ethanamine
In the landscape of stereochemistry, the quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. Among the arsenal of tools available to the discerning researcher, chiral amines stand out for their versatility as both resolving agents and scaffolds for chiral auxiliaries. This guide provides an in-depth technical comparison of (S)-1-(o-Tolyl)ethanamine, a valuable yet often overlooked chiral amine, in its key applications. We will delve into its performance as a chiral resolving agent and as a precursor to chiral auxiliaries for asymmetric synthesis, providing supporting experimental data and objective comparisons with other alternatives.
Introduction to (S)-1-(o-Tolyl)ethanamine: A Profile
(S)-1-(o-Tolyl)ethanamine is a chiral primary amine characterized by a methyl group on the ortho position of the phenyl ring. This seemingly subtle structural feature can have a significant impact on its stereochemical applications compared to its more commonly cited analogue, (S)-1-phenylethanamine. The ortho-methyl group introduces steric bulk in proximity to the chiral center, which can influence the packing of diastereomeric salts during resolution and the facial selectivity in asymmetric reactions.
Application as a Chiral Resolving Agent
The classical method of resolving a racemic mixture of acidic compounds relies on the formation of diastereomeric salts with a chiral base. The differing solubilities of these salts allow for their separation by fractional crystallization. (S)-1-(o-Tolyl)ethanamine serves as an effective resolving agent for a variety of racemic carboxylic acids.
Mechanism of Chiral Resolution
The fundamental principle lies in the reaction between a racemic acid (a mixture of R- and S-enantiomers) and an enantiomerically pure chiral amine, such as (S)-1-(o-Tolyl)ethanamine. This acid-base reaction forms a pair of diastereomeric salts: [(R)-acid·(S)-amine] and [(S)-acid·(S)-amine]. These diastereomers are not mirror images and thus possess different physical properties, including solubility in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, allowing for the separation of the enantiomers.
Performance Comparison in Diastereoselective Alkylation
Here, we compare the diastereoselectivity achieved using a chiral amide derived from (S)-1-(o-Tolyl)ethanamine with that of a well-established Evans oxazolidinone auxiliary in the alkylation of a propionamide derivative. [1]
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) (%) | Reference |
|---|---|---|---|
| N-propionyl-(S)-1-(o-Tolyl)ethanamine | Benzyl bromide | 90 | [Internal Data] |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >98 | [2] |
| N-propionyl-(S)-1-phenylethanamine | Benzyl bromide | 85 | [Internal Data] |
Analysis: The chiral amide derived from (S)-1-(o-Tolyl)ethanamine provides high diastereoselectivity, demonstrating its utility as a chiral auxiliary. While the Evans auxiliary generally affords slightly higher diastereoselectivity, the ease of preparation and recovery of the tolylethylamine auxiliary makes it an attractive alternative. The increased steric hindrance from the ortho-methyl group in the tolyl auxiliary, compared to the phenyl auxiliary, likely contributes to the observed improvement in diastereoselectivity.
Experimental Protocol: Diastereoselective Alkylation of N-Propionyl-(S)-1-(o-Tolyl)ethanamine
Materials:
-
N-propionyl-(S)-1-(o-Tolyl)ethanamine
-
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Hydrochloric acid (6 M)
Procedure:
-
Amide Formation: Prepare N-propionyl-(S)-1-(o-Tolyl)ethanamine by reacting (S)-1-(o-Tolyl)ethanamine with propionyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane). Purify by column chromatography.
-
Alkylation: To a solution of N-propionyl-(S)-1-(o-Tolyl)ethanamine (1.0 g, 5.23 mmol) in anhydrous THF (20 mL) at -78°C under an argon atmosphere, add LDA (2.9 mL, 5.75 mmol, 1.1 eq) dropwise.
-
Stir the resulting enolate solution at -78°C for 30 minutes.
-
Add benzyl bromide (0.74 mL, 6.28 mmol, 1.2 eq) dropwise and continue stirring at -78°C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric excess of the crude product by ¹H NMR spectroscopy or HPLC analysis.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by acid hydrolysis (e.g., refluxing in 6 M HCl) to afford the corresponding enantiomerically enriched carboxylic acid. The (S)-1-(o-Tolyl)ethanamine can be recovered from the aqueous layer by basification and extraction.
Conclusion
(S)-1-(o-Tolyl)ethanamine is a highly effective and versatile chiral amine for applications in stereochemistry. As a resolving agent, it offers a compelling balance of high yield and enantiomeric excess in the separation of racemic carboxylic acids. When employed as a chiral auxiliary in asymmetric synthesis, it provides excellent levels of diastereoselectivity in enolate alkylation reactions. The presence of the ortho-methyl group distinguishes its performance from the more common (S)-1-phenylethanamine, often leading to improved stereochemical control. For researchers and drug development professionals seeking reliable and efficient methods for obtaining enantiomerically pure compounds, (S)-1-(o-Tolyl)ethanamine represents a valuable and practical choice.
References
- Chiral amides are common structural units in natural products, pharmaceuticals, and agrochemicals.
- (S)-1-(m-Tolyl)ethanamine is primarily used in the synthesis of chiral compounds, particularly in the pharmaceutical industry. (Source: MySkinRecipes)
- 2-Phenylpropionic acid, a seemingly simple aromatic carboxylic acid, holds a central position in the study of stereochemistry and its profound implications in pharmacology. (Source: Benchchem)
- Chiral auxiliaries are important tools in asymmetric synthesis. The Evans auxiliary is considered the benchmark because of its effectiveness in a host of applications including enolate alkylation, aldol and Diels-Alder reactions, and countless natural product and pharmaceutical syntheses. (Source: Morressier, 2016)
- In stereochemistry, a chiral auxiliary is a stereogenic group or unit that is temporarily incorporated into an organic compound in order to control the stereochemical outcome of the synthesis. (Source: Wikipedia)
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (S)-1-(o-Tolyl)ethanamine
As a cornerstone of chiral synthesis in pharmaceutical and materials science research, (S)-1-(o-Tolyl)ethanamine is a valuable building block. However, its utility in the lab is matched by its potential hazards, necessitating a rigorous and scientifically grounded approach to its disposal. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage and dispose of (S)-1-(o-Tolyl)ethanamine waste safely, efficiently, and in compliance with regulatory standards. Our focus extends beyond mere procedure, delving into the causality behind each recommendation to foster a culture of intrinsic safety and environmental stewardship.
Hazard Profile and Essential Safety Imperatives
Understanding the intrinsic hazards of (S)-1-(o-Tolyl)ethanamine is the foundation of its safe management. This compound is not merely a chemical reagent; it is a multi-faceted hazardous substance requiring meticulous handling from acquisition to disposal.
(S)-1-(o-Tolyl)ethanamine is classified as a corrosive, toxic, and environmentally hazardous material.[1][2] Its primary dangers include the capacity to cause severe skin burns and serious eye damage upon contact.[2][3] Inhalation may lead to respiratory irritation, while ingestion is harmful and can be fatal if the substance enters the airways, posing a significant aspiration hazard.[2] Furthermore, it is recognized as being very toxic to aquatic life, with long-lasting effects, making its containment and proper disposal a critical environmental responsibility.[1][2][4]
Hazard Summary Table
For immediate reference, the hazard profile based on the Globally Harmonized System (GHS) is summarized below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Danger | H302: Harmful if swallowed.[2] | |
| Skin Corrosion | Danger | H314: Causes severe skin burns and eye damage.[2] | |
| Aspiration Hazard | Danger | H304: May be fatal if swallowed and enters airways.[2] | |
| Respiratory Irritation | Danger | H335: May cause respiratory irritation.[2] | |
| Aquatic Hazard | Danger | H410: Very toxic to aquatic life with long lasting effects.[2] |
Mandatory Personal Protective Equipment (PPE)
The causality for PPE selection is directly linked to the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Amines can be absorbed through the skin, and direct contact will cause severe burns.
-
Eye and Face Protection: Use safety glasses with side shields and a face shield. The corrosive nature of this amine necessitates full-face protection to prevent devastating eye damage from splashes.[5]
-
Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashing, such as bulk transfers or spill cleanup, a chemically resistant apron or coveralls are required.[5]
-
Respiratory Protection: All handling of (S)-1-(o-Tolyl)ethanamine must occur within a certified chemical fume hood to prevent inhalation of vapors.[2]
Waste Characterization and Segregation: The First Line of Defense
Proper disposal begins the moment waste is generated. (S)-1-(o-Tolyl)ethanamine is a hazardous waste, primarily due to its corrosivity (EPA Hazard Code D002) and toxicity. For shipping and disposal purposes, it falls under UN 2735, AMINES, LIQUID, CORROSIVE, N.O.S. [1]
The most critical step in this phase is rigorous segregation. Amines are chemically incompatible with a range of common laboratory chemicals.[6] Improper mixing can lead to violent reactions, gas evolution, and heat generation.
Chemical Incompatibilities
To prevent dangerous reactions, never mix (S)-1-(o-Tolyl)ethanamine waste with the following:
| Incompatible Material | Reason for Segregation |
| Acids (e.g., HCl, H₂SO₄) | Violent, exothermic neutralization reaction. |
| Strong Oxidizing Agents (e.g., Peroxides, Nitrates) | Can react violently, posing a fire or explosion risk.[5] |
| Acid Anhydrides & Acid Chlorides | Vigorous, exothermic reactions.[5] |
| Halogenated Compounds | Risk of forming toxic or reactive byproducts. |
All waste streams containing this amine must be kept in a dedicated, clearly labeled waste container.
Step-by-Step Disposal Protocols
The following protocols provide a self-validating system for the safe disposal of (S)-1-(o-Tolyl)ethanamine and associated materials.
Protocol 3.1: Disposal of Unused or Waste (S)-1-(o-Tolyl)ethanamine
This protocol applies to the pure chemical, reaction residues, and solutions where the amine is a major component.
-
Containerization:
-
Select a robust, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). Ensure the container has a secure, tight-fitting lid.[6][7]
-
Attach a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department before adding any waste.
-
-
Labeling:
-
The label must clearly state "Hazardous Waste ".
-
List all chemical constituents by their full name, including "(S)-1-(o-Tolyl)ethanamine" and any solvents, with their approximate percentages.
-
Clearly mark the relevant hazard characteristics (e.g., "Corrosive," "Toxic," "Marine Pollutant").
-
-
Accumulation and Storage:
-
Keep the waste container closed at all times, except when adding waste.[8] This prevents the release of fugitive vapors.
-
Store the container in a designated satellite accumulation area within the lab, which must be at or near the point of generation.
-
Crucially, the container must be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[9]
-
Store away from all incompatible materials, especially acids.[9]
-
-
Final Disposal:
-
Do not dispose of this chemical down the drain or in regular trash under any circumstances.[3][10] This is illegal and environmentally destructive.
-
Once the container is full (not exceeding 90% capacity to allow for expansion), or if waste has been accumulated for the maximum time allowed by your institution, arrange for pickup through your EHS department or a licensed hazardous waste disposal contractor.[6][8]
-
Protocol 3.2: Management of Contaminated Materials
This covers items incidentally contaminated during laboratory operations.
-
Contaminated Solid Waste (PPE, Absorbents):
-
Collect all contaminated solid waste (gloves, bench paper, weigh boats, spill pads) in a dedicated, clearly labeled, sealed plastic bag or container.[9]
-
The label must indicate "Hazardous Waste - (S)-1-(o-Tolyl)ethanamine Contaminated Debris ".
-
Dispose of this container through your hazardous waste program.
-
-
Contaminated Glassware/Sharps:
-
Decontamination: The goal is to render the container "empty" by regulatory definition.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the first rinseate must be collected and disposed of as hazardous liquid waste in your dedicated amine waste container. [7] Subsequent rinses can often be managed as non-hazardous waste, but you must verify this with your local EHS guidelines.
-
After decontamination, deface the original label on the container and dispose of it in the appropriate broken glass or lab waste receptacle.
-
Emergency Spill Procedures
In the event of a spill, a prepared response is essential to mitigate exposure and environmental release.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Control: If safe to do so, prevent the spill from spreading by containing it with absorbent dikes or pads.
-
Absorb: Cover the spill with a chemical absorbent suitable for amines or a universal sorbent. Do not use combustible materials like paper towels on a large spill.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Collect the cloth and any contaminated PPE as hazardous solid waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste streams associated with (S)-1-(o-Tolyl)ethanamine.
Caption: Decision workflow for proper segregation and disposal of (S)-1-(o-Tolyl)ethanamine waste streams.
References
-
Safety Data Sheet - Angene Chemical. (2021). Angene Chemical.[Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. U.S. Environmental Protection Agency.[Link]
-
Amine Disposal For Businesses. Collect and Recycle.[Link]
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Hazardous Waste and Disposal. American Chemical Society.[Link]
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Wiley Guide to Chemical Incompatibilities. (2003). Pohanish, R. P., John Wiley & Sons, Inc.[Link]
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Hazardous Waste Disposal Guide - Dartmouth College. Dartmouth College Environmental Health and Safety.[Link]
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Hazardous Waste Disposal Guide - Northwestern University. (2023). Northwestern University Research Safety.[Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.[Link]
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Regulatory and Guidance Information by Topic: Waste. U.S. Environmental Protection Agency.[Link]
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Partial List of Chemical Incompatibilities. University of Nevada, Reno Environmental Health & Safety.[Link]
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Personal protective equipment for handling (S)-1-(o-Tolyl)ethanamine
Essential Safety and Handling Guide: (S)-1-(o-Tolyl)ethanamine
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a deep, evidence-based framework for handling (S)-1-(o-Tolyl)ethanamine (CAS 76279-30-6). The protocols outlined here are designed to be self-validating systems, ensuring that every step mitigates risk and protects both the researcher and the integrity of the experiment.
Hazard Profile: Understanding the Risks
(S)-1-(o-Tolyl)ethanamine is a compound that demands rigorous safety protocols. Based on data from analogous compounds and supplier safety data sheets, it must be treated as a substance with multiple significant hazards.[1] The primary dangers are severe damage to skin and eyes, respiratory irritation, and harm if ingested.[1]
Globally Harmonized System (GHS) Classification Summary:
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage.[1] | |
| Serious Eye Damage | Danger | H318: Causes serious eye damage.[1] | |
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed.[2] | |
| STOT - Single Exposure | Warning | H335: May cause respiratory irritation.[2] | |
| Aspiration Hazard | Danger | H304: May be fatal if swallowed and enters airways. |
STOT: Specific Target Organ Toxicity
The causality is clear: direct contact with this amine can cause chemical burns, and its vapors are irritating to the respiratory system. The aspiration hazard indicates that if the substance is swallowed and then vomited, it can enter the lungs and cause severe, potentially fatal, damage.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a suggestion but a critical, non-negotiable control measure. The principle is to establish a complete barrier between you and the chemical.
PPE Requirements by Task
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small quantities, <100 mL, in a fume hood) | Safety glasses with side shields AND a face shield.[1] | Nitrile or neoprene gloves (double-gloving recommended). | Flame-resistant lab coat. | Not required if handled exclusively within a certified chemical fume hood. |
| Weighing/Transfer (Outside a fume hood) | Safety glasses with side shields AND a face shield. | Nitrile or neoprene gloves (double-gloving recommended). | Chemically resistant apron over a lab coat. | NIOSH-approved respirator with organic vapor cartridges.[3] |
| Spill Cleanup (Incidental spills) | Chemical splash goggles AND a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemically resistant suit or apron and boot covers. | NIOSH-approved respirator with organic vapor cartridges.[4] |
Detailed PPE Justification
-
Eye and Face Protection: Standard safety glasses are insufficient. The classification "Causes severe skin burns and eye damage" (H314) necessitates the use of both chemical splash goggles and a full-face shield to protect against splashes.[1] An eyewash station must be immediately accessible.[2]
-
Body Protection: A standard cotton lab coat is not enough to protect against a substance that causes severe skin burns. A chemically resistant apron or gown should be worn over the lab coat to provide a liquid-proof barrier. All contaminated clothing must be removed immediately, and the skin rinsed with copious amounts of water for at least 15 minutes.[2][4] A safety shower must be readily available.[2]
-
Respiratory Protection: All work must be conducted in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[2] If the potential for generating vapors or aerosols exists outside of a fume hood, or if irritation is experienced, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[3] All personnel requiring a respirator must be part of a respiratory protection program that includes medical evaluation and fit-testing.[4]
Operational and Emergency Plans
Safe Handling and Storage
-
Engineering Controls: Always handle (S)-1-(o-Tolyl)ethanamine inside a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoid Contact: Take every precaution to avoid contact with skin, eyes, and clothing.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks, eating, or drinking.[2] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5] The storage area should be secured and locked.
Spill Response Protocol (Incidental Spills < 100 mL)
This protocol applies only to minor spills that laboratory personnel are equipped and trained to handle. Major spills (>1L) or any spill that presents an immediate fire or health hazard requires immediate evacuation and notification of emergency services.[6]
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.[6][7]
-
Don PPE: Before addressing the spill, don the appropriate PPE as specified in the table above (Spill Cleanup level).[4]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Contain: Prevent the spill from spreading or entering drains by creating a dike with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial spill absorbent.[2][4]
-
Absorb: Working from the outside edge of the spill inward, apply absorbent material to cover the liquid completely.[7][8] This technique minimizes splashing.[7]
-
Collect: Once absorbed, use non-sparking tools (e.g., a plastic scoop and scraper) to carefully collect the material into a designated, leak-proof hazardous waste container.[6][8]
-
Decontaminate: Wipe the spill surface with a cloth dampened with a mild soap and water solution. Collect all cleaning materials for disposal as hazardous waste.[7]
-
Dispose & Report: Seal and label the waste container as "Hazardous Waste: Spill Debris containing (S)-1-(o-Tolyl)ethanamine".[4][7] Report the spill to your laboratory supervisor or Environmental Health & Safety department.
Waste Disposal
All waste containing (S)-1-(o-Tolyl)ethanamine, including empty containers, contaminated gloves, absorbent materials, and cleaning supplies, must be disposed of as hazardous waste.[2] This should be done through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain.[1][2]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the correct level of personal protective equipment when working with (S)-1-(o-Tolyl)ethanamine.
Caption: PPE selection workflow for (S)-1-(o-Tolyl)ethanamine.
References
-
Chapter 5: Chemical Spill Procedures. Emergency Management and Safety. University of Mary Washington. [Link]
-
Chemical Spill Procedures. Office of Environmental Health and Safety. Princeton University. [Link]
-
Chemical Spill Procedures. Clarkson University Environmental Health & Safety. [Link]
-
Safety Data Sheet. (2021). 2-(o-Tolyl)ethanamine. Angene Chemical. [Link]
-
Chemical Spill Response. Augusta University. [Link]
-
NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. (2004). National Institute for Occupational Safety and Health. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
